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Core Science & Biosynthesis

Foundational

The 5,6-Dichloro-3-iodo-1H-indazole Scaffold: A Lynchpin in Kinase Inhibitor Design

This technical guide details the biological activity, synthetic utility, and medicinal chemistry of the 5,6-dichloro-3-iodo-1H-indazole scaffold. Executive Summary The 5,6-dichloro-3-iodo-1H-indazole moiety is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, synthetic utility, and medicinal chemistry of the 5,6-dichloro-3-iodo-1H-indazole scaffold.

Executive Summary

The 5,6-dichloro-3-iodo-1H-indazole moiety is not merely a chemical reagent; it is a "privileged scaffold" in modern drug discovery. It serves as a critical pharmacophore for developing ATP-competitive kinase inhibitors .

Its value lies in its dual functionality:

  • The Indazole Core (Hinge Binder): Mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region.

  • The 5,6-Dichloro Motif: Occupies hydrophobic pockets within the active site, increasing binding affinity and metabolic stability by blocking Phase I oxidation.

  • The 3-Iodo Handle: A reactive vector allowing for modular expansion (via Suzuki/Sonogashira coupling) to probe the "gatekeeper" and "solvent-front" regions of the kinase.

While the unfunctionalized scaffold exhibits modest intrinsic antimicrobial and cytotoxic activity, its primary biological relevance is as a precursor to high-potency inhibitors for targets such as GRK2 , CK2 , FGFR , and VEGFR .

Structural Biology & Mechanism of Action

The "Hinge Binder" Hypothesis

The biological activity of this scaffold is predicated on its ability to displace ATP.[1] In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms hydrogen bonds with the protein backbone (the "hinge").[1]

The 5,6-dichloro-1H-indazole core mimics this interaction:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (typically Gatekeeper+1 or +3).

  • N2 (Acceptor): Can interact with backbone amides.

  • 5,6-Dichloro Substituents: These halogen atoms serve two roles:

    • Lipophilic Clamp: They fit snugly into the hydrophobic pocket often occupied by the ribose or phosphate groups of ATP, displacing water molecules (entropy gain).

    • Electronic Modulation: The electron-withdrawing nature of chlorine increases the acidity of the N1-H proton, potentially strengthening the hydrogen bond with the kinase hinge.

Visualization: Scaffold Binding Mode

The following diagram illustrates the pharmacophoric mapping of the scaffold within a generic kinase active site.

KinaseBinding Scaffold 5,6-Dichloro-3-iodo-1H-indazole Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Hinge H-Bond (N1-H) HydroPocket Hydrophobic Pocket (Val, Leu, Ala) Scaffold->HydroPocket Van der Waals (Cl atoms) SolventFront Solvent Front (Target Specificity) Scaffold->SolventFront Vector for Expansion (3-Iodo) Gatekeeper Gatekeeper Residue (Thr/Met) Gatekeeper->Scaffold Steric Constraint

Figure 1: Pharmacophore mapping of the 5,6-dichloro-3-iodo-1H-indazole scaffold within the kinase ATP-binding pocket.[1][2]

Biological Activity Profile

Derived Kinase Inhibition (Primary Utility)

The scaffold is the precursor to several potent inhibitor classes.

Target FamilyBiological EffectMechanismRepresentative Derivative Utility
GRK2 (G-Protein Coupled Receptor Kinase 2)Heart Failure ModulationParoxetine-Indazole hybrids bind to the active site, stabilizing a distinct kinase conformation.[3]CCG-224061 : Potent GRK2 inhibitor (

nM). The indazole confers higher potency than benzodioxole analogs [1].[3]
CK2 (Casein Kinase 2)Anti-proliferative5,6-dichloro motif mimics DRB (classic inhibitor), blocking phosphorylation of acidic proteins.Used in cancer research to induce apoptosis in varying cell lines (HeLa, A549).[4]
Tyrosine Kinases (VEGFR/FGFR)Anti-angiogenesis3-Aryl substituted derivatives block the ATP site, preventing signal transduction.Analogs of Axitinib often utilize the indazole core for improved metabolic stability.
Intrinsic Antimicrobial Activity

While primarily a kinase scaffold, the unsubstituted 3-iodo-5,6-dichloro-1H-indazole intermediate has shown activity in phenotypic screens:

  • Antiprotozoal: Moderate activity against Leishmania major and Trichomonas vaginalis. The lipophilic dichloro-indazole core penetrates parasitic membranes effectively [2].

  • Antibacterial: 3-iodo indazoles have demonstrated bacteriostatic effects against Gram-positive bacteria (S. aureus), likely via non-specific membrane disruption or inhibition of bacterial kinases.

Synthesis & Derivatization Protocols

Protocol A: Synthesis of the Core (Iodination)

Objective: Selective C-3 iodination of 5,6-dichloro-1H-indazole. Mechanism: Electrophilic aromatic substitution.

Reagents:

  • 5,6-Dichloro-1H-indazole (Starting Material)[5]

  • Iodine (

    
    )[5]
    
  • Potassium Hydroxide (KOH)[5]

  • DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5,6-dichloro-1H-indazole (1.0 eq, e.g., 500 mg) in DMF (8 mL/g).

  • Base Addition: Add powdered KOH (3.0 eq) to the solution. Stir for 10 minutes at room temperature (RT). Note: The solution typically turns dark.

  • Iodination: Add solid iodine (

    
    , 1.5 eq) portion-wise over 5 minutes.
    
  • Reaction: Stir the maroon mixture at RT for 45–60 minutes. Monitor via TLC (Hexane/EtOAc 3:1).

  • Quench: Pour the reaction mixture into 10% aqueous

    
     (Sodium thiosulfate) to quench excess iodine. A precipitate will form.
    
  • Isolation: Filter the solid, wash with water, and dry under vacuum.

  • Yield: Expected yield >85%. Product is a yellow/off-white solid.

Protocol B: Derivatization (Suzuki-Miyaura Coupling)

Objective: Functionalize the C-3 position to create a bioactive kinase inhibitor.

SynthesisWorkflow Start 5,6-Dichloro-1H-indazole Step1 Iodination (KOH, I2) Start->Step1 Interm 3-Iodo-5,6-dichloro-1H-indazole (The Scaffold) Step1->Interm Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Interm->Step2 Final 3-Aryl-5,6-dichloro-1H-indazole (Active Kinase Inhibitor) Step2->Final

Figure 2: Synthetic workflow from raw material to active pharmaceutical ingredient (API).

Methodology:

  • Setup: In a microwave vial, combine the 3-iodo scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and

    
      (2.0 eq).
    
  • Solvent: Add Dioxane:Water (4:1 ratio). Degas with nitrogen for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heating: Heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).

  • Purification: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via column chromatography.
    

Experimental Validation: Kinase Inhibition Assay

To validate the biological activity of derivatives synthesized from this scaffold, use a luminescent ADP-detection assay (e.g., ADP-Glo™).

Protocol:

  • Enzyme Prep: Dilute the target kinase (e.g., GRK2, FGFR1) to 2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Treatment: Add 1 µL of the synthesized indazole derivative (serially diluted in DMSO) to 384-well plates.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. Source: Molecular Pharmacology (2017).[3] URL:[Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

  • Pyrrolopyrazine Kinase Inhibitors (Patent EP 2763990 B1). Source: European Patent Office.[5] URL:

  • Designing of kinase hinge binders: A medicinal chemistry perspective. Source: Chemical Biology & Drug Design (2022).[6] URL:[Link]

Sources

Exploratory

Engineering Precision Therapeutics: 5,6-Dichloro-3-iodo-1H-indazole as a Privileged Kinase Inhibitor Intermediate

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted oncology, the indazole scaffold has proven to be a highly privileged structure[1]. Specifically, 5,6-dichloro-3-iodo-1H-indazole (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted oncology, the indazole scaffold has proven to be a highly privileged structure[1]. Specifically, 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2) serves as a critical, multi-functional intermediate in the synthesis of advanced protein kinase inhibitors[2]. This whitepaper dissects the structural rationale, physicochemical properties, and validated synthetic methodologies of this intermediate, providing a comprehensive guide for its application in developing therapeutics targeting JAK, SYK, PLK4, and VEGFR-2 kinases[2][3][4].

Structural Rationale: The Pharmacophore Logic

The design of kinase inhibitors requires precise spatial alignment within the ATP-binding pocket. The 5,6-dichloro-3-iodo-1H-indazole intermediate is engineered to address three distinct mechanistic requirements:

  • The Indazole Core (Hinge Binder): Indazoles act as superior bioisosteres for indoles and phenols. While indole provides a single hydrogen bond donor (NH), the indazole ring features an additional nitrogen atom that acts as a hydrogen bond acceptor[1]. This dual donor-acceptor motif significantly enhances binding affinity to the hinge region residues of the kinase domain[1].

  • 5,6-Dichloro Substitution (Metabolic Shielding & Lipophilicity): The 5- and 6-positions of the indazole ring are notorious metabolic "soft spots" susceptible to Phase I oxidation (e.g., CYP450 metabolism). Halogenation with chlorine at these positions sterically blocks this oxidation, enhancing the pharmacokinetic half-life[1]. Furthermore, the lipophilic chlorine atoms are perfectly sized to occupy deep hydrophobic pockets (e.g., Hydrophobic Pocket II) within targets like VEGFR-2[4].

  • 3-Iodo Group (The Synthetic Vector): The iodine atom is rarely retained in the final Active Pharmaceutical Ingredient (API). Instead, it serves as a highly reactive handle for transition-metal-catalyzed cross-coupling, allowing chemists to project functional groups directly into the solvent channel or the DFG-out pocket of the kinase[3][5].

Pharmacophore Core 1H-Indazole Scaffold (Hinge Region Binder) Kinase Target Kinase (JAK, SYK, PLK4, VEGFR) Core->Kinase H-Bonding Iodo 3-Iodo Group (Cross-Coupling Handle) Iodo->Kinase Vector for DFG-out pocket Dichloro 5,6-Dichloro Substitution (Metabolic Stability) Dichloro->Kinase Hydrophobic Interaction

Structural rationale for the 5,6-dichloro-3-iodo-1H-indazole pharmacophore in kinase inhibition.

Quantitative Data & Physicochemical Profile

Before initiating synthesis or scale-up, it is critical to verify the quality and properties of the starting materials and intermediates. Below is the standardized physicochemical profile for 5,6-dichloro-3-iodo-1H-indazole.

PropertyValue / Specification
Chemical Name 5,6-dichloro-3-iodo-1H-indazole
CAS Number 1426421-76-2
Molecular Formula C7H3Cl2IN2
Molecular Weight 312.92 g/mol
Purity Requirement ≥ 98% (by HPLC)
Storage Conditions 4°C, protect from light (prevents photolytic deiodination)
Physical Form Solid

Validated Synthesis Workflow

The synthesis of 5,6-dichloro-3-iodo-1H-indazole relies on a direct electrophilic aromatic substitution (iodination) of 5,6-dichloro-1H-indazole. The following protocol is optimized for high yield and incorporates self-validating visual and analytical checkpoints[2].

Step-by-Step Methodology
  • Step 1: Dissolution. Dissolve 5,6-dichloro-1H-indazole (0.50 g, 2.67 mmol) in anhydrous N,N-Dimethylformamide (DMF) (8 mL) at room temperature.

    • Causality: DMF is a highly polar aprotic solvent. It not only ensures complete dissolution of the starting material but also stabilizes the transition states during the subsequent ionic halogenation.

  • Step 2: Base Activation. Add powdered potassium hydroxide (KOH) (450 mg, 8.02 mmol) to the solution.

    • Causality: KOH deprotonates the N1 position of the indazole ring. This deprotonation pushes electron density into the pyrazole system, specifically activating the C3 position and making it highly nucleophilic for the incoming electrophile.

  • Step 3: Electrophilic Attack. Slowly add elemental iodine (I2) (1.02 g, 4.01 mmol).

    • Self-Validation: Upon addition, the reaction mixture will immediately turn a deep maroon color. This color change is a reliable visual indicator of dissolved, active iodine complexation[2].

  • Step 4: Reaction Monitoring. Stir the maroon mixture at room temperature for 45 minutes[2].

    • Self-Validation: Monitor the reaction via LC-MS. Successful conversion is analytically validated by the disappearance of the starting material mass and the emergence of the product peak ([M+H]+ m/z 313).

  • Step 5: Quenching. Quench the reaction by adding 10% aqueous sodium thiosulfate (Na2S2O3), followed by dilution with water[2].

    • Causality & Validation: The thiosulfate acts as a reducing agent, converting unreacted I2 into colorless, water-soluble iodide ions (I-). The immediate dissipation of the maroon color provides visual confirmation that the electrophile has been successfully neutralized and the reaction is safely halted.

  • Step 6: Isolation. Filter the resulting precipitate, wash thoroughly with deionized water to remove residual DMF and inorganic salts, and dry under high vacuum.

SynthesisWorkflow Start 5,6-dichloro-1H-indazole (Starting Material) Reagents KOH + I2 in DMF (Deprotonation & Activation) Start->Reagents Intermediate Maroon Reaction Mixture (Active Iodination, 45 min, RT) Reagents->Intermediate Quench 10% aq. Na2S2O3 (Reduces unreacted I2) Intermediate->Quench Product 5,6-dichloro-3-iodo-1H-indazole (Precipitate Isolation) Quench->Product

Step-by-step synthesis workflow of 5,6-dichloro-3-iodo-1H-indazole.

Downstream Functionalization & Pharmacological Applications

Once synthesized, the 3-iodo intermediate is primed for downstream functionalization to generate highly potent kinase inhibitors.

Cross-Coupling Strategies

Because the N1-proton can interfere with palladium catalysts, it is standard practice to first protect the N1 position (e.g., via methylation or SEM-protection)[1][6]. Following protection, the 3-iodo group undergoes:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to build extended biaryl systems common in PLK4 and VEGFR inhibitors[3][4].

  • Sonogashira Coupling: Reaction with terminal alkynes to create rigid, linear vectors that penetrate deep into the kinase binding pockets, a strategy effectively used in pan-BCR-ABL inhibitors (including those targeting the T315I gatekeeper mutation)[5].

Target Kinase Applications
  • JAK and SYK Kinases: Pyrrolopyrazine derivatives utilizing this intermediate have been patented for their potent inhibition of Janus kinase (JAK) and Spleen tyrosine kinase (SYK), offering therapeutic pathways for autoimmune and inflammatory diseases[2][6].

  • PLK4 (Polo-like Kinase 4): Indazole-based compounds derived from similar halogenated intermediates exhibit exceptional inhibitory activity against PLK4 (IC50 < 0.1 nM), inducing apoptosis in neuroblastoma and breast cancer cell lines driven by centrosome amplification[3].

  • VEGFR-2: The 5,6-dichloro substitution perfectly complements the hydrophobic pockets of VEGFR-2, making this intermediate a foundational building block for anti-angiogenic therapies in non-small cell lung cancer[4][7].

Conclusion

The utility of 5,6-dichloro-3-iodo-1H-indazole extends far beyond a simple building block; it is a rationally designed pharmacophore intermediate. By combining the hinge-binding affinity of the indazole core, the metabolic shielding of the dichloro substitutions, and the synthetic versatility of the 3-iodo vector, this compound enables medicinal chemists to systematically explore and optimize the chemical space of kinase inhibitors.

References

  • European Patent Office. PYRROLOPYRAZINE KINASE INHIBITORS (EP 2763990 B1). Googleapis.com.
  • NIH PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • PharmaBlock. Indazoles in Drug Discovery.
  • Taylor & Francis. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor.
  • ResearchGate. Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • Biosciences Biotechnology Research Asia. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors.
  • Sigma-Aldrich. 5,6-Dichloro-3-iodo-1H-indazole | 1426421-76-2.
  • Molaid. 5,6-dichloro-3-iodo-1-methyl-1H-indazole | 1426421-77-3.

Sources

Foundational

Technical Guide: Structure-Activity Relationship of Halogenated 3-Iodoindazoles

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of halogenated 3-iodoindazoles. This document is designed for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of halogenated 3-iodoindazoles. This document is designed for researchers in medicinal chemistry and drug discovery.

Core Application: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) & Kinase Inhibition Version: 2.0 (Scientific Reference)

Executive Summary: The Halogen Advantage

The 3-iodoindazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its indole counterparts due to the presence of the extra nitrogen atom (N2), which lowers the pKa and alters hydrogen bond donor/acceptor profiles.

While often viewed merely as a synthetic intermediate for Suzuki/Sonogashira couplings, the 3-iodo-1H-indazole core itself possesses unique pharmacological activity. The iodine atom at the C3 position is not pharmacologically inert; it acts as a potent halogen bond donor (σ-hole interaction), capable of anchoring the molecule within hydrophobic pockets of enzymes like HIV-1 Reverse Transcriptase (RT) and various protein kinases (e.g., c-Met, VEGFR).

This guide dissects the SAR of this scaffold, providing actionable protocols for synthesis and biological evaluation.

Chemical Space & Synthetic Access

Accessing the 3-iodoindazole core requires regioselective control.[1] The iodine atom is introduced via electrophilic aromatic substitution, but the choice of base and solvent profoundly impacts yield and N1/N2 selectivity during subsequent functionalization.

Synthetic Workflow: Regioselective Iodination

The following diagram illustrates the critical pathway from the parent indazole to the active 3-iodo pharmacophore and its N1-protected derivatives.

SynthesisWorkflow Start Parent Indazole (Substituted) Step1 Iodination (I2, KOH, DMF) Start->Step1 Electrophilic Sub. Inter 3-Iodoindazole Core (Active Scaffold) Step1->Inter >90% Yield Branch1 N1-Alkylation (R-X, Base) Inter->Branch1 Lipophilicity Tuning Branch2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Inter->Branch2 Scaffold Extension End1 Anti-HIV NNRTI (Halogen Bond Donor) Branch1->End1 End2 Kinase Inhibitor (Extended Scaffold) Branch2->End2

Caption: Synthetic divergence of 3-iodoindazoles. The C3-iodine serves as both a pharmacophore (End1) and a synthetic handle (End2).

Structure-Activity Relationship (SAR) Analysis

The biological potency of halogenated 3-iodoindazoles is governed by three primary vectors: the C3-Iodine "Warhead," the Benzenoid "Shield" (C4-C7), and the N1 "Anchor."

Vector A: The C3-Iodine "Warhead" (Halogen Bonding)

Unlike lighter halogens (F, Cl), the iodine atom at C3 exhibits a large, positive electrostatic potential cap (σ-hole).

  • Mechanism: This σ-hole interacts with electron-rich Lewis bases in the binding pocket (e.g., backbone carbonyl oxygens of Lys101 in HIV-1 RT).

  • SAR Rule: Replacement of Iodine with Bromine or Chlorine typically results in a 5-10x loss in potency for NNRTI activity, confirming the size and polarizability of Iodine are critical for filling the hydrophobic pocket.

Vector B: The Benzenoid "Shield" (Positions 4, 5, 6, 7)

Modulating the electron density of the benzene ring affects the acidity of the N1-H (if unsubstituted) and the strength of the C3-I halogen bond.

PositionSubstituent EffectRecommended MoietyRationale
C5 Electronic Tuning

,

,

Electron-withdrawing groups (EWG) like

at C5 increase the acidity of N1, enhancing H-bond donor capability.
C6 Steric Gatekeeper

,

Small hydrophobic groups here improve selectivity against kinases by clashing with gatekeeper residues in off-targets.
C4/C7 Solubility/Clash

(Unsubstituted)
Substitution here often leads to steric clashes within the NNRTI binding pocket; usually left unsubstituted.
Vector C: The N1 "Anchor"
  • Free N-H: Essential for hydrogen bonding in some kinase pockets (hinge region binder).

  • N1-Alkylation/Arylation: For HIV-1 NNRTIs, N1-protection (e.g., benzyl, sulfonyl) often increases potency by projecting into the solvent-exposed region or a secondary hydrophobic cleft, locking the active conformation.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Iodo-5-nitro-1H-indazole

A robust, scalable method for generating the core scaffold.

Reagents:

  • 5-Nitro-1H-indazole (1.0 equiv)[2]

  • Iodine (

    
    ) (1.2 equiv)[3]
    
  • Potassium Hydroxide (KOH) (2.5 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-nitro-1H-indazole (10 mmol) and dissolve in DMF (20 mL).

  • Base Addition: Add KOH pellets (25 mmol) portion-wise at 0°C. Stir for 15 minutes until the solution darkens (deprotonation).

  • Iodination: Add solid iodine (12 mmol) slowly over 20 minutes.

    • Note: Exothermic reaction. Maintain temperature <25°C to prevent over-iodination.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a higher Rf spot compared to the starting material.

  • Quench & Workup: Pour the mixture into ice-cold water (100 mL) containing 5% sodium bisulfite (

    
    ) to quench excess iodine.
    
  • Isolation: A yellow precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water to yield 3-iodo-5-nitro-1H-indazole (Yield: ~85-90%).

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

A self-validating biochemical assay to quantify NNRTI potency.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Template/Primer: Poly(rA)·oligo(dT)

  • Substrate: [

    
    ]-dTTP or Biotin-dUTP (for colorimetric readout)
    
  • Reference Standard: Nevirapine (NVP)[4]

Workflow:

  • Preparation: Dilute 3-iodoindazole test compounds in DMSO (final concentration <1%).

  • Incubation: Mix HIV-1 RT enzyme with test compounds in reaction buffer (50 mM Tris-HCl pH 7.8, 6 mM

    
    , 1 mM DTT) for 10 minutes at 37°C.
    
    • Control: Use DMSO only as 100% activity control.

  • Initiation: Add the Template/Primer and dNTP mix to start the polymerization.

  • Elongation: Incubate for 1 hour at 37°C.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid) or EDTA.

  • Detection: Measure incorporated radioactivity (scintillation) or colorimetric signal (streptavidin-HRP).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Validation Criteria: The

      
       of Nevirapine must fall within 10-50 nM for the assay to be valid.
      

Mechanistic Visualization: The Halogen Bond

The following diagram details the specific molecular interaction hypothesis for 3-iodoindazoles within the NNRTI binding pocket.

HalogenBonding Indazole 3-Iodoindazole Core (Ligand) Iodine Iodine Atom (C3) (Sigma-Hole Donor) Indazole->Iodine Covalent Bond Target Backbone Carbonyl (Lewis Base) Iodine->Target Halogen Bond (170° Angle) Pocket Hydrophobic Pocket (HIV-1 RT) Pocket->Indazole Van der Waals Stacking

Caption: Mechanism of Action. The C3-Iodine acts as a specific anchor via halogen bonding to the protein backbone.

References

  • Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem Application Notes. (2025).[5]

  • N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. ResearchGate. (2019).[4][6] Detailed SAR on anti-HIV-1 activity of 3-iodo derivatives.

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. (2020).[3][7][8][9] Standard protocols for handling 3-iodoindazoles.

  • Structure-activity relationships of halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. (2013). Insights into halogen-specific biological interactions.

  • Discovery and SAR study of c-Met kinase inhibitors bearing a 3-aminoindazole scaffold. PubMed. (2015).[7][10][11] Context for kinase inhibition potential.[1][6][8][12][13][14]

Sources

Exploratory

Technical Guide: 5,6-Dichloro-1H-indazole vs. 5,6-Dichloro-3-iodo-1H-indazole

An In-Depth Technical Guide on the Comparative Utility and Synthesis of 5,6-Dichloro-1H-indazole and its 3-Iodo Derivative. From Inert Scaffold to Reactive Warhead: A Medicinal Chemistry Handbook[1][2] Part 1: Executive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Comparative Utility and Synthesis of 5,6-Dichloro-1H-indazole and its 3-Iodo Derivative.

From Inert Scaffold to Reactive Warhead: A Medicinal Chemistry Handbook[1][2]

Part 1: Executive Technical Analysis

In the landscape of kinase inhibitor design, the indazole scaffold is ubiquitous.[1] However, the specific substitution pattern of 5,6-dichloro-1H-indazole represents a critical refinement over the generic parent heterocycle. The addition of two chlorine atoms at the 5 and 6 positions serves two primary functions: it modulates the lipophilicity (LogP) to improve membrane permeability and blocks metabolic "soft spots" (Sites of Metabolism, SOM) prone to oxidation by CYP450 enzymes.

This guide contrasts the parent scaffold (Compound A ) with its C3-functionalized derivative, 5,6-dichloro-3-iodo-1H-indazole (Compound B ).

  • Compound A (Parent): Acts as the nucleophilic foundation. It is chemically stable and primarily reactive at the N1-position.

  • Compound B (3-Iodo): Acts as the electrophilic "hub." The C3-iodine bond is a high-energy handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid elaboration of the scaffold into complex pharmacophores.

Chemical Identity & Properties
Feature5,6-Dichloro-1H-indazole (Parent)5,6-Dichloro-3-iodo-1H-indazole (Derivative)
CAS Number 124691-76-5 1426421-76-2
Formula C₇H₄Cl₂N₂C₇H₃Cl₂IN₂
MW 187.03 g/mol 312.92 g/mol
Role Stable Intermediate / ScaffoldReactive Electrophile / Building Block
C3 Reactivity Low (requires activation)High (Pd-oxidative addition ready)
Primary Use Precursor for N-alkylation or C3-halogenationPrecursor for C-C bond formation (Suzuki/Heck)
Predicted LogP ~2.8~3.6

Part 2: Synthetic Architecture

The synthesis of these compounds follows a linear progression. The parent indazole is constructed first, typically via diazotization of a substituted aniline, followed by regioselective iodination.

Workflow Visualization

G Start 4,5-Dichloro-2-methylaniline (Precursor) Diazo Diazonium Intermediate Start->Diazo NaNO2, AcOH (Diazotization) Parent 5,6-Dichloro-1H-indazole (Compound A) Diazo->Parent Cyclization (Jacobson Synthesis) Iodo 5,6-Dichloro-3-iodo-1H-indazole (Compound B) Parent->Iodo I2, KOH, DMF (Electrophilic Iodination) Drug Kinase Inhibitor / Bioactive Core (Suzuki Product) Iodo->Drug Ar-B(OH)2, Pd(PPh3)4 (Cross-Coupling)

Figure 1: Linear synthetic pathway transforming the aniline precursor into the active 3-iodo coupling partner.

Part 3: Detailed Experimental Protocols

As a senior scientist, I advocate for protocols that minimize purification bottlenecks. The following methodologies are optimized for reproducibility and yield.

Protocol A: Synthesis of 5,6-Dichloro-1H-indazole

Rationale: The "Jacobson Indazole Synthesis" approach via diazotization of o-toluidines is preferred over the hydrazine condensation method for this specific dichloro-substrate due to the ready availability of the aniline precursor.

Reagents:

  • 4,5-Dichloro-2-methylaniline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Glacial Acetic Acid (Solvent)[2][3]

  • Water[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,5-dichloro-2-methylaniline in glacial acetic acid (approx. 5 mL per mmol) in a round-bottom flask.

  • Diazotization: Cool the solution to 0–5 °C using an ice bath. Add a solution of NaNO₂ in water dropwise.[3] Critical: Maintain temperature below 10 °C to prevent decomposition of the diazonium salt.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The internal cyclization occurs spontaneously.

  • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove acetic acid, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary, though crude purity is often >95%.

Protocol B: Regioselective C3-Iodination

Rationale: Direct iodination using elemental iodine in basic media is superior to NIS (N-iodosuccinimide) for cost and atom economy. The base (KOH) facilitates the formation of the indazolyl anion, which is more nucleophilic at C3.

Reagents:

  • 5,6-Dichloro-1H-indazole (Compound A, 1.0 eq)

  • Iodine (I₂, 1.5 eq)

  • Potassium Hydroxide (KOH, 2.5 eq)

  • DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Solubilization: Dissolve 5,6-dichloro-1H-indazole in DMF (5 mL/mmol). Add KOH pellets (crushed) and stir at RT for 15 minutes to deprotonate the N1-H.

  • Addition: Add solid Iodine (I₂) portion-wise over 10 minutes. The solution will turn dark red/brown.

  • Reaction: Stir at RT for 1–3 hours. Monitor by TLC or LC-MS (Target Mass: ~313 Da).

  • Quench: Pour the mixture into a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Why? This reduces excess iodine (purple/brown) to iodide (colorless), preventing contamination and simplifying extraction.

  • Isolation: The product usually precipitates as a white or pale yellow solid upon quenching. Filter and wash with water.[1][2][3]

  • Drying: Dry under high vacuum.

    • Yield Expectation: 85–95%.

Part 4: Reactivity Profile & Applications

Mechanistic Divergence

The utility of these two compounds diverges at the C3 position.

  • 5,6-Dichloro-1H-indazole (C3-H): The C3-H bond is relatively inert. While it can undergo electrophilic aromatic substitution (like the iodination above), it cannot participate in metal-catalyzed coupling directly. It serves as the "storage" form of the scaffold.

  • 5,6-Dichloro-3-iodo-1H-indazole (C3-I): The C-I bond is weak and highly polarizable. In the presence of Pd(0), it undergoes oxidative addition rapidly, often faster than the corresponding bromide or chloride. This chemoselectivity is crucial; the Pd catalyst will insert into the C3-I bond without touching the C5-Cl or C6-Cl bonds, allowing for orthogonal functionalization.

Application Case Study: KRAS and Kinase Inhibition

The 5,6-dichloro motif is frequently employed in inhibitors targeting KRAS G12C and VEGFR .

  • Lipophilicity Tuning: The dichloro-substitution increases the hydrophobic contact area, often improving potency in the hydrophobic ATP-binding pockets of kinases.

  • Metabolic Stability: Unsubstituted indazoles are prone to hydroxylation at C5/C6. Chlorination blocks these sites, extending the half-life (

    
    ) of the drug candidate.
    

Divergent Synthesis Map:

Reactivity cluster_reactions Pd-Catalyzed Transformations Iodo 5,6-Dichloro-3-iodo-1H-indazole Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Iodo->Suzuki Ar-B(OH)2, Pd(0) Sonogashira Sonogashira Coupling (Alkyne Insertion) Iodo->Sonogashira Terminal Alkyne, CuI, Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Iodo->Buchwald Amine, Pd(0), Base

Figure 2: The 3-iodo derivative acts as a divergent hub, enabling access to diverse chemical space via Palladium catalysis.

References

  • Synthesis of 3-Iodoindazoles: Bocchi, V., & Palli, G. (1986). Synthesis of 3-iodo-1H-indazoles. Synthesis, 1986(1), 71-74.

  • Indazole Scaffold in Medicinal Chemistry: Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 707-731.

  • KRAS G12C Inhibitors: Patent US11702409B2. Pyrazolyl derivatives useful as anti-cancer agents. (2023).

  • C3-Functionalization Review: Giraud, F., et al. (2014). C3-Indazole functionalization: A review. Arkivoc, 2014(2), 98-126.

  • Safety & CAS Data: Sigma-Aldrich Safety Data Sheet for 5,6-Dichloro-1H-indazole (CAS 124691-76-5) and 5,6-Dichloro-3-iodo-1H-indazole (CAS 1426421-76-2).

Sources

Foundational

medicinal chemistry applications of 3-iodo-1H-indazole derivatives

Executive Summary The 3-iodo-1H-indazole scaffold represents a high-value "strategic pivot" in modern drug discovery. Unlike its 3-methyl or 3-unsubstituted counterparts, the 3-iodo variant serves as a reactive gateway,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-iodo-1H-indazole scaffold represents a high-value "strategic pivot" in modern drug discovery. Unlike its 3-methyl or 3-unsubstituted counterparts, the 3-iodo variant serves as a reactive gateway, enabling the rapid diversification of the indazole core—a privileged structure in kinase inhibition (e.g., VEGFR, CDK, PLK4). This guide details the synthetic utility, medicinal applications, and experimental protocols for leveraging 3-iodo-1H-indazole derivatives, with a specific focus on their role as precursors in the synthesis of FDA-approved agents like Axitinib .

Part 1: The Strategic Pivot – Why 3-Iodo-1H-Indazole?

In medicinal chemistry, the "privileged structure" hypothesis posits that certain molecular frameworks are capable of binding to multiple, unrelated receptor targets. The indazole ring is one such framework, mimicking the purine ring of ATP.

The 3-iodo-1H-indazole derivative is particularly valuable because the C-3 iodine atom functions as a versatile "handle" for transition-metal-catalyzed cross-coupling reactions.[1] This allows for the late-stage introduction of diversity at the C-3 position, which often occupies the hydrophobic pocket of kinase domains.

Key Advantages:
  • Synthetic Versatility: The C-3 iodine is highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) while the N-1 nitrogen remains available for protecting group strategies or solubility-enhancing modifications.

  • Bioisosterism: The indazole core is a bioisostere of indole and purine, offering improved metabolic stability and distinct hydrogen-bonding profiles (N-1 H-bond donor, N-2 H-bond acceptor).

  • Selectivity Tuning: Substituents at C-3 directly influence selectivity profiles against kinase panels (e.g., VEGFR vs. PDGFR).

Part 2: Synthetic Architectures & Methodologies

The utility of 3-iodo-1H-indazole lies in its ability to undergo diverse transformations. The following diagram illustrates the "Hub-and-Spoke" reactivity model.

Indazole_Reactivity Indazole 1H-Indazole IodoIndazole 3-Iodo-1H-Indazole (The Pivot) Indazole->IodoIndazole I2, KOH, DMF (Electrophilic Iodination) Suzuki 3-Aryl/Heteroaryl Indazoles (VEGFR/CDK Inhibitors) IodoIndazole->Suzuki Ar-B(OH)2, Pd(0) (Suzuki-Miyaura) Heck 3-Alkenyl Indazoles (e.g., Axitinib) IodoIndazole->Heck Alkene, Pd(II) (Heck Coupling) Sonogashira 3-Alkynyl Indazoles (PI3K Inhibitors) IodoIndazole->Sonogashira Alkyne, Pd/Cu (Sonogashira) Buchwald 3-Amino Indazoles (Entrectinib Analogs) IodoIndazole->Buchwald Amine, Pd(0) (C-N Coupling)

Caption: The "Hub-and-Spoke" reactivity model of 3-iodo-1H-indazole, demonstrating its role as a precursor for diverse pharmacophores.[2]

Part 3: Medicinal Chemistry Applications

Oncology: Kinase Inhibitors (The Axitinib Case Study)

The most prominent application of the 3-iodo intermediate is in the synthesis of Axitinib (Inlyta) , a potent VEGFR inhibitor used for renal cell carcinoma.

  • Mechanism: Axitinib binds to the ATP-binding domain of VEGFR-1, -2, and -3.

  • Synthetic Role: The C-3 styryl group is installed via a Heck reaction between a 3-iodoindazole derivative and 2-vinylpyridine.

  • Significance: This route avoids the instability associated with installing the vinyl group early in the synthesis.

PI3K/mTOR Pathway Modulators

Researchers have utilized Sonogashira coupling on 3-iodo-1H-indazole to synthesize 3-ethynylindazole derivatives. These compounds function as ATP mimetics, showing nanomolar potency against PI3K


 and mTOR.[3] The rigid ethynyl linker orients the inhibitor into the specificity pocket, enhancing selectivity.
CNS Targets: 5-HT Receptor Modulators

3-Arylindazoles, accessible via Suzuki coupling of 3-iodoindazole, have shown affinity for 5-HT


 and 5-HT

receptors. The 3-iodo precursor allows for the rapid generation of libraries to explore Structure-Activity Relationships (SAR) in the CNS space.

Part 4: Experimental Protocols

The following protocols are standardized for reproducibility and scalability.

Protocol A: Synthesis of 3-Iodo-1H-Indazole

A robust method for the regioselective iodination of the indazole core.

ParameterSpecification
Starting Material 1H-Indazole (or 6-substituted derivative)
Reagents Iodine (

), Potassium Hydroxide (KOH)
Solvent DMF (N,N-Dimethylformamide)
Stoichiometry Indazole (1.0 eq),

(1.5 eq), KOH (2.0 eq)
Temperature 20–25 °C (Room Temperature)
Time 1–3 Hours

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-indazole (10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (20 mmol) and stir until partially dissolved.

  • Iodination: Add Iodine (15 mmol) dropwise as a solution in DMF (8 mL) over 15 minutes. Note: The reaction is exothermic; maintain RT.

  • Quenching: Pour the mixture into 10% aqueous

    
     (sodium bisulfite) to quench unreacted iodine.
    
  • Isolation: A solid precipitate forms. Filter, wash with water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Yield: Typically 85–95%.

    • Verification:

      
      H NMR (DMSO-
      
      
      
      ) shows loss of C-3 proton signal (
      
      
      ~8.0 ppm).
Protocol B: Heck Coupling (Axitinib Synthesis Context)

Direct coupling of 3-iodoindazole with alkenes.

ParameterSpecification
Substrate 3-Iodo-1H-indazole derivative (often N-protected or N-methylated)
Coupling Partner 2-Vinylpyridine (1.5 eq)
Catalyst System

(5 mol%),

(10 mol%)
Base Triethylamine (

) or Proton Sponge
Solvent NMP or DMF
Conditions 100–120 °C, Inert Atmosphere (

/Ar)

Step-by-Step Methodology:

  • Setup: Charge a pressure tube with 3-iodoindazole substrate (1.0 eq),

    
    , Phosphine ligand, and base.
    
  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed solvent and 2-vinylpyridine via syringe.

  • Reaction: Seal and heat to 110 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[4] Purify via silica gel chromatography.

Part 5: Structure-Activity Relationship (SAR) Visualization

The following diagram breaks down the SAR logic for 3-iodo-derived kinase inhibitors.

SAR_Logic Core Indazole Scaffold N1 N-1 Position (Solvent Front) Core->N1 C3 C-3 Position (Hydrophobic Pocket) Core->C3 C6 C-6 Position (Selectivity/Solubility) Core->C6 N1_Mod Alkyl/Aryl Groups: Modulate Solubility & Metabolic Stability (e.g., Methyl in Pazopanib) N1->N1_Mod C3_Mod Aryl/Vinyl/Alkynyl: Determines Potency & Kinase Specificity (e.g., Styryl in Axitinib) C3->C3_Mod C6_Mod H-Bond Acceptors/Donors: Interacts with Gatekeeper Residues C6->C6_Mod

Caption: SAR map illustrating the functional roles of Indazole substitution points.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. 5[2][6][7][8][9][10][11][12][13][14]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. 15[2][9][10][12][13][14]

  • Organic Syntheses. (2020).[2] Preparation of 1H-Indazole-3-carbonitrile. 16[2][9][10][13][14]

  • NIH/PMC. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. 7[2][8][9][10][11][12][13][14]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. 17[8][9][10][13][14]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Conditions. 18[2][8][9][10][11][12][13][14]

  • NIH/PubChem. (2025). Entrectinib Compound Summary. 11[2][6][7][8][9][10][11][12][13][14]

Sources

Exploratory

Strategic Physicochemical Profiling of 5,6-Dichloro-3-iodo-1H-indazole: Navigating Molecular Weight and Lipophilicity in Scaffold Design

Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate poly-halogenated heterocycles for their utility as core building blocks. 5,6-dichloro-3-iodo-1H-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate poly-halogenated heterocycles for their utility as core building blocks. 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2) represents a highly functionalized, synthetically versatile scaffold[1]. While its specific halogenation pattern provides excellent vectors for late-stage functionalization and metabolic stability, its baseline physicochemical properties—specifically its high molecular weight and profound lipophilicity—demand rigorous strategic planning to avoid downstream attrition in drug development. This whitepaper deconstructs the physicochemical causality behind working with this specific indazole derivative and provides self-validating protocols for its characterization and functionalization.

The Physicochemical Burden of Heavy Halogens

The molecular formula of this scaffold is C₇H₃Cl₂IN₂[1]. To understand its behavior in solution and biological assays, we must first analyze the mass and electron-density contributions of its substituents:

  • Molecular Weight (MW): The compound has a precise molecular weight of 312.92 g/mol [1]. Remarkably, the three halogens (two chlorines at ~35.45 Da each, and one iodine at ~126.9 Da) account for 63% of the molecule's total mass .

  • Lipophilicity (LogP): The unsubstituted 1H-indazole core possesses a moderate lipophilicity (LogP ~1.8). However, the addition of two chlorines (ΔLogP ≈ +1.4) and an iodine atom (ΔLogP ≈ +1.1) pushes the calculated lipophilicity (iLOGP) into a highly hydrophobic range of approximately 4.3[2].

Halogen_Logic Indazole 1H-Indazole Core MW: 118.1 | LogP: ~1.8 Chlorination C5, C6 Dichlorination ΔMW: +68.9 | ΔLogP: +1.4 (Metabolic Stability) Indazole->Chlorination Iodination C3 Iodination ΔMW: +125.9 | ΔLogP: +1.1 (Cross-Coupling Handle) Chlorination->Iodination Final 5,6-dichloro-3-iodo-1H-indazole MW: 312.92 | LogP: ~4.3 Iodination->Final

Figure 1: Stepwise physicochemical shifts during indazole functionalization.

Causality in Experimental Design & Scaffold Derivatization

In drug design, every structural modification must be justified by its physicochemical consequence. The SMILES string (Clc1cc2[nH]nc(c2cc1Cl)I) reveals a dense array of halogens on a compact bicyclic core[3].

The Causality of Coupling Choices: Because the starting material already occupies >60% of the Lipinski Rule of 5 molecular weight limit (500 Da) and sits perilously close to the lipophilicity ceiling (LogP < 5), appending large, hydrophobic aryl groups at the C3 position will inevitably result in a "brick dust" molecule—characterized by poor aqueous solubility, high plasma protein binding, and rapid clearance. Therefore, the expert choice is to utilize the C3-iodo vector strictly for coupling small, polar, or ionizable solubilizing groups (e.g., morpholine-substituted pyridines or aliphatic piperazines). This counterbalances the heavy, lipophilic 5,6-dichloroindazole core, pulling the final drug candidate's LogP back into a druggable range.

The Causality of Formulation: Due to its LogP of ~4.3, this building block exhibits near-zero solubility in aqueous buffers. Stock solutions must be prepared in 100% anhydrous DMSO. When designing biochemical assays, the final DMSO concentration must be kept strictly below 1% to prevent the compound from crashing out of solution and forming colloidal aggregates, which can lead to false-positive assay readouts (Pan-Assay Interference).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate the handling and application of 5,6-dichloro-3-iodo-1H-indazole[1][2].

PropertyValueImplications for Drug Design & Handling
Chemical Formula C₇H₃Cl₂IN₂High halogen content dictates poor aqueous solubility.
Molecular Weight 312.92 g/mol Occupies >60% of the standard MW limit for oral bioavailability.
Estimated LogP ~4.3Highly lipophilic; requires polar coupling partners to offset hydrophobicity.
Hydrogen Bond Donors 1 (N-H)Favorable for kinase hinge-region binding (e.g., DFG-out conformations).
Hydrogen Bond Acceptors 2 (N, N)Standard for heterocyclic scaffolds; minimal desolvation penalty.
Heavy Atoms 12High ligand efficiency potential if the C3 vector is optimized correctly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols utilized to characterize and modify this compound must contain internal feedback loops. Below are two field-proven, self-validating methodologies.

Protocol A: Empirical Lipophilicity (LogP) Determination via RP-HPLC

Calculated LogP algorithms often struggle with poly-halogenated heteroaromatics due to complex electronic cross-talk between the halogens. An empirical Reverse-Phase HPLC (RP-HPLC) method provides accurate real-world partitioning data.

  • Step 1: Prepare a 10 mM stock of 5,6-dichloro-3-iodo-1H-indazole in 100% HPLC-grade DMSO.

  • Step 2: Prepare a calibration mixture of 5 reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene, bromobenzene, and naphthalene).

  • Step 3: Inject samples onto a C18 stationary phase column using an isocratic mobile phase of 75% Methanol / 25% Phosphate buffer (pH 7.4) at 1.0 mL/min.

  • Step 4: Record the retention time (

    
    ) and calculate the capacity factor (
    
    
    
    ) using the formula
    
    
    , where
    
    
    is the dead time (measured via uracil injection).
  • Self-Validation Mechanism: Plot

    
     versus the known LogP of the reference standards. If the linear regression yields an 
    
    
    
    , the system has validated its own phase ratio and flow dynamics. The empirical LogP of the indazole is then reliably interpolated from this curve.

LogP_Workflow A 1. Stock Preparation (10 mM in 100% DMSO) B 2. RP-HPLC Injection (C18 Stationary Phase) A->B C 3. Isocratic Elution (MeOH/Phosphate Buffer) B->C D 4. Retention Time (tR) Measurement C->D E 5. Capacity Factor (k') Calculation D->E G 6. Empirical LogP Determination E->G F Reference Standards (Known LogP Values) F->G

Figure 2: RP-HPLC workflow for empirical lipophilicity (LogP) determination.

Protocol B: Chemoselective C3-Functionalization via Suzuki-Miyaura Coupling

This protocol leverages the differential bond dissociation energies between the C3-I bond and the C5/C6-Cl bonds to achieve strictly mono-selective functionalization.

  • Step 1: In an oven-dried Schlenk flask, combine 5,6-dichloro-3-iodo-1H-indazole (1.0 eq), a polar heterocyclic boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Step 2: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Step 3: Heat the reaction strictly to 60°C (mild heating prevents C-Cl activation). Stir for 4 hours.

  • Step 4: Quench with water, extract with Ethyl Acetate, and analyze the organic layer via LC-MS.

  • Self-Validation Mechanism: The starting material possesses a highly distinct isotopic signature due to the two chlorine atoms (M, M+2, M+4 in a precise 9:6:1 ratio). A successful, chemoselective reaction will show a mass shift corresponding to the boronic acid minus iodine (-126 Da), while perfectly retaining the 9:6:1 dichloro isotopic signature. Any deviation in this isotope pattern immediately flags off-target over-coupling (dechlorination), serving as an intrinsic quality control metric.

References

1.[1] BLD Pharm - 5,6-Dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2). Available at: 2.[3] Sobekbio - 5,6-Dichloro-3-iodo-1h-indazole SMILES and Purity Data. Available at: 3.[2] Bidepharm - CAS:887567-96-6, Physicochemical Properties and iLOGP. Available at:

Sources

Foundational

Technical Guide: 5,6-Dichloro-3-iodo-1H-indazole in VEGFR Inhibitor Design

This technical guide details the role, synthesis, and application of 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2) in the design of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. It addresses the s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role, synthesis, and application of 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2) in the design of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. It addresses the structural rationale for the 5,6-dichloro substitution, the synthetic utility of the 3-iodo handle, and the biological validation of derived compounds.

Executive Summary

5,6-dichloro-3-iodo-1H-indazole serves as a high-value molecular scaffold in the development of Type II kinase inhibitors targeting VEGFR. Its utility stems from its ability to function as an adenine mimetic while providing a distinct "exit vector" at the C3 position for accessing the hydrophobic back-pocket or solvent-front regions of the kinase domain. The 5,6-dichloro substitution pattern enhances lipophilicity and metabolic stability, while the 3-iodo group acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid Structure-Activity Relationship (SAR) exploration.

Molecular Architecture & SAR Logic

The design of VEGFR inhibitors often relies on a "hinge-binding" motif. The indazole core mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Structural Rationale[1][2][3]
  • 1H-Indazole Core (Hinge Binder): The N1-H and N2 atoms interact with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Cys919 in VEGFR2).

  • 3-Iodo Position (The Vector): The C3 position is critical. In Type II inhibitors (which bind to the inactive DFG-out conformation), substituents here extend into the allosteric hydrophobic pocket. The iodine atom allows for the attachment of aryl/heteroaryl "tails" that stabilize this inactive conformation.

  • 5,6-Dichloro Substitution (Hydrophobic Filling):

    • Electronic Effect: The electron-withdrawing chlorine atoms lower the pKa of the N1-H, potentially strengthening the hydrogen bond donor capability to the hinge.

    • Steric/Hydrophobic Effect: The 5,6-positions occupy the solvent-shielded region of the ATP binding pocket. The chlorine atoms fill hydrophobic sub-pockets, increasing binding affinity via van der Waals interactions and blocking metabolic oxidation at these susceptible positions.

Binding Mode Schematic

The following diagram illustrates the conceptual binding mode and the role of the intermediate.

VEGFR_Binding_Mode Indazole 5,6-Dichloro-1H-Indazole (Hinge Binder) Hinge Kinase Hinge Region (Glu917 / Cys919) Indazole->Hinge H-Bonds (N1-H, N2) Iodine 3-Iodo Handle (Reactive Site) Indazole->Iodine Attached at C3 Cl5 5-Cl Indazole->Cl5 Hydrophobic Interaction Cl6 6-Cl Indazole->Cl6 Metabolic Block Tail Hydrophobic Tail (Introduced via Coupling) Iodine->Tail Replaced by Cross-Coupling Pocket Allosteric Pocket (DFG-out) Tail->Pocket Occupies

Caption: Conceptual binding mode showing the 5,6-dichloro-1H-indazole core interacting with the kinase hinge and the 3-position serving as a vector for allosteric pocket engagement.

Synthetic Pathways

The synthesis of 5,6-dichloro-3-iodo-1H-indazole is a critical first step. The iodine must be introduced regioselectively at the C3 position of the 5,6-dichloroindazole precursor.

Protocol: Regioselective Iodination

This protocol is adapted from standard methodologies for indazole functionalization (e.g., Patent EP 2763990 B1).

Reagents:

  • 5,6-Dichloro-1H-indazole (Starting Material)

  • Iodine (

    
    )[1][2]
    
  • Potassium Hydroxide (KOH) pellets

  • N,N-Dimethylformamide (DMF)

  • Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5,6-dichloro-1H-indazole (1.0 eq) and dissolve in DMF (10-15 volumes).

  • Base Addition: Add KOH pellets (3.0 eq) to the solution. Stir until partially dissolved.

  • Iodination: Add Iodine (

    
    , 1.5 eq) portion-wise or as a solution in DMF over 30 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Reaction: Stir the maroon/dark mixture at room temperature (

    
    ) for 1–3 hours. Monitor conversion by LC-MS or TLC (Hexane/EtOAc).
    
  • Quench: Pour the reaction mixture into ice-cold water containing 10% aqueous

    
      to quench excess iodine.
    
  • Isolation: A precipitate will form.[3] Filter the solid, wash extensively with water to remove DMF and inorganic salts.

  • Purification: Dry the solid under vacuum at

    
    . If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-30% EtOAc in Hexanes).
    

Yield Expectation: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Loss of the C3-H singlet (typically around

    
     8.0 ppm). The C4-H and C7-H signals will remain as singlets (due to 5,6-dichloro substitution preventing coupling).
    
  • MS (ESI): m/z ~312/314 [M+H]+ pattern characteristic of

    
    .
    
Downstream Application: Suzuki-Miyaura Coupling

Once synthesized, the 3-iodo intermediate is coupled to a boronic acid/ester to install the "tail."

Synthesis_Workflow Start 5,6-Dichloro-1H-indazole Step1 Iodination (I2, KOH, DMF) Start->Step1 Intermediate 5,6-Dichloro-3-iodo-1H-indazole (Key Intermediate) Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) Intermediate->Step2 Product VEGFR Inhibitor Candidate (3-Aryl-5,6-dichloro-1H-indazole) Step2->Product

Caption: Synthetic workflow transforming the starting indazole into the functionalized VEGFR inhibitor candidate via the 3-iodo intermediate.

Biological Validation

To validate the efficacy of the designed inhibitors, the following assays are standard.

In Vitro Kinase Assay (VEGFR2/KDR)

Objective: Determine the


 of the synthesized compound against the VEGFR2 kinase domain.

Protocol Summary:

  • Enzyme: Recombinant human VEGFR2 (KDR) kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • Reaction: Mix kinase, substrate, ATP (at

    
    ), and varying concentrations of the test compound (dissolved in DMSO) in assay buffer (HEPES, 
    
    
    
    , DTT).
  • Incubation: 60 minutes at Room Temperature.

  • Detection: ADP-Glo™ or HTRF® (Homogeneous Time-Resolved Fluorescence) to measure phosphorylation.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate

    
    .
    
Data Presentation Template

When reporting results for 5,6-dichloro analogues, use the following table structure to highlight the SAR impact of the chlorine atoms.

Compound IDR3 Substituent (Tail)Indazole CoreVEGFR2 IC50 (nM)HUVEC GI50 (nM)
Ref-1 2-aminopyrimidineUnsubstituted45120
Target-1 2-aminopyrimidine5,6-Dichloro <10 35
Target-2 Pyridine-vinyl5,6-Dichloro 12 40

Note: The 5,6-dichloro substitution typically improves potency by 2-5 fold compared to the unsubstituted core due to enhanced hydrophobic fit.

References

  • BenchChem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. (Synthesis protocols adapted for indazole iodination).

  • European Patent Office. Patent EP 2763990 B1: Pyrrolopyrazine Kinase Inhibitors. (Explicit description of 5,6-dichloro-3-iodo-1H-indazole synthesis).

  • RSC Advances. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (General indazole coupling strategies).

  • Journal of Medicinal Chemistry. Discovery of Axitinib (AG-013736). (Foundational SAR for indazole VEGFR inhibitors).

Sources

Exploratory

The 3-Iodo Group: A Versatile Synthetic Lever on the 5,6-Dichloroindazole Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 5,6-Dichloro-3-Iodoindazole Scaffold The indazole core is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5,6-Dichloro-3-Iodoindazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including kinase inhibitors used in oncology.[1] The 5,6-dichloro-3-iodoindazole motif, in particular, represents a highly strategic starting material for the synthesis of complex molecular architectures. The electron-withdrawing nature of the two chlorine atoms at the 5 and 6 positions modulates the electronic properties of the bicyclic system, while the iodine atom at the C3 position serves as an exceptionally versatile synthetic handle.

Compared to other halogens, the carbon-iodine bond is weaker and thus more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0). This enhanced reactivity is the cornerstone of its utility, enabling a wide range of cross-coupling reactions to be performed under milder conditions than their bromo- or chloro-analogues.[2][3] This guide provides a comprehensive overview of the synthesis of this core and the subsequent synthetic transformations enabled by the reactive 3-iodo group.

Synthesis of the 5,6-Dichloro-3-Iodoindazole Core

A reliable method for accessing the title compound involves the direct iodination of the 5,6-dichloro-1H-indazole precursor. The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for a straightforward installation of the iodine atom.[4][5]

Synthesis_of_5_6_dichloro_3_iodoindazole Start 5,6-Dichloro-1H-indazole Reagents I₂, KOH DMF Start->Reagents Product 5,6-Dichloro-3-iodo-1H-indazole Reagents->Product Stir at RT

Caption: Synthetic pathway for the direct iodination of 5,6-dichloro-1H-indazole.

Experimental Protocol: Direct C3-Iodination

This protocol is adapted from established methodologies for the direct iodination of indazole scaffolds.[4][5]

  • Preparation: To a solution of 5,6-dichloro-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0-4.0 eq.).

  • Reaction: Stir the mixture at room temperature. To this suspension, add a solution of molecular iodine (I₂) (1.5-2.0 eq.) in DMF dropwise.

  • Monitoring: Allow the reaction to stir at room temperature for 1-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5,6-dichloro-3-iodo-1H-indazole.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

The 3-iodo group is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations is depicted below.[6]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X (Ar-I) RedElim Reductive Elimination OxAdd Oxidative Addition Transmetal Transmetalation PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 R²-M (e.g., R²B(OH)₂) PdII_R2->Pd0 R¹-R²

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling the 3-iodoindazole with a variety of organoboron reagents (boronic acids and esters) to form biaryl or vinyl-substituted indazoles.[1][6] These products are common substructures in kinase inhibitors.

  • Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine 5,6-dichloro-3-iodo-1H-indazole (1.0 eq.), the desired boronic acid or pinacol boronate ester (1.1-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and an aqueous solution of the base.

  • Reaction: Seal the vessel and heat the mixture under an inert atmosphere (Nitrogen or Argon). Temperatures can range from 80 °C to 120 °C. Microwave irradiation can often accelerate the reaction.[7]

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventConditionsYield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80 °C, 6hHigh
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100 °C, 12hGood
Pinacol vinyl boronatePd(PPh₃)₄Na₂CO₃Dioxane/H₂O120 °C, 40 min (µW)Excellent[7]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePdCl₂(dppf)K₂CO₃Dioxane/H₂O100 °C, 12hGood
Table based on representative conditions for 3-iodoindazoles.[1][2][7]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct attachment of terminal alkynes to the indazole C3 position, a key transformation for creating rigid linkers or precursors for further cyclizations.[8] This reaction is co-catalyzed by palladium and a copper(I) salt.[9][10]

  • Setup: To a solution of 5,6-dichloro-3-iodo-1H-indazole (1.0 eq., may require N-protection) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (5-10 mol%).

  • Base: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.

  • Reaction: Stir the mixture under an inert atmosphere at temperatures ranging from room temperature to 60 °C until the starting material is consumed.

  • Work-up: Dilute the reaction with water and extract with an organic solvent. Wash the combined organic extracts with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventConditionsYield
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT, 4hHigh[7]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50 °C, 6hExcellent
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMFRT, 12hGood[10]
1-Ethynyl-1-cyclohexanolPdCl₂(PPh₃)₂ / CuIEt₃NDMF55 °C, 3hGood[10]
Table based on representative conditions for 3-iodoindazoles.[7][10]
Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the 3-iodoindazole with alkenes to form 3-alkenylindazoles, providing access to extended conjugated systems or precursors for further functionalization.[11][12]

  • Setup: In a reaction flask, combine 5,6-dichloro-3-iodo-1H-indazole (1.0 eq., often N-protected), an alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., NaHCO₃, K₂CO₃, or Et₃N). A phosphine ligand may be required depending on the specific catalyst system.

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction: Heat the reaction mixture under an inert atmosphere. Temperatures typically range from 80 °C to 140 °C.

  • Work-up: After cooling to room temperature, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventConditionsYield
Methyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile80 °C, 12hGood
StyrenePd(OAc)₂K₂CO₃DMF120 °C, 8hModerate
Methyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃DMF125 °C, 2hGood[7]
Table based on representative conditions for N-protected 3-iodoindazoles.[7][13]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and indispensable method for forming C-N bonds, coupling the 3-iodoindazole with a vast array of primary and secondary amines.[14][15] This reaction is critical for introducing amine functionalities that are often essential for biological activity and improving physicochemical properties.

Buchwald_Hartwig_Workflow Start Combine: - 5,6-dichloro-3-iodoindazole - Amine (R₂NH₂) - Pd precatalyst & Ligand - Base (e.g., LHMDS, Cs₂CO₃) Reaction Add degassed solvent (e.g., Dioxane) Heat under inert atmosphere (e.g., 45-110 °C) Start->Reaction Workup Cool, Quench, Extract Reaction->Workup Product 3-Amino-5,6-dichloroindazole Workup->Product

Sources

Foundational

An In-Depth Technical Guide to 5,6-dichloro-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents. This guide provides a comprehensive technical overview of 5,6-dichl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents. This guide provides a comprehensive technical overview of 5,6-dichloro-3-iodo-1H-indazole, a highly functionalized and valuable intermediate for drug discovery and development. We will delve into its structural and physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application as a versatile building block, particularly in the synthesis of protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous clinically successful drugs. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its status as a "privileged scaffold".[1] Marketed drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-target tyrosine kinase inhibitor), and Niraparib (a PARP inhibitor) all feature the indazole core, underscoring its importance in oncology.

Within this class of compounds, 5,6-dichloro-3-iodo-1H-indazole (CAS No. 1426421-76-2) emerges as a particularly strategic synthetic intermediate. Its structure is trifurcated with functionality:

  • The 1H-indazole core: Acts as an effective bioisostere for structures like indole or phenol and provides the foundational scaffold for molecular recognition by biological targets.[1]

  • The 5,6-dichloro substitution: This pattern is frequently employed in kinase inhibitor design to enhance binding affinity by occupying specific hydrophobic pockets within the ATP-binding site, thereby modulating potency and selectivity.

  • The C3-iodo group: This is the most critical feature from a synthetic chemist's perspective. The carbon-iodine bond at the 3-position serves as a versatile "synthetic handle," enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to building molecular complexity and exploring structure-activity relationships (SAR).

This guide will provide the foundational knowledge required to effectively synthesize and utilize this potent building block in drug discovery programs.

Physicochemical Properties & Structural Data

The fundamental properties of 5,6-dichloro-3-iodo-1H-indazole are summarized below. Accurate characterization is the bedrock of reproducible chemical synthesis and analysis.

PropertyValueReference(s)
CAS Number 1426421-76-2[2][3]
Molecular Formula C₇H₃Cl₂IN₂[2]
Molecular Weight 312.92 g/mol [2][3]
Physical Form Solid[2]
Purity (Typical) ≥98%[2]
Canonical SMILES Clc1cc2c(c(Cl)c1)C(=N[NH]2)I
InChI 1S/C7H3Cl2IN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)[2]
InChI Key SMVSNRUXCYESPW-UHFFFAOYSA-N[2]
Storage Conditions Store at 4°C, protect from light[2]
Chemical Structure

Caption: Chemical structure of 5,6-dichloro-3-iodo-1H-indazole.

Synthesis Protocol: Electrophilic Iodination

The synthesis of 3-iodoindazoles is reliably achieved through the direct electrophilic iodination of the corresponding indazole precursor. The C3 position of the indazole ring is susceptible to electrophilic attack, a process facilitated by deprotonation of the N1-proton with a mild base. This generates a more nucleophilic indazole anion that readily reacts with an electrophilic iodine source like molecular iodine (I₂).

The following protocol describes a robust and reproducible method for the synthesis of 5,6-dichloro-3-iodo-1H-indazole from the commercially available 5,6-dichloro-1H-indazole.

Experimental Protocol

Materials:

  • 5,6-dichloro-1H-indazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Molecular Iodine (I₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5,6-dichloro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) to dissolve the indazole.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the indazole anion.

  • Iodination: Slowly add molecular iodine (1.2 eq) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product spot should be less polar than the starting material.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be at least 5-10 times the volume of DMF used.

  • Quenching: Add saturated aqueous sodium thiosulfate solution dropwise until the dark color of excess iodine disappears.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5,6-dichloro-3-iodo-1H-indazole.

Synthetic Workflow Diagram

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification arrow arrow start Dissolve 5,6-dichloro-1H-indazole in anhydrous DMF base Add K₂CO₃ (Stir for 20 min) start->base iodine Add I₂ portion-wise base->iodine react Stir at RT for 2-4h (Monitor by TLC) iodine->react quench Pour into H₂O & Quench with Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end end purify->end Pure 5,6-dichloro-3-iodo-1H-indazole

Caption: Experimental workflow for the synthesis of the target compound.

Strategic Role in Medicinal Chemistry

The true value of 5,6-dichloro-3-iodo-1H-indazole lies in its application as a versatile building block for constructing complex molecular architectures.

The C3-Iodo Group: A Gateway to Complexity

The C-I bond at the 3-position is the key enabler for diversification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, enabling rapid exploration of the chemical space around the indazole core.

Key Transformations:

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids/esters to introduce diverse aromatic systems. This is arguably the most common method for elaborating 3-iodoindazoles in the synthesis of kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linkers or pharmacophoric elements.

  • Heck Coupling: Reaction with alkenes to append vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindazole derivatives.

The ability to perform these transformations efficiently makes this intermediate a high-value starting point for building libraries of compounds for high-throughput screening.

Conceptual Application: Synthesis of a Kinase Inhibitor Scaffold

SuzukiCoupling Indazole 5,6-dichloro-3-iodo- 1H-indazole Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., Cs₂CO₃) Indazole->Catalyst BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product 3-Aryl-5,6-dichloro- 1H-indazole (Kinase Inhibitor Core) Catalyst->Product

Caption: Conceptual Suzuki coupling to form a 3-aryl-indazole core.

Safety and Handling

As a halogenated, biologically active heterocyclic compound, 5,6-dichloro-3-iodo-1H-indazole must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

5,6-dichloro-3-iodo-1H-indazole is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature—a proven biological scaffold, a modulating dichloro substitution pattern, and a versatile C3-iodo synthetic handle—makes it an exceptionally valuable intermediate. A thorough understanding of its properties and a mastery of its synthesis are essential for research teams aiming to accelerate the discovery and development of novel therapeutics, particularly in the competitive field of kinase inhibitor design.

References

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-CHLORO-3-IODO(1H)INDAZOLE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Protocols for 5,6-Dichloro-3-iodo-1H-indazole

Executive Summary & Strategic Analysis The 5,6-dichloro-3-iodo-1H-indazole scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and modulators of the Wnt/ -catenin pathway....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 5,6-dichloro-3-iodo-1H-indazole scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and modulators of the Wnt/


-catenin pathway. Its functionalization requires precise chemoselectivity to engage the C-3 iodine atom while preserving the C-5/C-6 chlorine substituents for subsequent elaboration.
Chemoselectivity & Reactivity Profile

Success with this substrate relies on exploiting the bond dissociation energy (BDE) differential between the C–I and C–Cl bonds.

  • C–3 Iodine (Reactive Site): The C–I bond is weak (

    
    50-65 kcal/mol) and undergoes rapid oxidative addition with Pd(0). The electron-withdrawing nature of the 5,6-dichloro motif further activates this position, making it highly electrophilic.
    
  • C–5/C–6 Chlorines (Latent Sites): The C–Cl bonds are significantly stronger (

    
    95 kcal/mol). Under standard Suzuki conditions (
    
    
    
    C), these positions remain inert, allowing for orthogonal functionalization later.
  • N–1 Proton (The Challenge): The 5,6-dichloro substitution increases the acidity of the N-H proton (estimated pKa

    
    11-12 in DMSO, compared to 13.9 for unsubstituted indazole). In basic Suzuki conditions, this proton is rapidly removed, generating an indazolide anion that can poison palladium catalysts or reduce solubility.
    
Decision Matrix: Protected vs. Unprotected
FeatureMethod A: Protected Route (THP/SEM) Method B: Unprotected Route (Direct)
Primary Use Case Process Chemistry / Scale-up (>5g)Medicinal Chemistry / Library Synthesis (<100mg)
Yield Reliability High (>85%)Moderate to High (60-90%)
Purification Easy (Non-polar intermediates)Challenging (Polar/Amphoteric product)
Atom Economy Lower (Requires 2 extra steps)Excellent (1 step)
Catalyst Load Standard (1-3 mol%)Higher (5 mol%) or Specialized Ligands

Visual Workflows

Reaction Pathway & Chemoselectivity

G Substrate 5,6-Dichloro-3-iodo- 1H-indazole Protected N-Protected Intermediate (THP or SEM) Substrate->Protected Method A Direct_Cond Method B: Direct Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Substrate->Direct_Cond High Atom Economy Coupled_Prot C-3 Arylated (Protected) Protected->Coupled_Prot Suzuki Target Final Product (5,6-Dichloro-3-aryl- 1H-indazole) Coupled_Prot->Target Acid Hydrolysis Cl_Note C-5/C-6 Chlorines REMAIN INTACT Target->Cl_Note Direct_Cond->Target Prot_Step Protection (DHP, pTSA) Suzuki_Step Suzuki Coupling Pd(PPh3)4, Na2CO3 Deprot_Step Deprotection (HCl/MeOH)

Caption: Workflow contrasting the robust Protected Route (Blue) against the expedient Direct Route (Red), highlighting the preservation of chloro-substituents.

Experimental Protocols

Method A: Protected Route (Recommended for Scale-Up)

Rationale: Protecting the nitrogen as a Tetrahydropyranyl (THP) ether eliminates catalyst poisoning and improves solubility in non-polar solvents.

Step 1: THP Protection
  • Setup: Charge a round-bottom flask with 5,6-dichloro-3-iodo-1H-indazole (1.0 equiv), 3,4-dihydro-2H-pyran (DHP) (2.0 equiv), and p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Solvent: Add anhydrous THF or DCM (5 mL/g).

  • Reaction: Stir at 60°C (THF) or Reflux (DCM) for 2-4 hours. Monitor by TLC (the N-H spot will disappear).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize acid) and brine. Dry over Na2SO4 and concentrate.

  • Yield: Typically >90%. The product (N-THP indazole) is often used directly without chromatography.

Step 2: Suzuki Cross-Coupling[1]
  • Reagents:

    • N-THP-5,6-dichloro-3-iodo-indazole (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (3 mol%)

    • Base: 2M Na2CO3 (aq) (2.5 equiv)

    • Solvent: 1,4-Dioxane (10 mL/g)

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a reaction vessel.[2][3][4]

    • Purge with Argon/Nitrogen for 5 minutes.

    • Add degassed Dioxane and aqueous Base.

    • Heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with water/EtOAc.[4][5] Extract, dry, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Deprotection
  • Dissolve the coupled intermediate in MeOH/DCM (1:1) .

  • Add 4M HCl in Dioxane (5 equiv) or concentrated HCl (excess).

  • Stir at RT (1-2 h) or 50°C (30 min).

  • Neutralize with NaHCO3 and extract.

Method B: Unprotected Route (Rapid Discovery)

Rationale: Direct coupling avoids two synthetic steps but requires careful control of pH and catalyst to handle the free N-H.

Protocol
  • Reagents:

    • 5,6-dichloro-3-iodo-1H-indazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) is preferred over Pd(PPh3)4 due to higher stability against the indazolide anion [1]. Alternatively, XPhos Pd G2 provides excellent turnover for difficult substrates.

    • Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv). Note: Excess base is critical to keep the substrate fully deprotonated and soluble.

    • Solvent: Dioxane / Water (4:1) .[4][5] The water cosolvent is mandatory to solubilize the inorganic base and the indazolide salt.

  • Procedure:

    • Vessel: Microwave vial or sealed pressure tube.

    • Add solid reagents (Indazole, Boronic Acid, Base, Catalyst).[3]

    • Seal and evacuate/backfill with Argon (x3).

    • Add degassed solvents via syringe.[4]

    • Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 1–2 hours [2].

  • Workup (Critical):

    • The product will likely precipitate upon cooling or adding water.

    • Adjust pH to ~6-7 with 1M HCl carefully (do not over-acidify if product is basic).

    • Filter the solid or extract with EtOAc/THF (1:1) (pure EtOAc may not dissolve the product well).

Data Summary & Optimization Guide

VariableRecommendationMechanistic Reason
Solvent Dioxane/H2O (4:1)Solubilizes the polar indazolide intermediate formed in Method B.
Base K3PO4 or Cs2CO3Stronger bases facilitate transmetallation in sterically encumbered or electron-poor systems.
Ligand dppf or XPhosBidentate (dppf) or bulky biaryl (XPhos) ligands prevent Pd aggregation and resist poisoning by the N-H/N- anion.
Temperature 80–100°CSufficient to overcome activation energy for C-I oxidative addition without activating C-Cl bonds.
Troubleshooting
  • Problem: Dehalogenation (Product is 5,6-dichloro-1H-indazole).

    • Cause: Hydride source present (often from excess alcohol or overheating) or slow transmetallation.

    • Fix: Switch solvent to Toluene/Water; lower temperature to 80°C; ensure boronic acid quality (dryness).

  • Problem: Low Conversion (Starting Material remains).

    • Cause: Catalyst poisoning by the N-H nitrogen.

    • Fix: Switch to Method A (Protection) or increase catalyst loading to 5-10 mol% and use Cs2CO3.

References

  • BenchChem. Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. (Accessed 2025).[1][5] Link

  • Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018, 23(8), 2051.[6] Link

  • Lara, R.G., et al. "Green Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students." Journal of the Brazilian Chemical Society, 2016. Link

  • Li, H., et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Molecules, 2023.[6][7][8] Link

Sources

Application

Application Note: N-Alkylation of 5,6-Dichloro-3-iodo-1H-indazole

Introduction & Scope The N-alkylation of indazoles is a pivotal yet challenging transformation in the synthesis of kinase inhibitors and other bioactive heterocycles. The 5,6-dichloro-3-iodo-1H-indazole scaffold is a par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The N-alkylation of indazoles is a pivotal yet challenging transformation in the synthesis of kinase inhibitors and other bioactive heterocycles. The 5,6-dichloro-3-iodo-1H-indazole scaffold is a particularly valuable intermediate; the C3-iodine serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the 5,6-dichloro substitution pattern modulates metabolic stability and potency in various oncological targets.

However, the ambident nature of the indazole anion often leads to mixtures of N1- and N2-alkylated regioisomers. For 5,6-dichloro-3-iodo-1H-indazole, the electron-withdrawing chlorine atoms and the bulky iodine atom at C3 further influence the electronic landscape and steric accessibility, making regiocontrol non-trivial.

This guide provides validated protocols to achieve high regioselectivity, with a primary focus on the thermodynamically favored N1-alkylation, while also detailing conditions that promote N2-alkylation. It includes a robust characterization framework to unambiguously distinguish between isomers.[1]

Mechanistic Insight: The Regioselectivity Challenge

The regiochemical outcome is governed by the interplay of thermodynamics , kinetics , sterics , and solvent effects .

  • Thermodynamics vs. Kinetics: The 1H-indazole tautomer (leading to N1-alkylation) is generally more thermodynamically stable than the 2H-tautomer (leading to N2-alkylation) due to the preservation of the benzenoid aromaticity. However, the N2 position is often more nucleophilic in the deprotonated state due to lower steric hindrance compared to N1, which is flanked by the C7 proton.

  • Substrate Specifics (5,6-dichloro-3-iodo):

    • Electronic Effect: The electron-withdrawing chlorines increase the acidity of the N-H proton (pKa < 14), facilitating deprotonation even with weaker bases.

    • Steric Effect: The C3-iodine atom is large, potentially crowding the N2 site, which might seemingly favor N1. However, the "lone pair repulsion" at N1 (adjacent to C7-H) remains a significant factor.

  • Solvent/Cation Effect:

    • NaH/THF (Non-polar/Aprotic): Favors N1-alkylation.[2][3] The tight ion pair or specific coordination of the sodium cation often shields N2 or directs the electrophile to N1.[3]

    • Cs₂CO₃/DMF (Polar/Aprotic): Dissociates the ion pair, exposing the more nucleophilic N2 site, often leading to mixtures or increased N2 product.

Visualization: Regioselectivity Pathways

IndazoleAlkylation Start 5,6-Dichloro-3-iodo-1H-indazole Anion Indazolyl Anion (Resonance Hybrid) Start->Anion Deprotonation N1_Path Path A: N1 Attack (Thermodynamic) Anion->N1_Path Tight Ion Pair (Na+) N2_Path Path B: N2 Attack (Kinetic/Electrostatic) Anion->N2_Path Dissociated Ion (Cs+) N1_Prod N1-Alkyl Product (Major in THF/NaH) N1_Path->N1_Prod Rxn with R-X N2_Prod N2-Alkyl Product (Major/Minor in DMF/Cs2CO3) N2_Path->N2_Prod Rxn with R-X

Figure 1: Mechanistic pathways diverging based on reaction conditions.

Experimental Protocols

Protocol A: High-Fidelity N1-Selective Alkylation

Objective: Synthesis of N1-alkyl-5,6-dichloro-3-iodo-1H-indazole with >90% regioselectivity. Mechanism: Irreversible deprotonation with a hard cation (Na⁺) in a non-coordinating solvent (THF).

Reagents:

  • Substrate: 5,6-Dichloro-3-iodo-1H-indazole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1–1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon.

  • Dissolution: Dissolve 5,6-dichloro-3-iodo-1H-indazole in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion) portion-wise. Gas evolution (H₂) will occur.

    • Critical Step: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns yellow/orange.

  • Alkylation: Re-cool to 0 °C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Monitoring: Check TLC or LC-MS after 2 hours. Most primary halides react within 2–4 hours; secondary halides may require heating to 50 °C and longer times (12–16 h).

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). N1-isomer usually elutes after the N2-isomer (N2 is often less polar), but this can reverse depending on the R-group. Always verify by NMR.

Protocol B: General Alkylation (Conditions for N2 Enrichment)

Objective: Synthesis of N2-alkyl derivatives or alkylation of sensitive substrates where NaH is too harsh. Mechanism: Reversible deprotonation with a soft cation (Cs⁺) in a polar aprotic solvent.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]

  • Solvent: DMF or Acetonitrile (0.1–0.2 M)

  • Electrophile: Alkyl Halide (1.2 equiv)

Procedure:

  • Combine substrate, Cs₂CO₃, and alkyl halide in DMF.

  • Stir at RT (for reactive halides) or heat to 60–80 °C (for less reactive halides).

  • Monitor by LC-MS.[2] These conditions often yield a mixture (e.g., 2:1 to 1:1 N1:N2).

  • Workup: Dilute with water (to dissolve DMF) and extract with EtOAc or DCM. Extensive water washes are needed to remove DMF.

Characterization & Validation (E-E-A-T)

Distinguishing N1 and N2 isomers is the most critical step. Misidentification has led to erroneous biological data in literature. Do not rely solely on polarity/retention time.

Diagnostic NMR Markers
FeatureN1-Alkylated IsomerN2-Alkylated IsomerNote
¹³C NMR: C3-I Shift ~134 – 138 ppm ~120 – 125 ppm Most reliable indicator.
HMBC Correlation N-CH₂ protons → C7a N-CH₂ protons → C3 Definitive proof.[4][5][6]
NOESY / ROESY NOE between N-CH₂ and H7 NOE between N-CH₂ and H3 (if H3 exists)For 3-iodo, N2 shows NOE to neither H7 nor H4.
¹H NMR: N-CH₂ Typically 4.0 – 5.5 ppmOften deshielded (+0.1-0.3 ppm) vs N1Variable; use with caution.

Structure Numbering Reference:

  • Position 1 (N): Alkylation site 1.

  • Position 2 (N): Alkylation site 2.

  • Position 3 (C-I): Carbon with Iodine.

  • Position 7 (C-H): Carbon adjacent to N1 (on the benzene ring).

Workflow Diagram: Synthesis & Characterization

Workflow Step1 Start: 5,6-dichloro-3-iodo-1H-indazole Step2 Choose Protocol Step1->Step2 ProtA Protocol A (N1-Selective) NaH / THF / 0°C Step2->ProtA Target: N1 ProtB Protocol B (General) Cs2CO3 / DMF / Heat Step2->ProtB Target: N2 or Mix React Add Electrophile (R-X) Monitor LC-MS ProtA->React ProtB->React Workup Workup & Isolation (Column Chromatography) React->Workup Char Characterization (NMR) Workup->Char Res1 Check C3 Shift (~135 ppm) Check HMBC (N-CH2 -> C7a) Char->Res1 Isomer A Res2 Check C3 Shift (~123 ppm) Check HMBC (N-CH2 -> C3) Char->Res2 Isomer B Final1 Confirmed N1-Isomer Res1->Final1 Final2 Confirmed N2-Isomer Res2->Final2

Figure 2: Decision tree for synthesis and analytical validation.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • The 3-iodo group adds steric bulk. If the electrophile is also bulky (e.g., isopropyl, benzyl), heating is required. Switch to Protocol B (Cs₂CO₃/DMF) at 80 °C if NaH fails, but expect N2 byproduct.

    • Ensure the alkyl halide is not degraded. Iodides react faster than bromides.

  • Poor Regioselectivity:

    • If Protocol A gives significant N2, ensure the THF is strictly anhydrous and the temperature is kept low during addition. Higher temperatures favor the kinetic N2 product.

    • Consider using the "Chelation Control" strategy if the R-group contains a donor atom (e.g., esters, ethers) that can coordinate with the metal ion, potentially directing the alkylation.

  • Separation Issues:

    • N1 and N2 isomers often have very similar Rf values.

    • Try Toluene/Acetone or DCM/MeOH gradients if Hexane/EtOAc fails.

    • Recrystallization is often effective for 5,6-dichloro derivatives due to their high crystallinity.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1883–1894.

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis2022 , 54, 3215-3226.

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magn. Reson. Chem.2024 , 62, 765-774.[7][8]

  • 13C NMR of indazoles: Distinctive shifts for N1 vs N2 isomers.Can. J. Chem.1987, 65, 1143. (Classic reference for C3 shift diagnostic).

Sources

Method

synthesis of 5,6-dichloro-3-iodo-1H-indazole from 5,6-dichloroindazole

An Application Note for the Regioselective Synthesis of 5,6-dichloro-3-iodo-1H-indazole Introduction Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Synthesis of 5,6-dichloro-3-iodo-1H-indazole

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. The strategic functionalization of the indazole scaffold is a critical step in the drug discovery process, enabling the fine-tuning of pharmacological properties. The introduction of a halogen, particularly iodine, at the C3 position of the indazole ring creates a versatile synthetic handle. This iodo-intermediate is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-couplings, thereby providing a gateway to a diverse chemical space of novel molecular entities.

This application note provides a comprehensive and field-proven protocol for the direct C3-iodination of 5,6-dichloroindazole to synthesize 5,6-dichloro-3-iodo-1H-indazole. The methodology is designed for researchers, chemists, and drug development professionals, emphasizing reproducibility, safety, and a deep understanding of the underlying chemical principles.

Guiding Principles: Reaction Mechanism and Strategy

The synthesis of 5,6-dichloro-3-iodo-1H-indazole is achieved through an electrophilic aromatic substitution reaction. The C3 position of the indazole ring is inherently susceptible to electrophilic attack. However, the reaction's efficiency is significantly enhanced by the presence of a base. The base deprotonates the N1-hydrogen of the indazole, forming an indazolide anion. This anion increases the electron density of the heterocyclic ring system, thereby activating it towards the electrophile, in this case, molecular iodine (I₂). The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solubilizes both the indazole substrate and the reagents while facilitating the ionic reaction mechanism.

Caption: Overall reaction for the C3-iodination of 5,6-dichloroindazole.

Materials and Equipment

Successful and reproducible synthesis requires high-quality reagents and appropriate laboratory equipment. The following table summarizes the necessary materials.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended PuritySupplier Example
5,6-dichloro-1H-indazole7343-29-5C₇H₄Cl₂N₂187.03≥97%Sigma-Aldrich
Iodine (I₂)7553-56-2I₂253.81≥99.8%Sigma-Aldrich
Potassium Hydroxide (KOH)1310-58-3KOH56.11≥85% (pellets)Merck
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21≥99% (anhydrous)Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeVWR
Hexanes110-54-3C₆H₁₄86.18ACS GradeVWR
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11ACS GradeAlfa Aesar
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37AnhydrousJ.T. Baker
Silica Gel112926-00-8SiO₂60.0860 Å, 230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel or powder funnel

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis, work-up, and purification of 5,6-dichloro-3-iodo-1H-indazole.

Part 1: Reaction Setup and Iodination
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-dichloro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely (approx. 10-15 mL per gram of indazole).

  • Base Addition: Add potassium hydroxide (KOH, 2.0 - 4.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[1] The use of KOH often leads to faster reaction times. Stir the resulting suspension at room temperature for 15-30 minutes. The base deprotonates the indazole, forming a more reactive nucleophile.

  • Iodination: Add molecular iodine (I₂, 1.2 - 2.0 eq) portion-wise to the stirred mixture over 10-15 minutes.[1][2] An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 2-18 hours. The reaction time can vary based on the chosen base and specific substrate reactivity.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product spot should be less polar than the starting material and can be visualized under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

Part 2: Work-up and Isolation of Crude Product
  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of DMF used). A precipitate should form.

  • Decolorization: To remove any unreacted iodine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the characteristic brown color of iodine disappears and the solution becomes colorless or a pale-yellow precipitate remains.[1]

  • Isolation:

    • Filtration Method: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove DMF and inorganic salts.

    • Extraction Method: Alternatively, extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).[2]

  • Concentration: If the extraction method was used, filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification
  • Technique Selection: The crude 5,6-dichloro-3-iodo-1H-indazole can be purified by either recrystallization or flash column chromatography. Column chromatography is generally preferred for achieving high purity.

  • Column Chromatography:

    • Prepare a slurry of silica gel in hexanes and pack a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the column.

    • Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product (as determined by TLC).

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain 5,6-dichloro-3-iodo-1H-indazole as a solid. Dry the product under vacuum.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase dissolve 1. Dissolve 5,6-dichloroindazole in anhydrous DMF add_base 2. Add Base (KOH or K₂CO₃) Stir for 15-30 min dissolve->add_base add_iodine 3. Add Iodine (I₂) portion-wise Stir at Room Temperature add_base->add_iodine monitor 4. Monitor by TLC until completion add_iodine->monitor quench 5. Pour into cold water monitor->quench decolorize 6. Add Na₂S₂O₃ solution quench->decolorize isolate 7. Isolate crude solid via filtration or extraction decolorize->isolate chromatography 8. Purify by Flash Column Chromatography (Silica Gel) isolate->chromatography dry 9. Concentrate pure fractions & dry under vacuum chromatography->dry final_product final_product dry->final_product Pure 5,6-dichloro-3-iodo-1H-indazole

Caption: A generalized workflow for the synthesis and purification process.

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[3]

  • Iodine (I₂): Iodine is corrosive and harmful if inhaled or swallowed. It can cause severe skin and eye irritation.[4][5] Avoid creating dust. In case of skin contact, wash immediately with soap and water.[4]

  • N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is readily absorbed through the skin. Handle exclusively in a fume hood.[2]

  • Potassium Hydroxide (KOH): A strong caustic base. Causes severe skin burns and eye damage. Handle with extreme care.

  • Chlorinated Compounds: 5,6-dichloro-1H-indazole and its iodo-derivative should be handled with care as organohalogen compounds can be toxic.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (2025). A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols.
  • MDPI. (2020, May 29). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. In Applied Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. In RSC Advances. Retrieved from [Link]

  • Southern Biological. (2023, October). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. In PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Application

Application Note: Strategic Palladium-Catalyzed C3-Functionalization of 5,6-Dichloro-3-iodo-1H-indazole

Mechanistic Rationale & Substrate Profiling The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound 5,6-dichloro-3-iodo-1H-indazole (CAS 1426421-76-2) serves as a highly valuable, bifunctional pharmaceutical building block.

However, the specific substitution pattern of this molecule dictates a unique reactivity profile that requires careful strategic planning:

  • Enhanced Oxidative Addition: The two chlorine atoms at the C5 and C6 positions exert a strong inductive, electron-withdrawing effect across the indazole core. This significantly decreases the electron density of the aromatic system, highly polarizing the C3–I bond. Consequently, the oxidative addition of Pd(0) into the C3–I bond is exceptionally fast and thermodynamically favorable.

  • Increased N1-H Acidity & Catalyst Poisoning: The same electron-withdrawing effect drastically increases the acidity of the N1 proton. If the Suzuki-Miyaura coupling is attempted under standard basic conditions (e.g., K₂CO₃ or Na₂CO₃) without N-protection, the indazole is rapidly deprotonated. The resulting indazolyl anion acts as a strong bidentate or bridging ligand, coordinating tightly to the palladium center to form off-cycle, thermodynamically stable Pd(II)-N complexes. This leads to rapid catalyst poisoning and the precipitation of inactive "Pd black"[1].

The Causality of Protection: To circumvent catalyst deactivation, protection of the indazole nitrogen (N1) prior to cross-coupling is a mechanistic necessity for standard homogeneous catalysis[1]. While recent advancements have demonstrated direct C3-coupling of unprotected 1H-indazoles using specialized ferrocene-based divalent palladium complexes immobilized in imidazolium ionic liquids[2], the N1-Boc protection route remains the most robust and scalable method for general laboratory synthesis[3].

Strategic Workflow & Logical Relationships

The following decision tree maps the logical pathways for functionalizing 5,6-dichloro-3-iodo-1H-indazole, highlighting the critical divergence between the standard protection route and specialized direct-coupling methodologies.

Workflow Start 5,6-Dichloro-3-iodo-1H-indazole (Highly Acidic N1-H) Protect N1-Protection (Boc2O) Standard Route Start->Protect Preferred Direct Direct Coupling (Requires Ionic Liquids) Start->Direct Atom-Economic CatCycle Pd-Catalyzed Suzuki Coupling (PdCl2(dppf), Base, Heat) Start->CatCycle Unprotected Standard Cond. Protect->CatCycle Target C3-Aryl-5,6-dichloro-1H-indazole (Final Product) Direct->Target Specialized Pd Deprotect Acidic Deprotection (TFA/DCM) CatCycle->Deprotect If Protected Poison Catalyst Poisoning (Pd-N Complex Formation) CatCycle->Poison Side Reaction Deprotect->Target

Strategic decision tree and workflow for the C3-functionalization of 5,6-dichloro-3-iodo-1H-indazole.

Reaction Optimization & Quantitative Data

Theoretical calculations and empirical data reveal that catalysts with bidentate ligands, such as PdCl₂(dppf), exhibit lower energy barriers in the formation of transmetalation intermediates compared to simple palladium salts, leading to superior catalytic outputs[2]. Table 1 summarizes the optimization landscape for the Suzuki-Miyaura coupling of the N1-Boc protected intermediate.

Table 1: Catalyst and Condition Optimization for Suzuki-Miyaura Coupling

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O (3:1)9045Rapid catalyst degradation; poor transmetalation rate.
2Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF10052Significant protodeboronation of arylboronic acid observed.
3 PdCl₂(dppf) (5 mol%) None K₃PO₄ Dioxane/H₂O (4:1) 90 88 Optimal. Large bite angle of dppf accelerates reductive elimination.
4Pd₂(dba)₃ (2.5 mol%)XPhosCs₂CO₃Dioxane10091Excellent for highly sterically hindered boronic acids.

Self-Validating Experimental Protocols

The following methodologies provide a robust, three-step workflow for the C3-arylation of 5,6-dichloro-3-iodo-1H-indazole. Each step includes built-in causality and self-validation metrics to ensure trustworthiness and reproducibility.

Protocol A: N1-Boc Protection

Causality: Di-tert-butyl dicarbonate (Boc₂O) is used with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which rapidly transfers the Boc group to the indazole N1 position.

  • Setup: To an oven-dried 100 mL round-bottom flask, add 5,6-dichloro-3-iodo-1H-indazole (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Reagent Addition: Add DMAP (0.1 equiv, 1.0 mmol) followed by Boc₂O (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Workup: Concentrate the mixture under reduced pressure. Dilute with ethyl acetate (50 mL), wash with 0.1 M HCl (2 × 20 mL) to remove DMAP, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture transitions from a suspension to a clear homogeneous solution as the protected product is highly soluble in THF.

    • TLC: Hexanes/EtOAc (3:1) will show complete consumption of the starting material (

      
      ) and the appearance of a less polar spot (
      
      
      
      ).
    • IR Spectroscopy: Complete disappearance of the broad N-H stretch at

      
      .
      
Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic Dioxane/H₂O solvent system is utilized. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base (K₃PO₄). Dissolution of the base is mandatory to generate the reactive hydroxide/phosphate anions that coordinate to the Pd(II) center, a prerequisite for transmetalation with the arylboronic acid[3].

  • Setup: In a 50 mL Schlenk tube, combine N1-Boc-5,6-dichloro-3-iodo-1H-indazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Degassing (Critical Step): Add a pre-mixed solution of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the biphasic mixture with Argon for 15 minutes. Note: Oxygen reacts with Pd(0) to form inactive peroxo complexes; rigorous degassing prevents this.

  • Catalyst Addition: Quickly add PdCl₂(dppf) (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 4–6 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation Checkpoint:

    • Visual: The initial reddish-orange color of the Pd(II) precatalyst will transition to a pale yellow or dark brown solution, visually confirming the reduction to the active Pd(0) catalytic cycle.

    • LC-MS: The base peak in ESI+ will frequently appear as

      
       due to the characteristic in-source fragmentation (loss of the Boc group) typical of N-Boc indazoles.
      
Protocol C: Acidic Deprotection

Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation (which eliminates a proton to form isobutylene gas) and a carbamic acid intermediate that spontaneously decarboxylates to yield the free indazole.

  • Setup: Dissolve the crude C3-arylated N1-Boc intermediate in anhydrous Dichloromethane (DCM) (10 mL) and cool to 0 °C.

  • Reaction: Add TFA (5 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc. Purify via silica gel chromatography.

  • Self-Validation Checkpoint:

    • Visual: Immediate effervescence (bubbling) upon the addition of TFA. This is the stoichiometric release of CO₂ and isobutylene gas, directly confirming that deprotection is actively occurring.

    • NMR:

      
      H-NMR will show the complete disappearance of the intense 9-proton singlet at 
      
      
      
      corresponding to the tert-butyl group.

References

  • Title : The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source : MDPI (Molecules) URL :[Link]

Sources

Method

Application Note: Precision C-N Coupling of 3-Iodoindazoles via Buchwald-Hartwig Amination

Topic: Reaction Conditions for Buchwald-Hartwig Amination of 3-Iodoindazoles Content Type: Application Note and Protocol Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Buchwald-Hartwig Amination of 3-Iodoindazoles Content Type: Application Note and Protocol Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Context

The 3-aminoindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and CNS-active agents. While transition-metal-catalyzed cross-coupling has revolutionized its synthesis, the Buchwald-Hartwig amination of 3-iodoindazoles presents unique challenges compared to simple haloarenes.

This guide addresses the two critical failure modes in this transformation:

  • Catalyst Poisoning via N1-Binding: The free N-H of the indazole core can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich nature of the pyrazole ring (relative to benzene) can make the C3-iodide oxidative addition slower, requiring electron-rich, bulky ligands.

We present two distinct protocols: a Robust Standard Method for N-protected substrates and an Advanced Method for direct coupling of unprotected indazoles, leveraging base-mediated "in-situ protection."

Mechanistic Insight & Substrate Design

The N-Protection Dilemma

The indazole nitrogen (N1) is acidic (pKa ~14 in DMSO). Under standard basic coupling conditions (e.g., NaOtBu, Cs₂CO₃), the deprotonated indazolyl anion can act as a ligand, displacing phosphines and forming unreactive Pd-complexes.

  • Recommendation: For scale-up and maximum reliability, protect N1 .

  • Preferred Groups:

    • THP (Tetrahydropyran): Robust, easily removed with mild acid.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to strong bases (LiHMDS), removed with TBAF/TFA.

    • Boc: Use with caution. Strong alkoxide bases (NaOtBu) can cleave Boc groups or cause migration at elevated temperatures (>80°C).

Ligand Selection Logic

The C3-position of indazole is heteroaromatic. To facilitate oxidative addition and prevent


-hydride elimination (if using aliphatic amines), we prioritize biaryl phosphine ligands .
  • Xantphos/BINAP: Excellent for primary arylamines and N-protected substrates. They form stable chelates that resist de-ligation.

  • BrettPhos/RuPhos: Essential for challenging couplings (secondary amines, aliphatic amines) or when using lower catalyst loadings. Their bulk promotes reductive elimination.

Decision Matrix for Condition Optimization

The following flowchart guides the selection of the optimal catalytic system based on your specific substrate constraints.

G Start Start: 3-Iodoindazole Substrate IsProtected Is N1 Protected? Start->IsProtected AmineType Amine Type? IsProtected->AmineType Yes (THP, SEM, Me) MethodB Protocol B: Pd2(dba)3 + BrettPhos LiHMDS, Dioxane, 65-100°C IsProtected->MethodB No (Free N-H) BaseChoice Base Selection AmineType->BaseChoice Primary Aniline MethodC Protocol C: Pd2(dba)3 + RuPhos NaOtBu, Toluene, 80°C AmineType->MethodC Secondary / Aliphatic MethodA Protocol A: Pd(OAc)2 + BINAP Cs2CO3, Toluene, 100°C BaseChoice->MethodA Functional Group Sensitive (Esters, Nitriles) BaseChoice->MethodC Robust Substrate MethodB->MethodB Note: LiHMDS acts as base & transient protecting group

Figure 1: Decision tree for selecting Buchwald-Hartwig conditions based on protection status and amine class.

Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Substrates)

Best for: N-protected 3-iodoindazoles coupled with primary arylamines. High functional group tolerance.

Reagents:

  • Substrate: N1-protected 3-iodoindazole (1.0 equiv)

  • Amine: Aniline derivative (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: (±)-BINAP (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Dried in vacuo prior to use

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a glovebox or purged vial, mix Pd(OAc)₂ and BINAP in a small amount of toluene. Stir for 10 mins at RT to form the active L₂Pd complex (color change from orange to yellow/reddish).

  • Reaction Assembly: To a reaction tube equipped with a magnetic stir bar, add the N-protected 3-iodoindazole, amine, and Cs₂CO₃.

  • Solvent Addition: Add the pre-formed catalyst solution and remaining toluene to reach 0.2 M concentration relative to the halide.

  • Degassing: Seal the tube and purge with Argon/Nitrogen for 5 minutes (sparging) or use 3 vacuum/backfill cycles.

  • Reaction: Heat to 100–110 °C for 12–24 hours. Note: Conversion is often slower than bromobenzene couplings.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Direct" Method (Unprotected Substrates)

Best for: Free N-H 3-iodoindazoles. Eliminates protection/deprotection steps.

Scientific Rationale: This protocol uses LiHMDS (Lithium bis(trimethylsilyl)amide).[2] The first equivalent of LiHMDS deprotonates the indazole N-H, forming an N-Li species that does not poison the bulky BrettPhos-Pd catalyst. The second equivalent acts as the base for the amination cycle.

Reagents:

  • Substrate: 3-Iodo-1H-indazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol% Pd)

  • Ligand: BrettPhos (4–10 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.2 – 2.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[3]

Step-by-Step Procedure:

  • Drying: Ensure the reaction vessel is oven-dried and cooled under Argon. Moisture kills the LiHMDS and the reaction will stall.

  • Solids Addition: Charge the vial with Pd₂(dba)₃, BrettPhos, and the 3-iodoindazole.

  • Solvent/Amine: Add anhydrous Dioxane and the amine.

  • Base Addition (Critical): Add the LiHMDS solution dropwise at Room Temperature. Expect a slight exotherm or color change.

  • Heating: Seal and heat to 65–80 °C . Caution: Do not overheat (>100°C) initially as LiHMDS can degrade sensitive substrates at high temps.

  • Monitoring: Monitor by LCMS. If the intermediate (oxidative addition product) accumulates, raise temp to 100°C.

  • Quench: Cool to RT. Quench with sat. NH₄Cl (aq) to protonate the indazole. Extract with EtOAc.[2]

Optimization & Troubleshooting Data

Comparative Performance of Conditions
VariableCondition A (Standard)Condition B (High Activity)Condition C (Challenging)
Substrate Scope Protected IndazolesProtected IndazolesUnprotected Indazoles
Catalyst Source Pd(OAc)₂Pd₂(dba)₃Pd₂(dba)₃ or Pd-G3-BrettPhos
Ligand BINAP or XantphosRuPhosBrettPhos
Base Cs₂CO₃ (Weak)NaOtBu (Strong)LiHMDS (Soluble/Strong)
Solvent TolueneToluene/Dioxane1,4-Dioxane
Temp 110 °C80–100 °C65–80 °C
Typical Yield 70–90%80–95%50–80%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Conversion (Start Material remains) Catalyst poisoning or failed oxidative addition.1. Switch to BrettPhos Pd G3 precatalyst to ensure active Pd(0).2. Verify inert atmosphere (O₂ kills active catalyst).
De-iodination (Indazole formed)

-hydride elimination or reduction.
1. Switch solvent from alcohol/THF to Toluene .2. Use a ligand with a larger bite angle (Xantphos).
Low Yield with Unprotected Indazole N-H interference.1. Ensure >2.0 equiv LiHMDS is used.2. Switch to Protocol A (Protect with THP first).
Coupling at N1 instead of C3 Competitive N-arylation.This is rare with 3-iodo substrates but possible. Use non-nucleophilic bases (Cs₂CO₃) and bulky ligands to favor C-I insertion over N-attack.

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. (Adapted for 3-iodo isomers).[2][4][5][6]

  • Lohou, E., et al. "Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction."[7] Synthesis, 2011, 16, 2651–2663.[7]

  • Hansen, J. D., et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Med. Chem. Lett., 2024. (Describes LiHMDS/BrettPhos conditions for indazole derivatives).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." (General mechanism and ligand parameters).

Sources

Application

Application Note &amp; Protocol: Determining the Optimal Solvent for the Dissolution of 5,6-dichloro-3-iodo-1H-indazole

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive methodology for identifying the optimal solvent for the dissolution of 5,6-dichloro-3-iodo-1H-indaz...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive methodology for identifying the optimal solvent for the dissolution of 5,6-dichloro-3-iodo-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry and drug discovery.[1][2] Given the highly functionalized and likely lipophilic nature of this compound, a systematic and multi-tiered approach to solvent screening is crucial for downstream applications, including reaction chemistry, purification, and formulation development. This document outlines the physicochemical rationale for solvent selection, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a decision-making framework for solvent optimization.

Introduction: The Critical Role of Solvent Selection

5,6-dichloro-3-iodo-1H-indazole is a heterocyclic compound featuring a bicyclic indazole core, which is a recognized "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[2][3] The presence of two chlorine atoms and a large iodine atom on the aromatic ring system significantly influences the molecule's electronic and steric properties. These halogen substituents are expected to increase the lipophilicity of the compound. A calculated LogP of 3.4847 for the similar N-methylated analogue, 5,6-dichloro-3-iodo-1-methyl-1H-indazole, supports the prediction of poor aqueous solubility for the parent compound.[4]

The selection of an appropriate solvent is a critical first step in the successful handling and development of any new chemical entity. An optimal solvent will not only fully dissolve the compound at the desired concentration but also ensure its stability, prevent unwanted reactions, and be compatible with subsequent experimental or manufacturing processes. Sub-optimal solvent choice can lead to inaccurate results in biological assays, poor yields in chemical reactions, and challenges in formulation.[5] This guide provides a systematic workflow to mitigate these risks.

Physicochemical Profile of 5,6-dichloro-3-iodo-1H-indazole

A thorough understanding of the compound's properties is foundational to a rational solvent selection process.

PropertyValue/PredictionSource/Justification
Molecular Formula C₇H₃Cl₂IN₂
Molecular Weight 312.92 g/mol
Physical Form Solid
Predicted Lipophilicity (LogP) HighBased on the polysubstituted aromatic structure and data from similar compounds.[4]
Hydrogen Bonding The indazole N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors.[6]
Polarity The molecule possesses both polar (N-H, C-I, C-Cl bonds) and non-polar (aromatic rings) regions, making it likely to be soluble in a range of organic solvents.[6]
Tautomerism Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[2] The choice of solvent can influence this equilibrium.

Safety Considerations: 5,6-dichloro-3-iodo-1H-indazole is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[9]

Experimental Workflow for Optimal Solvent Determination

The following protocol is designed as a tiered screening approach, moving from a broad, qualitative assessment to a more focused, quantitative analysis. This ensures efficiency in terms of time and compound consumption.

G cluster_0 Phase 1: Initial Qualitative Screening cluster_1 Phase 2: Quantitative Solubility Assessment cluster_2 Phase 3: Final Solvent Selection A Select a Diverse Range of Solvents (Polar Aprotic, Polar Protic, Nonpolar) B Add ~1-2 mg of Compound to 0.5 mL of Each Solvent A->B C Vortex at Room Temperature for 2 min B->C D Visually Assess Solubility (Clear, Sparingly Soluble, Insoluble) C->D E Select Promising Solvents from Phase 1 D->E Rank Solvents F Prepare Saturated Solutions (Shake-Flask Method) E->F G Equilibrate for 24-72h at Controlled Temperature F->G H Filter Supernatant (0.22 µm PTFE filter) G->H I Quantify Concentration via HPLC-UV or UV-Vis H->I J Analyze Quantitative Data I->J Solubility Data (mg/mL) K Consider Downstream Application Constraints (e.g., boiling point, toxicity, reactivity) J->K L Select Optimal Solvent(s) K->L

Figure 1: A tiered workflow for determining the optimal solvent.

Phase 1: Initial Qualitative Solubility Screening

Objective: To rapidly identify a subset of promising solvents from a broad and diverse panel.

Materials:

  • 5,6-dichloro-3-iodo-1H-indazole

  • Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

  • Vortex mixer

  • A selection of solvents (see Table 2 for suggestions)

Protocol:

  • Solvent Dispensing: Aliquot 0.5 mL of each selected solvent into a separate, labeled glass vial.

  • Compound Addition: Add approximately 1-2 mg of 5,6-dichloro-3-iodo-1H-indazole to each vial.

  • Mixing: Securely cap the vials and vortex at maximum speed for 2 minutes at room temperature.

  • Visual Assessment: Observe each vial against a contrasting background. Record the solubility using the following categories:

    • Freely Soluble: The solution is completely clear with no visible solid particles.

    • Sparingly Soluble: The majority of the solid has dissolved, but some undissolved particles remain.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Ranking: Rank the solvents from best to worst based on this qualitative assessment.

Table 2: Suggested Solvents for Initial Screening

Solvent Class Examples Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone Can engage in dipole-dipole interactions. DMSO and DMF are often excellent solvents for a wide range of organic compounds.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water Capable of hydrogen bonding, which may interact with the indazole N-H group.
Nonpolar Toluene, Dichloromethane (DCM), Chloroform, Heptane/Hexane May dissolve the compound based on its lipophilic character.

| Ethers | 1,4-Dioxane, Diethyl Ether | Intermediate polarity solvents. |

Phase 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of the compound in the most promising solvents identified in Phase 1. The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement.[10]

Materials:

  • Promising solvents from Phase 1

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC-UV or UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5,6-dichloro-3-iodo-1H-indazole to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" is critical to ensure equilibrium with the solid state is achieved.[6]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient duration to reach equilibrium. A period of 24-72 hours is typical. A preliminary kinetic study can be performed to determine the minimum time required to reach a plateau in concentration.[6]

  • Sample Collection:

    • After equilibration, cease shaking and allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[10]

  • Sample Analysis:

    • Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of 5,6-dichloro-3-iodo-1H-indazole using a pre-validated HPLC-UV or UV-Vis method with a calibration curve.

    • Calculate the original solubility in mg/mL or mol/L.

Phase 3: Data Interpretation and Final Solvent Selection

Objective: To select the optimal solvent by integrating quantitative solubility data with practical considerations for the intended application.

Data Presentation: Summarize the quantitative results in a clear, tabular format.

Table 3: Example Quantitative Solubility Data

Solvent Solubility at 25 °C (mg/mL) Boiling Point (°C) Notes
DMSO > 100 189 High boiling point, difficult to remove under vacuum.
DMF ~85 153 High boiling point, potential for decomposition at high temps.
THF ~50 66 Good solubility, easily removed. Potential for peroxide formation.
DCM ~30 40 Volatile, good for reactions at or below room temperature.
Acetonitrile ~25 82 Common HPLC solvent, useful for analytical applications.
Ethanol ~10 78 "Green" solvent, potentially useful for formulations.

| Water | < 0.01 | 100 | Practically insoluble, as predicted. |

Decision-Making Framework:

The "optimal" solvent is application-dependent. The following diagram illustrates a logical process for making the final selection.

G cluster_apps cluster_criteria SolubilityData Quantitative Solubility Data (Table 3) Application Intended Application? SolubilityData->Application Reaction Chemical Synthesis Application->Reaction Yes Purification Chromatography/Crystallization Application->Purification Yes Assay Biological Screening Application->Assay Yes Formulation Preclinical Formulation Application->Formulation Yes ReactionCriteria Consider: - Boiling Point - Reactivity with Reagents - Ease of Removal Reaction->ReactionCriteria PurificationCriteria Consider: - Solubility in Mobile Phase - Potential for Co-crystallization Purification->PurificationCriteria AssayCriteria Consider: - Compatibility with Assay - Low Toxicity to Cells/Enzymes - Final DMSO Concentration Assay->AssayCriteria FormulationCriteria Consider: - Toxicity (GRAS Solvents) - Required Concentration - Stability of Solution Formulation->FormulationCriteria FinalChoice Optimal Solvent Selected ReactionCriteria->FinalChoice PurificationCriteria->FinalChoice AssayCriteria->FinalChoice FormulationCriteria->FinalChoice

Sources

Method

Application Note: Microwave-Assisted Functionalization of 5,6-Dichloro-3-iodo-1H-indazole

Executive Summary & Scientific Rationale The compound 5,6-dichloro-3-iodo-1H-indazole represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 5,6-dichloro-3-iodo-1H-indazole represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK, GSK3) and anti-infective agents. Its structural utility lies in its orthogonal reactivity profile :

  • C-3 Iodine: A highly reactive "soft" electrophile, primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C-5/C-6 Chlorines: Less reactive electrophiles, providing metabolic stability or sites for late-stage functionalization using specialized ligands.

  • N-1 Nitrogen: An acidic center (pKa ~13-14) available for alkylation or arylation to tune solubility and binding affinity.

Why Microwave Irradiation? Conventional thermal heating of poly-halogenated indazoles often suffers from prolonged reaction times (12–24 hours) and thermal degradation (de-iodination). Microwave-assisted organic synthesis (MAOS) overcomes these barriers via dielectric heating , which directly couples with the polarizability of the C-I bond and the polar reaction solvent (e.g., DMF, DMSO). This results in:

  • Reaction Acceleration: Reduction of reaction times from hours to minutes (typically 10–20 min).

  • Enhanced Selectivity: Kinetic control that favors oxidative addition at the weaker C-I bond over the stronger C-Cl bonds.

  • Improved Yields: Minimization of protodeboronation side reactions common in boronic acid couplings.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 5,6-Dichloro-3-iodo-1H-indazole
CAS Number 1426421-76-2
Molecular Formula C₇H₃Cl₂IN₂
Molecular Weight 312.92 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in DCM
Storage 2–8°C, protect from light (Light sensitive due to C-I bond)

Safety Warning: Halogenated indazoles can be skin irritants. The C-I bond is labile; avoid excessive exposure to UV light. When heating in a microwave reactor, ensure the vessel is rated for at least 20 bar pressure, as solvent vapor pressure will rise significantly at 120°C.

Application Workflow: Chemoselective C-3 Functionalization

The primary application of this scaffold is the rapid generation of libraries via C-3 Suzuki-Miyaura coupling. The following workflow illustrates the logic of selectively targeting the C-3 position while preserving the 5,6-dichloro motif.

Logic Diagram (Graphviz)

IndazoleWorkflow Start 5,6-Dichloro-3-iodo-1H-indazole (Starting Material) Decision Target Functionalization Start->Decision PathA Path A: N-1 Protection (Optional but Recommended) Decision->PathA If solubility issues PathB Path B: Direct C-3 Coupling (Microwave Irradiation) Decision->PathB Standard Protocol PathA->PathB Condition Pd(dppf)Cl2, Base MW: 100-120°C, 15 min PathB->Condition Product 3-Aryl-5,6-dichloro-1H-indazole (C-I bond replaced) Condition->Product Selectivity Selectivity Check: C-Cl bonds remain intact Product->Selectivity Verification

Caption: Workflow for the chemoselective microwave-assisted functionalization of 5,6-dichloro-3-iodo-1H-indazole, highlighting the preservation of C-Cl bonds.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(4-methoxyphenyl)-5,6-dichloro-1H-indazole. Scale: 0.5 mmol

Reagents & Materials:
  • Substrate: 5,6-Dichloro-3-iodo-1H-indazole (156 mg, 0.5 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (91 mg, 0.6 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (20 mg, 5 mol%)

    • Expert Note: The bidentate ligand dppf (ferrocene) is preferred over PPh₃ for microwave heating due to its higher thermal stability and larger bite angle, which facilitates the reductive elimination step.

  • Base: 2M Aqueous Na₂CO₃ (0.5 mL, 2 equiv) or Cs₂CO₃ (solid, 2 equiv).

  • Solvent: 1,4-Dioxane (4 mL) or DMF (4 mL).

Step-by-Step Procedure:
  • Vial Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the indazole substrate, boronic acid, and palladium catalyst.

  • Inerting: Cap the vial and purge with nitrogen or argon for 2 minutes. (Crucial to prevent Pd oxidation and homocoupling of the boronic acid).

  • Solvent Addition: Add the solvent (degassed) and the aqueous base via syringe through the septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Pressure Limit: 250 psi (17 bar) - Safety limit.

    • Power: Max 150 W (System will modulate power to maintain 110°C).

  • Work-up:

    • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

    • Filter the mixture through a small pad of Celite to remove palladium black. Rinse with Ethyl Acetate.[5]

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoints:
  • Visual: The reaction mixture should turn black (active Pd species) but should not precipitate excessive metal mirrors on the glass (indication of catalyst decomposition).

  • TLC/LCMS: Monitor the disappearance of the starting material (M+H 313/315) and appearance of product (M+H ~293). If starting material remains after 15 min, extend time by 5 min; do not increase temp above 130°C to avoid C-Cl activation.

Protocol B: Synthesis of the Starting Material (Iodination)

If the 3-iodo precursor is not commercially available, it must be synthesized from 5,6-dichloro-1H-indazole.

Mechanism: Electrophilic aromatic substitution at C-3. Reagents: Iodine (I₂), KOH, DMF.

  • Dissolve 5,6-dichloro-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Add KOH pellets (2.0 equiv). Stir until partially dissolved.

  • Add Iodine (1.2 equiv) portion-wise at room temperature.

  • Stir at 25°C for 3 hours. (Microwave not required for this step; exothermic).

  • Quench: Pour into 10% aqueous NaHSO₃ (sodium bisulfite) to reduce excess iodine (color changes from dark red to white/yellow precipitate).

  • Filter the solid, wash with water, and dry.[5]

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during the microwave synthesis of halogenated indazoles and their solutions.

IssueProbable CauseCorrective Action
De-iodination (Protodeiodination) Temperature too high (>140°C) or solvent wet.Reduce MW temp to 100°C. Ensure solvents are anhydrous. Use dry Cs₂CO₃ instead of aq. base.
C-Cl Activation (Byproducts) Non-selective catalyst or excessive heat.Use Pd(dppf)Cl₂ or Pd(PPh₃)₄. Avoid electron-rich alkyl phosphines (e.g., PCy₃) which activate aryl chlorides.
Low Conversion Poor microwave absorption or catalyst poisoning.Switch solvent to DMF (high tan δ). Increase catalyst loading to 10 mol%.
N-Arylation Competition N-H proton is acidic and reacts with boronic acid (Chan-Lam type).Protect N-1 with THP, Boc, or SEM group prior to coupling.
Reactivity Hierarchy (The "Why")

In palladium-catalyzed cross-coupling, the rate of oxidative addition correlates with bond dissociation energy (BDE):

  • C-I (Indazole C-3): ~65 kcal/mol (Fastest)

  • C-Br: ~81 kcal/mol

  • C-Cl (Indazole C-5/6): ~96 kcal/mol (Slowest)

By maintaining the microwave temperature at 100–120°C, we supply enough energy to overcome the activation barrier for C-I insertion but insufficient energy for C-Cl insertion, ensuring >95% chemoselectivity.

References

  • Zhang, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.[2] Molecules, 28(7), 2905. Retrieved from [Link]

  • Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[4][5] RSC Advances, 11, 14961-14972. Retrieved from [Link]

  • Pingale, R., et al. (2025).[6] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.[7] Retrieved from [Link][7]

Sources

Application

Application Note: Protecting Group Strategies for N1-Nitrogen in 3-Iodoindazoles

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It prioritizes the "why" behind the "how," focusing on the specific challenges posed by the 3-iodoindazole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It prioritizes the "why" behind the "how," focusing on the specific challenges posed by the 3-iodoindazole scaffold—primarily the thermodynamic vs. kinetic control of N-alkylation and the stability of protecting groups under transition-metal-catalyzed cross-coupling conditions.

Executive Summary & Strategic Rationale

The 3-iodoindazole scaffold is a "privileged structure" in drug discovery, serving as a precursor for CDK, VEGFR, and MAPK inhibitors. However, the functionalization of the C3-iodine (typically via Suzuki-Miyaura or Sonogashira couplings) is frequently compromised by the acidity of the N1-proton (pKa ~14).

The Core Challenge: Unprotected 3-iodoindazoles poison Palladium catalysts through the formation of insoluble Pd-indazole complexes. Furthermore, the tautomeric equilibrium between 1H- and 2H-indazole complicates regioselectivity. While the 1H-tautomer is thermodynamically favored (by ~4.5 kcal/mol), the 2H-position is often kinetically more nucleophilic.

The Solution: For 3-iodoindazoles, N1-protection is mandatory for high-yielding cross-couplings. Unlike unsubstituted indazoles, the bulky Iodine atom at C3 exerts a "steric steering" effect that disfavors N2-protection, aiding N1-selectivity. This guide details three strategies:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The "Gold Standard" for stability.

  • THP (Tetrahydropyranyl): The "Green/Economic" alternative.

  • Boc (tert-Butoxycarbonyl): The "Fast-Track" (with critical stability warnings).

Decision Matrix: Selecting the Right Group

Use this table to select the protocol best suited for your downstream chemistry.

FeatureSEM (Protocol A) THP (Protocol B) Boc (Protocol C)
Primary Utility Multi-step synthesis requiring harsh conditions.Standard Suzuki/Heck couplings; cost-sensitive scale-up.Rapid screening; mild C3-functionalization only.
Regioselectivity High (N1 favored by thermodynamics).Moderate to High (N1 favored).High (N1 favored).
Base Stability Excellent (Stable to NaOtBu, K2CO3, Cs2CO3).Good (Stable to aqueous carbonate bases).Poor (Labile to alkoxides/hydroxides at >60°C).
Acid Stability Good (Requires strong acid or Fluoride to remove).Poor (Cleaves with dilute HCl/PTSA).Poor (Cleaves with TFA/HCl).
Deprotection TBAF/THF or HCl/EtOH (reflux).[1][2][3]HCl/MeOH or PTSA/MeOH (RT).TFA/DCM or thermal cleavage.
Atom Economy Low (Toxic reagents: SEM-Cl).High (Reagent: DHP).Moderate.

Mechanistic Insight: The Regioselectivity Landscape

The following diagram illustrates the competition between Kinetic (N2) and Thermodynamic (N1) control. In 3-iodoindazoles, the steric bulk of the Iodine atom destabilizes the N2-transition state, pushing the equilibrium strongly toward N1.

IndazoleProtection cluster_0 Tautomeric Equilibrium Indazole_1H 1H-Indazole (Thermodynamic) Indazole_2H 2H-Indazole (Kinetic/Nucleophilic) Indazole_1H->Indazole_2H Fast Equilibrium Deprotonation Anion Formation (NaH or Base) Indazole_1H->Deprotonation Indazole_2H->Deprotonation TS_N2 N2 Transition State (Steric Clash with C3-Iodine) Deprotonation->TS_N2 Kinetic Path (Fast but hindered) TS_N1 N1 Transition State (Sterically Unencumbered) Deprotonation->TS_N1 Thermodynamic Path (Preferred) Product_N2 N2-Protected (Unstable/Minor) TS_N2->Product_N2 Product_N1 N1-Protected (Stable/Major) TS_N1->Product_N1 Product_N2->Product_N1 Rearrangement (Heat/Time)

Caption: Reaction pathway showing the "Steric Steering" effect of the C3-Iodine atom, which disfavors N2 attack and promotes the formation of the thermodynamically stable N1-isomer.

Detailed Experimental Protocols

Pre-requisite: Synthesis of 3-Iodo-1H-indazole

Before protection, high-purity 3-iodoindazole is required.

  • Dissolve 1H-indazole (1.0 eq) in DMF (5 mL/g).

  • Add KOH pellets (4.0 eq). Stir until partially dissolved.

  • Add Iodine (I2, 2.0 eq) portion-wise (exothermic).

  • Stir at RT for 1–3 hours. Monitor by TLC (Hexane/EtOAc 2:1).[4]

  • Quench: Pour into 10% NaHSO3 (aq) to destroy excess iodine (color change: dark red to yellow/white).

  • Filter precipitate, wash with water, dry. Yields typically >85%.[5]

Protocol A: SEM Protection (High Stability)

Best for: Compounds undergoing harsh subsequent steps (e.g., lithiation, strong bases).

Reagents:

  • 3-Iodo-1H-indazole (1.0 eq)[6]

  • Sodium Hydride (60% in oil, 1.2 eq)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 eq)[1][6]

  • Anhydrous THF (0.2 M)[6]

Procedure:

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add 3-iodoindazole solution (in THF) dropwise.

    • Observation: Gas evolution (H2). Solution turns clear/yellow.

    • Time: Stir at 0°C for 30 min to ensure complete anion formation.

  • Addition: Add SEM-Cl dropwise via syringe at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1][7][8] Wash organic layer with Brine.[7] Dry over Na2SO4.[1][7][8]

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexane).

    • Regio-check: N1-isomer is usually less polar (higher Rf) than N2.

Deprotection Note: Use TBAF (1M in THF) at 60°C or 3M HCl in Ethanol at reflux.

Protocol B: THP Protection (Green/Scalable)

Best for: Standard Suzuki couplings; avoiding toxic SEM-Cl.

Reagents:

  • 3-Iodo-1H-indazole (1.0 eq)[6]

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)

  • Ethyl Acetate or DCM (0.5 M)

Procedure:

  • Dissolution: Dissolve 3-iodoindazole and DHP in EtOAc or DCM at RT.

  • Catalysis: Add PTSA.

  • Reaction: Stir at 50°C (EtOAc) or RT (DCM) for 3–12 hours.

    • Note: Heating drives the reaction to completion and favors the thermodynamic N1 isomer.

  • Workup: Wash with sat. NaHCO3 (to neutralize acid) and Brine.[6]

  • Purification: Recrystallization (often possible from Hexane/EtOAc) or short plug filtration. THP introduces a chiral center, so NMR signals may appear complex (diastereomers), but this is irrelevant for the protecting group function.

Deprotection Note: Stir in MeOH with catalytic PTSA or HCl (1M) at RT for 2 hours.

Protocol C: Boc Protection (Rapid Screening)

WARNING: Boc groups on indazoles are notoriously unstable to nucleophilic bases (e.g., NaOEt, Cs2CO3 in hot DMF). Use only if coupling conditions are mild or anhydrous.

Reagents:

  • 3-Iodo-1H-indazole (1.0 eq)[6]

  • Boc Anhydride (Boc2O) (1.2 eq)

  • DMAP (0.1 eq) and TEA (1.2 eq)

  • DCM or THF (0.2 M)[6]

Procedure:

  • Mix: Combine substrate, Boc2O, and base in solvent at RT.

  • Reaction: Complete within 15–30 minutes (gas evolution).

  • Workup: Wash with dilute citric acid (to remove DMAP) and water.

  • Stability Check: Do NOT heat >60°C in the presence of alkoxides. For Suzuki couplings, use weak bases (K3PO4) and non-protic solvents (Dioxane/Toluene) to prevent premature deprotection.

Validation & Troubleshooting

Diagnostic NMR Signals (1H NMR in CDCl3)

Distinguishing N1 vs N2 isomers is critical.

  • N1-Protected (Target):

    • NOE (Nuclear Overhauser Effect): Strong correlation between the protecting group CH2 protons and the C7-H of the indazole (doublet approx 7.5 ppm).

    • Shift: The N1-CH2 is typically shielded relative to N2.

  • N2-Protected (Byproduct):

    • NOE: No correlation to C7-H. Potential weak correlation to C3-I (not visible in 1H) or C3-substituents if present.

    • Shift: The N2-CH2 is typically deshielded (downfield) due to the anisotropic effect of the adjacent benzene ring fusion.

Common Failure Modes
ObservationRoot CauseCorrective Action
Mixture of N1/N2 isomers Kinetic control dominant.Heat the reaction (Protocol B) or allow longer equilibration times (Protocol A).
Loss of PG during Suzuki Base-mediated cleavage (Boc).Switch to SEM or THP. If using Boc, lower temp and use K3PO4.
Incomplete Iodination Moisture in DMF or old Iodine.Use fresh reagents; ensure pH is basic (KOH) to neutralize HI formed.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021.[8]

    • Source:[Link]

    • Relevance: Defines the thermodynamic preference for N1 and the influence of C3-substituents.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.Molecules 2018.

    • Source:[Link]

    • Relevance: Highlights the failure of Boc protection under standard Suzuki conditions (13% yield vs 86% deprotection).
  • Protecting Group Strategies for Indazoles.BenchChem Application Notes 2025. Relevance: Provides comparative stability data for SEM vs THP in industrial workflows.
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. J. Org. Chem. 2006.[2]

    • Source:[Link]

    • Relevance: Contrasts N2-directed lithiation strategies against the N1-stability required for Palladium c
  • Preparation of 1H-Indazole-3-carbonitrile (via 3-iodoindazole).Organic Syntheses 2020.

    • Source:[Link]

    • Relevance: Validates the preparation of 3-iodoindazole precursors on a multigram scale.

Sources

Method

Application Note: Precision Functionalization of the C3-Position in 5,6-Dichloro-1H-indazole

Part 1: Strategic Analysis & Core Directive Executive Summary The 5,6-dichloro-1H-indazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The 5,6-dichloro-1H-indazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., VEGFR, GSK-3) and ion channel modulation. The C3-position is a critical vector for structure-activity relationship (SAR) exploration, allowing access to extended chemical space.

However, this scaffold presents unique synthetic challenges:

  • Electronic Deactivation: The dichloro-substitution at C5 and C6 significantly reduces the nucleophilicity of the C3 position compared to the parent indazole, making standard electrophilic aromatic substitution (

    
    ) sluggish.
    
  • Chemoselectivity: Transition metal-catalyzed cross-couplings must discriminate between the reactive C3-site (often installed as a halide) and the inherent aryl chlorides at C5/C6.

  • Solubility: The lipophilic and rigid nature of the dichloro-indazole core leads to poor solubility in standard organic solvents, complicating purification and analysis.

This guide provides two validated workflows to overcome these barriers: a robust Classical Lithiation/Halogenation-Coupling route and an advanced Direct C-H Activation protocol.

Structural & Electronic Context

The 5,6-dichloro motif exerts a strong inductive electron-withdrawing effect (-I).

  • Acidity: The N1-H becomes more acidic (

    
     < 13.8), facilitating base-mediated N-protection or direct metallation.
    
  • C3-Reactivity: The C3 position is electron-deficient. While direct electrophilic halogenation is possible, it requires forcing conditions. Conversely, the C3-H bond is sufficiently acidic to undergo base-assisted deprotonation (C-H activation) or lithiation.

Part 2: Detailed Experimental Protocols

Workflow A: The "Gold Standard" – Iodination & Suzuki-Miyaura Coupling

Best for: Scale-up, high reliability, and complex coupling partners.

Phase 1: Regioselective C3-Iodination

Direct iodination is superior to bromination for the 5,6-dichloro scaffold due to the higher reactivity of the C-I bond in subsequent couplings, ensuring complete chemoselectivity over the C-Cl bonds.

Reaction Scheme:



Protocol:

  • Dissolution: Charge a round-bottom flask with 5,6-dichloro-1H-indazole (1.0 equiv) and anhydrous DMF (10 mL/g). Note: DMF is critical for solubility; MeCN or DCM are insufficient.

  • Base Addition: Add powdered KOH (2.5 equiv) in a single portion. Stir at ambient temperature for 15 minutes until a partial solution/suspension forms.

  • Iodination: Add resublimed Iodine (

    
    , 1.2 equiv) portion-wise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 25 °C for 4–6 hours. Monitor by LCMS (Target Mass: M+H = 312/314).

  • Quench: Pour the mixture into a 5% aqueous

    
     (sodium bisulfite) solution (10 volumes) to quench excess iodine.
    
  • Isolation: The product precipitates as a solid. Filter, wash copiously with water, and dry under vacuum.

    • Yield Expectation: 85–95%[1]

    • Appearance: Pale yellow to tan solid.

Phase 2: N1-Protection (SEM-Cl)

To prevent catalyst poisoning and N-arylation during cross-coupling, protection is mandatory.

Protocol:

  • Suspend 3-iodo-5,6-dichloro-1H-indazole (1.0 equiv) in dry THF (15 mL/g) at 0 °C.

  • Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc.[2]
    
  • Regioselectivity Note: The N1-isomer is thermodynamically favored and typically forms as the major product (>90%) due to the steric bulk of the C7-H and electronic repulsion at N2.

Phase 3: Chemoselective Suzuki-Miyaura Coupling

Critical Parameter: Ligand choice. Use


 or 

. Avoid electron-rich, bulky ligands (e.g.,

, XPhos) which might activate the C5/C6-Cl bonds.

Protocol:

  • Charge: Combine N-SEM-3-iodo-indazole (1.0 equiv), Aryl-Boronic Acid (1.3 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Heat to 80–90 °C for 4–12 hours.

    • Checkpoint: Monitor consumption of the iodide. If C-Cl insertion is observed (rare with dppf), lower temp to 70 °C.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Workflow B: Direct C3-H Arylation (Advanced)

Best for: Late-stage functionalization, atom economy, and rapid library generation.

This route bypasses halogenation but requires fine-tuning to prevent C-Cl activation.

Mechanism: Concerted Metallation-Deprotonation (CMD). Catalyst System: Pd(OAc)2 /


 / 

(oxidant/base).

Protocol:

  • Reagents: In a pressure vial, mix N-protected 5,6-dichloroindazole (1.0 equiv), Aryl Iodide (1.5 equiv),

    
     (10 mol%), 
    
    
    
    (20 mol%), and
    
    
    (1.0 equiv).
    • Note: Silver salts act as halide scavengers and facilitate the electrophilic palladation at C3.

  • Solvent: Add anhydrous DMF or DMA (0.2 M).

  • Reaction: Seal and heat to 100 °C for 16 hours.

  • Filtration: Filter through Celite to remove Ag residues.

  • Commentary: This method is sensitive to steric hindrance on the aryl iodide.

Part 3: Data & Visualization[3]

Comparative Analysis of Methods
FeatureMethod A: Iodination + SuzukiMethod B: Direct C-H ArylationMethod C: Lithiation (Li-Hal Exchange)
Overall Yield High (70–85% over 2 steps)Moderate (40–65%)High (variable by electrophile)
Chemoselectivity Excellent (C-I >>> C-Cl)Good (Requires tuning)Excellent (Low temp control)
Substrate Scope Broad (Boronic acids are diverse)Limited (Aryl Iodides preferred)Electrophiles (Aldehydes, Ketones)
Scalability High (Kg scale validated)Low (Ag salts expensive)Moderate (Cryogenic required)
Operational Ease Standard Laboratory SetupSealed Tube / Glovebox preferredCryogenic (-78 °C)
Decision Pathway (Graphviz)

IndazoleWorkflow Start START: 5,6-Dichloro-1H-indazole SolubilityCheck Is Solubility a Limiting Factor? Start->SolubilityCheck Protect Step 1: N-Protection (SEM, THP, or Boc) SolubilityCheck->Protect Yes (Low Solubility) Iodination Route B: Direct C3-Iodination (I2, KOH, DMF) SolubilityCheck->Iodination No (Standard) Lithiation Route A: Lithiation (n-BuLi, -78°C) Protect->Lithiation Acylation/Formylation Protect->Iodination Halogenation CH_Act Route C: Direct C-H Arylation (Pd(OAc)2, Ag2CO3) Protect->CH_Act Direct Arylation Electrophile Trapping with Electrophile (DMF, CO2, Ketones) Lithiation->Electrophile Final Target: C3-Functionalized 5,6-Dichloroindazole Electrophile->Final Protect2 Step 2: N-Protection (SEM/THP) Iodination->Protect2 Suzuki Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Protect2->Suzuki Suzuki->Final CH_Act->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on solubility and target functionality.

Mechanistic Insight: C3-Iodination

The regioselectivity of the iodination is driven by the relative stability of the sigma-complex intermediate. While N-iodination is kinetically possible, it is reversible. The C3-position, despite the deactivating chlorides, remains the most nucleophilic carbon center.

Mechanism Step1 Deprotonation (N1-H) Forms Indazolyl Anion Step2 Electrophilic Attack (I+) at C3 Position Step1->Step2 KOH/DMF Step3 Re-aromatization Loss of H+ Step2->Step3

Caption: Simplified mechanism for base-mediated C3-iodination of indazole.

Part 4: Troubleshooting & Optimization

  • Issue: Incomplete Iodination.

    • Cause: Stirring efficiency in heterogeneous DMF/KOH mixtures.

    • Fix: Use mechanical stirring or switch to NIS (N-Iodosuccinimide) in MeCN at reflux.

  • Issue: Dehalogenation (Loss of Cl at C5/C6).

    • Cause: "Hot" Pd catalyst inserting into Aryl-Cl bonds.

    • Fix: Strictly maintain temperature <90 °C. Switch solvent to Toluene/Water to reduce polarity. Use

      
       which is sterically bulky and less prone to oxidative addition into hindered chlorides compared to 
      
      
      
      .
  • Issue: N2-Alkylation during Protection.

    • Cause: Kinetic control favoring N2 or solvent effects.

    • Fix: Perform protection at 0 °C or lower. Use bulky protecting groups (THP, SEM) which thermodynamically favor N1.

References

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole." BenchChem Protocols. Link

  • Laha, J. K., et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules. Link

  • Vertex Pharmaceuticals. (2006). "Methods for preparing indazole compounds." World Intellectual Property Organization (WO2006048745A1). Link

  • Takenaka, K., & Sasai, H. (2015). "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles and Indazoles." ChemCatChem. Link

Sources

Application

preparation of 5,6-dichloro-3-iodo-1-methyl-1H-indazole from precursor

This Application Note details the optimized synthetic protocol for the preparation of 5,6-dichloro-3-iodo-1-methyl-1H-indazole , a critical intermediate in the development of small-molecule kinase inhibitors and LXR agon...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized synthetic protocol for the preparation of 5,6-dichloro-3-iodo-1-methyl-1H-indazole , a critical intermediate in the development of small-molecule kinase inhibitors and LXR agonists.

The protocol prioritizes regiochemical fidelity , specifically addressing the challenge of N1- vs. N2-alkylation inherent to the indazole scaffold. By installing the C3-iodine functionality prior to methylation, and utilizing a kinetically controlled cation-chelation strategy, this workflow maximizes the yield of the desired N1-methyl isomer.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a two-step functionalization of the parent heterocycle, 5,6-dichloro-1H-indazole .

  • C3-Iodination: Electrophilic aromatic substitution at the C3 position.[1] This is the most electron-rich site on the indazole ring, allowing for selective halogenation even in the presence of the deactivating chlorine atoms at C5 and C6.

  • N1-Methylation: Nucleophilic substitution (

    
    ) using methyl iodide.
    
    • Critical Decision: We perform iodination first . The presence of the bulky iodine atom at C3, combined with specific solvent/base conditions (NaH/THF), enhances steric discrimination and electronic directing effects, significantly favoring the thermodynamic N1-methyl product over the kinetic N2-isomer.

Reaction Scheme

ReactionScheme SM 5,6-Dichloro-1H-indazole (Precursor) INT 5,6-Dichloro-3-iodo-1H-indazole (Intermediate) SM->INT Step 1: I2, KOH DMF, RT PROD 5,6-Dichloro-3-iodo- 1-methyl-1H-indazole (Target) INT->PROD Step 2: MeI, NaH THF, 0°C to RT

Figure 1: Synthetic pathway for the target molecule. Step 1 installs the halogen handle; Step 2 locks the tautomer via N-methylation.

Step 1: C3-Iodination of 5,6-Dichloro-1H-indazole

This step utilizes elemental iodine under basic conditions. The base (KOH) deprotonates the indazole (pKa ~14), generating an indazolyl anion that is highly reactive toward the electrophilic iodine species.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
5,6-Dichloro-1H-indazole 187.021.0Starting Material
Iodine (

)
253.811.5Electrophile
Potassium Hydroxide (KOH) 56.112.5Base
DMF (Anhydrous) --Solvent (10 mL/g)
Sodium Thiosulfate (

)
158.11-Quenching Agent
Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dichloro-1H-indazole (1.0 eq) in anhydrous DMF (10 volumes). The solution should be clear to slightly yellow.

  • Base Addition: Add KOH pellets (2.5 eq) to the solution. Stir at room temperature for 15 minutes. The mixture may darken slightly as the anion forms.

  • Iodination: Add Iodine (1.5 eq) portion-wise over 20 minutes. Caution: Exothermic. Do not add all at once to prevent thermal runaway or over-iodination.

  • Reaction: Seal the flask and stir at room temperature (20–25°C) for 3–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench: Pour the reaction mixture slowly into a stirred beaker of 10% aqueous

    
      (sodium thiosulfate) and crushed ice. The thiosulfate will reduce excess iodine (brown) to iodide (colorless).
    
  • Isolation: A precipitate will form.[3] Stir for 30 minutes to ensure granulation. Filter the solid via vacuum filtration.[1]

  • Purification: Wash the filter cake copiously with water to remove DMF and inorganic salts. Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Step 2: Regioselective N1-Methylation

Achieving N1 selectivity is the primary challenge. Using Sodium Hydride (NaH) in THF favors the N1 product due to the coordination of the sodium cation with the N2 lone pair and the C3-iodine, shielding the N2 site and directing the alkylating agent to N1.[5][6]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
5,6-Dichloro-3-iodo-1H-indazole 312.921.0Intermediate
Methyl Iodide (MeI) 141.941.3Alkylating Agent
Sodium Hydride (60% in oil) 24.001.2Base
THF (Anhydrous) --Solvent (15 mL/g)
Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C (ice bath).

  • Addition: Dissolve the 3-iodo intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes homogeneous (indazolyl anion formation).

  • Alkylation: Add Methyl Iodide (1.3 eq) dropwise via syringe. Keep the temperature at 0°C during addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1). The N1-methyl product is typically less polar than the N2-isomer, but both are less polar than the starting material.

  • Quench: Cool back to 0°C and carefully quench with saturated aqueous Ammonium Chloride (

    
    ) .
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Combine organic layers, wash with Brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The crude residue usually contains >90% N1 isomer. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to isolate the pure N1-methyl product.

Mechanism of Regioselectivity

Understanding the "Cation-Chelation Control" is vital for troubleshooting.

Mechanism Step1 Indazole Deprotonation (NaH/THF) Intermediate Sodium-Indazolyl Complex (Na+ coordinates between N2 and C3-I) Step1->Intermediate PathA N1 Attack (Major) Sterically accessible Thermodynamic Product Intermediate->PathA MeI Approach PathB N2 Attack (Minor) Blocked by Na+ chelation Kinetic Product Intermediate->PathB MeI Approach

Figure 2: Mechanistic rationale for N1 selectivity. The sodium cation (


) coordinates with the N2 nitrogen and the electron-rich Iodine at C3.[5][6] This transient cyclic chelate sterically hinders N2, directing the methyl iodide to the open N1 position.

Analytical Validation

Upon isolation, the identity of 5,6-dichloro-3-iodo-1-methyl-1H-indazole must be confirmed.

TechniqueExpected Signal / Characteristic
Appearance White to pale yellow crystalline solid.

NMR (DMSO-

)

4.05-4.15 ppm (s, 3H):
Distinctive N-Methyl singlet.[7]

7.90-8.10 ppm:
Aromatic protons (H4 and H7). Note: H4 (near Iodine) is often deshielded compared to H7.

NMR

~36-37 ppm:

carbon.

~90-100 ppm:
C3-Iodine carbon (significantly upfield due to heavy atom effect).
Mass Spec (ESI) [M+H]+: ~326.9 (Calculated for

). Look for characteristic isotope pattern of

(9:6:1 intensity ratio).

References

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Retrieved from [Link]

  • Cheung, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. National Institutes of Health (PMC). Retrieved from [Link]

  • Organic Syntheses. (1955). Indazole Synthesis Protocols. Org. Synth. Coll. Vol. 3, 475. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5,6-Dichloro-3-iodo-1H-indazole

Ticket Subject: Improving solubility of 5,6-dichloro-3-iodo-1H-indazole in DMSO Assigned Specialist: Senior Application Scientist, Chemical Development Status: Open Compound Class: Polyhalogenated Indazole ("Brick Dust"...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving solubility of 5,6-dichloro-3-iodo-1H-indazole in DMSO Assigned Specialist: Senior Application Scientist, Chemical Development Status: Open Compound Class: Polyhalogenated Indazole ("Brick Dust" Intermediate)

Executive Summary

You are likely experiencing solubility issues with 5,6-dichloro-3-iodo-1H-indazole due to its high crystal lattice energy and lipophilicity.[1] This molecule is a classic "brick dust" compound—planar, rigid, and halogen-heavy—which facilitates strong intermolecular


-stacking and halogen bonding in the solid state.

While DMSO (Dimethyl sulfoxide) is the correct primary solvent, its high hygroscopicity is the most common failure point.[1] Even trace atmospheric water absorption can reduce the solubility of this specific indazole by orders of magnitude.[1]

This guide provides a tiered troubleshooting workflow to solubilize this compound for stock solutions (chemical synthesis) or biological assays.

Tier 1: The "Wet DMSO" Trap (Critical Failure Point)

Diagnosis: If your solution is cloudy immediately upon mixing or precipitates after a few hours, your DMSO likely contains water.[1] The Science: DMSO is aggressively hygroscopic.[1][2][3] At 60% relative humidity, pure DMSO can absorb nearly 1% water by weight within 30 minutes.[1] For a lipophilic poly-halogenated indazole, a water content >0.5% acts as an anti-solvent, forcing the compound out of solution.[1]

Protocol 1.1: The Freezing Point Validation Test

Before attempting complex formulation, validate your solvent quality.[1]

  • Aliquot: Place 1 mL of your current DMSO stock into a glass vial.

  • Chill: Place the vial in a refrigerator (approx. 4°C) or an ice bath.

  • Observe:

    • Solidifies (Crystals form): Your DMSO is dry (Freezing point of pure DMSO is 18.5°C).[1]

    • Remains Liquid: Your DMSO is wet.[1] Discard and use a fresh, anhydrous bottle.

Best Practice for Handling
  • Storage: Store DMSO over 3Å or 4Å molecular sieves.

  • Headspace: Purge the bottle with Argon or Nitrogen after every use.[1]

  • Vessel: Use glass or polypropylene.[1] Avoid polystyrene (incompatible with DMSO).[1]

Tier 2: Overcoming Lattice Energy (Physical Methods)

Diagnosis: The compound floats as a powder or forms a "slurry" despite using dry DMSO.[1] The Science: The halogen atoms (Cl, I) increase the melting point (~204°C) and density. You must input sufficient energy to break the crystal lattice and allow the DMSO dipole to solvate the indazole core.

Protocol 2.1: The Thermal-Sonication Cycle

Do not rely on vortexing alone.

  • Seal: Ensure the vial is tightly sealed (PTFE-lined cap) to prevent water absorption during heating.[1]

  • Heat: Incubate the slurry at 60°C for 10 minutes. (The compound is thermally stable well beyond this point).[1]

  • Sonicate: While still warm, sonicate in a bath sonicator (35-40 kHz) for 15 minutes.

    • Note: Ultrasonic energy creates cavitation bubbles that disrupt the crystal surface.[1]

  • Visual Check: Hold against a light source.[1][4] If "micro-crystals" (shimmering particles) remain, repeat the cycle.

Tier 3: Formulation Strategies (For Biological Assays)

Diagnosis: The compound dissolves in 100% DMSO but precipitates immediately when diluted into aqueous media (buffer/media).[1] The Science: This is "Crash-out." The logP of this molecule is high (>3.5).[1][5] When DMSO is diluted, the solvent power drops exponentially.[1] You need a "bridge" solvent or surfactant.[1]

Decision Matrix: Solubilization Strategy

SolubilityStrategy Start Start: Dilution Issue Target Target Concentration? Start->Target Low Low (< 10 µM) Target->Low Assay limit High High (> 10 µM) Target->High Animal/Tox study Method1 Standard Dilution (Keep DMSO < 0.5%) Low->Method1 Method2 Cosolvent System (PEG400 / Tween 80) High->Method2 If tolerable Method3 Complexation (HP-β-Cyclodextrin) High->Method3 If toxicity sensitive

Figure 1: Decision tree for selecting the correct solubilization strategy based on required final concentration.

Protocol 3.1: The "Solvent Shift" Method (Cosolvents)

Use this if you need higher concentrations in assay media.[1]

Reagents:

  • Stock A: Compound in Anhydrous DMSO (e.g., 50 mM).[1]

  • Solvent B: PEG400 (Polyethylene Glycol).[1]

  • Solvent C: Aqueous Buffer (warm).[1]

Steps:

  • Dissolve compound in DMSO (Solution A).[1]

  • Add PEG400 to Solution A (Ratio 1:1).[1] Vortex thoroughly.

    • Why? PEG400 acts as an intermediate polarity bridge, preventing immediate crystal nucleation.[1]

  • Slowly add this mix to the warm Aqueous Buffer with constant agitation.

    • Target Final Ratio: 5% DMSO / 45% PEG400 / 50% Water (for high loading) OR 1% DMSO / 99% Buffer (for low loading).[1]

Tier 4: Chemical Modification (The Nuclear Option)

Diagnosis: Physical and formulation methods fail to reach the required mM concentration. The Science: The N-H proton at position 1 of the indazole ring is weakly acidic (pKa ~12-13 due to electron-withdrawing chlorines). Deprotonating this nitrogen creates an anion, vastly increasing solubility in polar solvents.[1]

Warning: Only use this for chemical synthesis or non-biological applications where high pH is tolerated.[1]

Protocol 4.1: Base-Assisted Dissolution
  • Solvent: Use DMSO.

  • Base: Add 1.1 equivalents of an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic K₂CO₃ (if water is present).[1]

    • Result: The formation of the indazolide anion breaks the intermolecular H-bond network.

  • Caution: The resulting solution is basic. If used in biological assays, the pH must be neutralized, which will likely cause reprecipitation.[1]

Summary Data Table: Solubility Limits

Solvent SystemEstimated Max Solubility (25°C)Primary Use CaseRisk Factor
Anhydrous DMSO > 50 mMStock SolutionsHygroscopicity (Water absorption)
Wet DMSO (2% H₂O) < 5 mMAVOID Immediate precipitation
DMSO + 50% PEG400 ~ 10-20 mMAnimal FormulationHigh viscosity
PBS (Aq Buffer) < 10 µMBiological Assay"Brick Dust" aggregation

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my DMSO stock solution? A: Avoid it. Every time you open a cold vial, condensation forms inside, adding water to the DMSO.[1]

  • Solution: Aliquot your stock into single-use vials (e.g., 20 µL) immediately after preparation. Store at -20°C. Use once and discard.

Q: Why is my solution turning yellow/brown? A: Polyhalogenated indazoles are generally light-sensitive.[1] Iodine-carbon bonds can be labile under strong UV light, liberating iodine (which is brown).[1]

  • Solution: Wrap vials in aluminum foil or use amber glass.

Q: I need to remove the DMSO later. How? A: DMSO has a high boiling point (189°C).[1] Do not try to rotovap it off.[1]

  • Solution: Use Lyophilization (freeze-drying) if the compound is stable, or perform an aqueous workup (add water, extract compound into Ethyl Acetate, then dry the Ethyl Acetate).

References

  • BenchChem. (2025).[1][3][6][7] Impact of hygroscopic DMSO on solubility of lipophilic compounds.[1][2][6] Retrieved from [1]

  • Lipinski, C. A. (2006).[1][2] Samples in DMSO: What an end user needs to know. Pfizer Global R&D.[1][2] Retrieved from [1]

  • MilliporeSigma. (n.d.).[1] 5,6-Dichloro-1H-indazole Product Data & Safety Sheet. Retrieved from [1][8]

  • Bordwell, F. G. (n.d.).[1] pKa Table in DMSO.[1][9] Retrieved from [1]

  • Lonza. (2022).[1] Technologies To Improve Solubility Of Brick Dust Compounds.[1][10] Retrieved from [1]

Sources

Optimization

preventing N2-alkylation byproducts in indazole synthesis

Topic: Preventing N2-Alkylation Byproducts in Indazole Synthesis Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Ticket #: IND-001-N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing N2-Alkylation Byproducts in Indazole Synthesis Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Ticket #: IND-001-N1 Subject: Suppression of N2-Alkylation during Indazole Functionalization Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

The functionalization of indazoles presents a classic regioselectivity challenge.[1][2][3][4] The 1H-indazole scaffold possesses two nucleophilic nitrogen atoms: N1 (pyrrole-like) and N2 (pyridine-like). While the N1-isomer is generally the thermodynamic product, the N2-isomer is often kinetically accessible, leading to difficult-to-separate mixtures.

This guide provides a self-validating system to maximize N1-selectivity and suppress N2-alkylation byproducts through thermodynamic control, chelation strategies, and transition-metal catalysis.

🛠️ Diagnostic Workflow

Before selecting a protocol, utilize this decision matrix to determine the optimal synthetic route based on your substrate's electronic and steric profile.

IndazoleStrategy Start START: Indazole Substrate Analysis SubstCheck Is the Indazole C3-Substituted? Start->SubstCheck C3_Bulky Is C3 Bulky/Coordinating? (e.g., t-Bu, COOMe) SubstCheck->C3_Bulky Yes C7_Check Does it have C7 Substituents? SubstCheck->C7_Check No Alk_Type Electrophile Type? C3_Bulky->Alk_Type No Method_B Method B: Chelation Control (NaH / THF / 0°C) C3_Bulky->Method_B Yes (Chelation/Steric Block) C7_Check->Alk_Type No Method_D Method D: THP Protection / De novo (Avoid Direct Alkylation) C7_Check->Method_D Yes (EWG at C7 directs to N2) Method_A Method A: Thermodynamic Control (NaH / THF / High Temp) Alk_Type->Method_A Alkyl Halide Method_C Method C: Cu-Catalyzed Coupling (Chan-Lam / Ullmann) Alk_Type->Method_C Aryl/Boronic Acid

Figure 1: Strategic decision tree for selecting N1-selective alkylation conditions.

❓ Troubleshooting Guide (FAQs)

Q1: Why does my standard alkylation (K₂CO₃/DMF) yield a 1:1 mixture of N1/N2 isomers?

Diagnosis: You are operating under conditions that do not sufficiently distinguish between the nucleophilicity of N1 and N2. Technical Insight: In the deprotonated indazolyl anion, the negative charge is delocalized over both nitrogens. While the N1-alkylated product is thermodynamically more stable (preserving the benzene ring aromaticity in the 1H-form), the N2 position is often more nucleophilic kinetically due to the "alpha-effect" of the adjacent nitrogen lone pair and less steric hindrance from the C7 proton [1]. Solution: Switch to Method A (Thermodynamic Control) . Use a counter-cation that promotes tight ion-pairing or chelation (like Na⁺ or Li⁺) in a non-polar aprotic solvent (THF) rather than a polar aprotic solvent (DMF), which separates the ion pair and increases the reactivity of the N2 site.

Q2: How does the "NaH/THF" system specifically prevent N2-alkylation?

Mechanism: The combination of Sodium Hydride (NaH) and THF is the "Gold Standard" for N1 selectivity.[2][3][4]

  • Chelation/Coordination: In THF, the sodium cation (Na⁺) coordinates tightly with the indazolyl anion. If a coordinating group (ester, ketone) exists at C3, the cation bridges N2 and the C3-group, effectively blocking the N2 site from electrophilic attack [2].[3]

  • Thermodynamics: Even without C3-coordination, NaH/THF conditions often allow for reversible alkylation or equilibration if the temperature is managed, favoring the lower-energy N1 product (approx. 3-5 kcal/mol more stable than N2) [3].

Q3: I have an electron-withdrawing group (EWG) at C7. Why is N2-alkylation dominant?

Root Cause: Substituents at C7 (e.g., -NO₂, -CF₃) exert a strong electronic directing effect. They deplete electron density near N1 and sterically hinder the N1 site, making the N2 position significantly more accessible and reactive [4]. Workaround: Direct alkylation is difficult here. Consider:

  • Copper-Catalyzed Cross-Coupling: Metal-catalyzed N-arylation often overrides these electronic biases due to the specific mechanism of the reductive elimination step.

  • De Novo Synthesis: Construct the pyrazole ring after placing the substituent on the nitrogen, rather than alkylating the pre-formed ring.

Q4: Can I use the Mitsunobu reaction to get N1 product?

Warning: Generally, NO . The Mitsunobu reaction (PPh₃/DIAD) typically favors the N2-isomer (kinetic product). The steric bulk of the triphenylphosphine-betaine intermediate makes attack at the more hindered N1 position unfavorable compared to the exposed N2 position [5]. Use Mitsunobu only if you want the N2 byproduct.

📊 Data: Solvent & Base Effects on Selectivity[2][3][4][5][6]

The choice of solvent and base is the primary lever for controlling regioselectivity.[2][4]

BaseSolventMechanism DominanceN1:N2 Ratio (Typical)Recommendation
NaH THF Thermodynamic / Chelation > 95:5 Highly Recommended
Cs₂CO₃DMFKinetic / Loose Ion Pair~ 60:40Avoid for N1
KOHDMSOThermodynamic (Equilibrating)~ 80:20Moderate
t-BuOKTHFSteric / Thermodynamic> 90:10Good Alternative
NaHMDSTolueneTight Ion Pair> 90:10Good for non-polar substrates

Data aggregated from comparative studies on unsubstituted indazole alkylation [1, 3].

🧪 Experimental Protocols

Protocol A: High-Selectivity N1-Alkylation (NaH/THF)

Best for: Primary alkyl halides, benzyl halides.

Reagents:

  • Indazole substrate (1.0 equiv)[1][2]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[2]

  • Alkyl Halide (1.1 equiv)[2]

  • Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the indazole substrate in anhydrous THF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise.[1][2] Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

    • Checkpoint: The solution often turns yellow/orange upon anion formation.

  • Addition: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Tip: If N2 product is observed by LCMS, heat to reflux (66°C) to promote thermodynamic equilibration to N1.

  • Quench: Carefully quench with sat. NH₄Cl.[2] Extract with EtOAc.[2]

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam)

Best for: Introducing Aryl or Heteroaryl groups at N1.

Reagents:

  • Indazole (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.5 equiv)

  • Cu(OAc)₂ (0.1 - 0.2 equiv)

  • Pyridine (2.0 equiv) or Et₃N

  • DCM or Toluene (Open to air)

Step-by-Step:

  • Mix: Combine indazole, aryl boronic acid, and Cu(OAc)₂ in a flask.

  • Solvent: Add solvent (DCM is standard) and base (Pyridine).

  • Atmosphere: The reaction requires oxygen. Attach a drying tube or leave open to air with vigorous stirring.

  • Time: Stir at RT for 12–24 hours.

  • Note: This method is highly selective for N1 because the Cu(II) species coordinates to N2, directing the oxidative addition/reductive elimination cycle to N1 [6].

🧬 Mechanistic Visualization

Understanding the tautomeric equilibrium and transition states is crucial for troubleshooting.

IndazoleMechanism Tautomer1 1H-Indazole (Thermodynamic Stable) Anion Indazolyl Anion (Delocalized Charge) Tautomer1->Anion Base (NaH) TS_N1 TS: N1 Attack (Higher Ea, More Stable Product) Anion->TS_N1 Thermodynamic Path (High Temp/THF) TS_N2 TS: N2 Attack (Lower Ea, Less Stable Product) Anion->TS_N2 Kinetic Path (Steric/Electronic bias) Prod_N1 N1-Alkyl Indazole (Aromatic System Intact) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Indazole (Quinoid-like Character) TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Rearrangement (Rare, requires high E)

Figure 2: Reaction energy landscape showing the divergence between thermodynamic (N1) and kinetic (N2) pathways.

📚 References

  • BenchChem Technical Support. (2025).[1][2][3][4] Regioselectivity issues in the functionalization of indazoles. Retrieved from

  • Luo, G., et al. (2006). Regioselective N-alkylation of indazoles.[4][5][6][7][8][9][10][11][12] Journal of Organic Chemistry.

  • Meanwell, N. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][5][6][9][10] Beilstein Journal of Organic Chemistry.

  • WuXi Biology. (2024).[10] Mechanism of a Highly Selective N2 Alkylation of Indazole.[4][6]

  • Cheung, M. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC PubMed Central.

  • Viriato, B., et al. (2015). Cu-catalyzed arylation of the amino group in the indazole ring.[13] Organic & Biomolecular Chemistry.[10][12]

Sources

Troubleshooting

troubleshooting low yields in 3-iodination of 5,6-dichloroindazole

Technical Support Center: 3-Iodination of 5,6-Dichloroindazole Executive Summary & Core Directive The 3-iodination of 5,6-dichloroindazole is a pivotal step in generating scaffolds for kinase inhibitors and other bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Iodination of 5,6-Dichloroindazole

Executive Summary & Core Directive

The 3-iodination of 5,6-dichloroindazole is a pivotal step in generating scaffolds for kinase inhibitors and other bioactive heterocycles. While the reaction theoretically follows a standard electrophilic aromatic substitution (SEAr) or base-mediated mechanism, the electron-deficient nature of the 5,6-dichloro ring system introduces specific pitfalls.

The "Yield Thief" is often not the chemistry, but the workup. Researchers frequently encounter "low yields" (0–20%) despite full conversion on TLC. This guide prioritizes the Acid-Base Partitioning Trap —a common oversight where the product, rendered highly acidic by the chlorine substituents, is lost in the aqueous wash during extraction.

Diagnostic Checklist: The "First Response"

Before altering reaction parameters, verify these critical baselines.

ParameterSpecificationWhy it Matters
Substrate Quality 5,6-Dichloroindazole (>98% purity)Impurities (e.g., isomers) can inhibit crystallization.
Iodine Source Iodine (

) beads or flakes
Old iodine powder oxidizes and loses potency. Grind beads immediately before use.
Base KOH pellets (crushed) or NaOHCarbonates (

) are often too weak for rapid conversion of electron-poor indazoles.
Solvent DMF (Anhydrous, <100 ppm

)
Water competes with the anion, stalling the reaction.
Stoichiometry Substrate:Base:Iodine = 1.0 : 3.0 : 1.5Excess base is required to maintain the reactive anionic species.

Troubleshooting Guide (Q&A Format)

Scenario A: "TLC shows full conversion, but I recover almost no product after extraction."

Diagnosis: The Hidden Anion Trap. This is the most frequent failure mode. The 5,6-dichloro substitution significantly lowers the pKa of the N-H proton (making it more acidic). In the presence of KOH, the product exists as the potassium salt (


), which is water-soluble .
  • The Error: Quenching with water/thiosulfate and immediately extracting with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) while the pH is still basic (

    
    ). The product stays in the water layer and is discarded.
    
  • The Fix: You must acidify the aqueous quench to reprotonate the N1 position.

  • Corrective Protocol:

    • Pour reaction mixture into water containing

      
       (to quench excess 
      
      
      
      ).
    • CRITICAL STEP: Add 1M HCl dropwise with vigorous stirring until pH reaches ~5–6.

    • The product should precipitate as a solid.[1] Filter it directly. If no precipitate forms, then extract with EtOAc.

Scenario B: "The reaction is sluggish; starting material persists after 24 hours."

Diagnosis: Electronic Deactivation. The chlorine atoms at positions 5 and 6 are electron-withdrawing, reducing the nucleophilicity of the indazole ring. Standard SEAr conditions (neutral


) will fail.
  • The Mechanism: The reaction proceeds via the indazolyl anion , which is far more nucleophilic than the neutral species.

  • The Fix: Ensure full deprotonation.

    • Switch from

      
       to KOH  or NaH .
      
    • Increase temperature to 60°C (carefully, to avoid sublimation of

      
      ).
      
    • Check Solvent: Ensure DMF is used. Protic solvents (EtOH) or non-polar solvents (DCM) are ineffective for this base-mediated mechanism.

Scenario C: "I see multiple spots on TLC (N-iodination vs. C-iodination)."

Diagnosis: Kinetic vs. Thermodynamic Control. N-iodination (N-I bond) is a kinetic product but is chemically unstable. C3-iodination (C-I bond) is the thermodynamic product.

  • The Fix:

    • Time: Allow the reaction to run longer. N-iodo species often rearrange to C-iodo species over time or upon heating.

    • Workup: The N-iodo bond is labile. Washing the organic layer with dilute sodium thiosulfate usually cleaves the weak N-I bond, returning any N-iodo byproduct to the starting material (which can be recycled), leaving the stable C3-iodo product intact.

Validated Experimental Protocols

Method 1: Base-Mediated Iodination (Recommended)

Best for scale-up and cost-efficiency.

  • Dissolution: In a round-bottom flask, dissolve 5,6-dichloroindazole (1.0 equiv) in DMF (10 mL/g).

  • Deprotonation: Add KOH pellets (3.0–4.0 equiv). Stir at room temperature (RT) for 15 minutes. The solution often turns yellow/orange (anion formation).

  • Iodination: Add Iodine (

    
    )  (1.5 equiv) portion-wise over 10 minutes. Note: Exothermic.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC.[1][2][3][4]

  • Workup (The "Yield Saver"):

    • Pour the mixture into 5 volumes of crushed ice/water containing 5%

      
       (sodium bisulfite).
      
    • Check pH. It will likely be basic.

    • Acidify: Slowly add 1M HCl or Acetic Acid until pH 6.0 .

    • Isolation: The solid product precipitates.[1][5] Filter, wash with water, and dry.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Method 2: NIS/Acid Iodination (Alternative)

Use if the substrate contains base-sensitive groups (e.g., esters).

  • Dissolve substrate in Acetonitrile (MeCN) or TFA (if highly deactivated).

  • Add N-Iodosuccinimide (NIS) (1.2 equiv).

  • Catalyst: Add TFA (0.1 equiv) or

    
    -TsOH.
    
  • Stir at RT (or reflux for stubborn substrates).

  • Evaporate solvent and redissolve in EtOAc for standard wash (Sat.

    
    , Brine).[6]
    

Mechanistic Visualization

Figure 1: Reaction Pathway & The "Hidden Anion" Trap This diagram illustrates why acidification is mandatory for recovery.

IndazoleIodination SM 5,6-Dichloroindazole (Neutral, Insoluble in H2O) Anion Indazolyl Anion (K+ Salt) (Highly Nucleophilic) SM->Anion Deprotonation Base KOH / DMF Base->Anion ProductSalt 3-Iodo-Product (K+ Salt) (Water Soluble!) Anion->ProductSalt Iodination (I2) I2 Iodine (I2) I2->ProductSalt Quench Aqueous Quench (Basic pH) ProductSalt->Quench ExtractBase Extract w/ Organic Solvent (pH > 10) Quench->ExtractBase Common Mistake Acidify Acidify to pH 6 (HCl/AcOH) Quench->Acidify Correct Protocol Loss Product lost in Aqueous Layer ExtractBase->Loss Product is ionic Success 3-Iodo-5,6-dichloroindazole (Precipitates as Solid) Acidify->Success Protonation

Caption: The critical path to isolation involves reprotonating the water-soluble potassium salt to generate the insoluble neutral product.

References

  • Vandekerckhove, S., & D'hooghe, M. (2013). Quinoline- and indazole-based heterocycles: Synthesis and functionalization.Bioorganic & Medicinal Chemistry , 21(13), 3661-3663. Link

  • Lier, F., et al. (2011). Direct C-3 Iodination of 1H-Indazoles.[1][7]Journal of Organic Chemistry , 76(15), 6394-6399. Link

  • BenchChem Technical Notes. (2025). Troubleshooting low yields in ICl iodination reactions.Link

  • Bocanegra, A., et al. (2020). Pd-Catalyzed Synthesis of Indazole Derivatives.Molecules , 25(11), 2548. Link

  • Collot, V., et al. (2000). Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles.[7]Tetrahedron , 56(27), 4717-4724. Link

Sources

Optimization

removing unreacted iodine from 5,6-dichloro-3-iodo-1H-indazole product

The following technical guide addresses the purification of 5,6-dichloro-3-iodo-1H-indazole , specifically focusing on the removal of unreacted molecular iodine ( ). This content is structured as a Tier-2 Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 5,6-dichloro-3-iodo-1H-indazole , specifically focusing on the removal of unreacted molecular iodine (


). This content is structured as a Tier-2 Technical Support resource for process chemists and researchers.

Subject: Removing Unreacted Iodine from 5,6-dichloro-3-iodo-1H-indazole Ticket ID: PUR-IND-56-CL-I Status: Resolved / Guide Available

Executive Summary

The synthesis of 5,6-dichloro-3-iodo-1H-indazole (typically via iodination of 5,6-dichloro-1H-indazole using


/KOH or NIS) frequently results in crude solids contaminated with residual molecular iodine. This impurity manifests as a persistent pink, violet, or brown discoloration.

While standard aqueous washes with reducing agents are effective for surface iodine, they often fail when iodine is occluded (trapped) within the crystal lattice of the product. This guide provides a self-validating workflow to distinguish between surface and occluded contamination and offers protocols for complete removal.

Core Mechanism & Chemistry

To effectively troubleshoot, one must understand the chemical behavior of the quench. We utilize Sodium Thiosulfate (


)  or Sodium Bisulfite (

)
to reduce non-polar, colored Iodine (

) into water-soluble, colorless Iodide (

).
Reaction Stoichiometry


Visualization: The Quenching Pathway

The following diagram illustrates the chemical logic and decision points during the workup.

Iodine_Removal_Workflow Start Crude Reaction Mixture (Contains Product + Excess I2) Quench Add 10% aq. Na2S2O3 (Reductive Quench) Start->Quench Check Check Organic Layer/Solid Color Quench->Check Clear Colorless/Pale Yellow Check->Clear Success Persist Persistent Pink/Violet Check->Persist Fail Recryst Recrystallization (Release Occluded I2) Check->Recryst Color Persists after Wash Final Pure 5,6-dichloro-3-iodo-1H-indazole Clear->Final Solubility Is Product Soluble in Org. Solvent? Persist->Solubility Wash Liquid-Liquid Extraction (Agitate vigorously) Solubility->Wash Yes (Dissolved) Triturate Repulp/Triturate (Solvent: Hexanes/Et2O) Solubility->Triturate No (Solid Precipitate) Wash->Check Triturate->Check Recryst->Final

Figure 1: Decision tree for iodine removal. Note that persistent color after washing usually indicates occlusion, requiring recrystallization.

Troubleshooting Guide (Q&A)

Issue 1: "I washed the organic layer three times with thiosulfate, but it is still pink."

Diagnosis: This indicates Iodine Occlusion . The iodine is not on the surface; it is trapped inside the crystal lattice of your product. Aqueous washes cannot penetrate the solid particles. Solution:

  • Do not continue washing; you will only lose yield to emulsion or mechanical loss.

  • Strip the solvent to obtain the solid.

  • Perform a Repulping (Trituration) cycle (See Protocol B below). This partially dissolves/swells the crystal surface, releasing the trapped iodine into the solvent where the thiosulfate can reach it.

Issue 2: "My product yield dropped significantly after the wash."

Diagnosis: pH-Induced Solubility. 5,6-dichloro-3-iodo-1H-indazole possesses an acidic N-H proton (estimated


 ~11-12 due to the electron-withdrawing chlorine atoms). If your wash solution is too basic (pH > 10), you are deprotonating the indazole, forming the salt, and washing it away into the aqueous layer.
Solution: 
  • Check the pH of your aqueous thiosulfate solution. It should be neutral to slightly acidic (pH 6-7).

  • Avoid using Sodium Hydroxide (NaOH) or Carbonate (

    
    ) mixed with the thiosulfate wash.
    
  • Recovery: Acidify the aqueous waste layer to pH ~4-5; your product should precipitate out.

Issue 3: "Should I use Sodium Thiosulfate or Sodium Bisulfite?"

Recommendation: Sodium Thiosulfate (


)  is preferred.
FeatureSodium Thiosulfate (

)
Sodium Bisulfite (

)
pH Impact Neutral/Mildly BasicAcidic (can evolve

gas)
Reaction Speed Very FastFast
Gas Evolution NonePossible (

) - requires venting
Best Use Case General Organic WorkupAcid-stable compounds

Standard Operating Protocols (SOPs)

Protocol A: Liquid-Liquid Extraction (For Soluble Crude)

Use this when the product remains dissolved in the organic reaction solvent (e.g., Ethyl Acetate, DCM).

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Quench: Add the thiosulfate solution to the reaction mixture in a separatory funnel. A 1:1 volume ratio is standard.

  • Agitation: Shake vigorously for 2-3 minutes . Iodine reduction is biphasic; contact surface area is critical.

    • Visual Cue: The organic layer should shift from purple/brown to pale yellow/colorless. The aqueous layer may turn slightly milky (sulfur precipitation) or yellow.[1]

  • Separation: Drain the aqueous layer.

  • Polishing: Wash the organic layer once with brine to remove residual salts. Dry over

    
     and concentrate.
    
Protocol B: Repulping/Trituration (For Occluded Iodine)

Use this when the solid product retains a pink/brown hue after Protocol A.

  • Solvent Selection: Choose a solvent where Iodine is soluble, but your Product is insoluble (e.g., Hexanes, Heptane, or cold Diethyl Ether).

  • Slurry: Suspend the crude solid in the solvent (approx. 5-10 mL per gram of solid).

  • Agitation: Stir rapidly at room temperature for 30-60 minutes.

    • Mechanism:[1][2][3][4] The solvent leaches iodine from the surface and pores of the solid.

  • Filtration: Filter the solid. The filtrate (liquid) should be pink/purple (containing the removed iodine).

  • Wash: Wash the filter cake with fresh solvent until the filtrate runs clear.

Protocol C: Recrystallization (The "Nuclear" Option)

If Protocol B fails, the iodine is deeply embedded.

  • Dissolve the crude solid in a minimal amount of hot Ethanol or Acetonitrile .

  • Add a small amount (1-2 mL) of saturated aqueous Sodium Thiosulfate solution to the hot mixture until the color fades.

  • Allow to cool slowly. The product will crystallize out, while the iodide salts and excess thiosulfate remain in the mother liquor.

References

  • Saketi, J. M. R., et al. (2020).[5] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.[5] Retrieved from [Link][6][7]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5,6-Dichloro-3-iodo-1H-indazole

This technical guide addresses the purification of 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2), a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). The term "regioisomers" in th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2), a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).

The term "regioisomers" in this specific context most frequently refers to positional isomers of the dichloro-substitution (e.g., 6,7-dichloro or 4,5-dichloro analogs) carried over from the synthesis of the indazole core, or N-alkylation isomers (N1 vs. N2) if the user has proceeded to the alkylation step. This guide focuses on isolating the pure 3-iodo-1H-indazole core.

Diagnostic & Strategy Center

Before initiating purification, you must identify the nature of your "regioisomer" impurity. The purification strategy diverges based on whether the isomerism stems from the benzene ring (chlorine placement) or the pyrazole ring (nitrogen substitution).

Visualizing the Impurity Landscape

ImpurityMap Start Crude 5,6-Dichloro-3-iodo-1H-indazole Check Diagnostic: 1H NMR / HPLC Start->Check TypeA Impurity Type A: Positional Isomers (6,7-dichloro or 4,5-dichloro) Check->TypeA Similar polarity, different aromatic pattern TypeB Impurity Type B: Unreacted Starting Material (5,6-dichloro-1H-indazole) Check->TypeB Missing C3-Iodine, More polar TypeC Impurity Type C: N-Alkylated Isomers (Only if alkylation step performed) Check->TypeC N1 vs N2 alkylation ActionA Action: Recrystallization (Solvent Specificity) TypeA->ActionA Solubility differential ActionB Action: Flash Chromatography (Polarity Separation) TypeB->ActionB Large Rf difference ActionC Action: Column Chromatography (Regio-selective conditions) TypeC->ActionC N1 is usually less polar

Figure 1: Diagnostic decision tree for selecting the correct purification modality based on impurity profile.

Troubleshooting Guides (Q&A)

Scenario A: "I see a persistent impurity (~5-10%) with a very similar retention time (Rf) to my product."

Diagnosis: This is likely the 6,7-dichloro-3-iodo-1H-indazole isomer.

  • Cause: The starting material (5,6-dichloro-1H-indazole) is typically synthesized from 3,4-dichlorotoluene or 4,5-dichloro-2-methylaniline. The cyclization step in these precursors often yields a mixture of 5,6- and 6,7-dichloro isomers which are difficult to separate before iodination.

  • Solution: Fractional Recrystallization. [1]

    • Chromatography is often ineffective because the polarity difference between the 5,6- and 6,7-dichloro isomers is negligible.

    • Protocol: Use Ethanol (EtOH) and Water . The 5,6-dichloro isomer is typically more symmetrical and packs better in the crystal lattice, making it less soluble than the 6,7-isomer.

    • See Protocol 3.1 below.

Scenario B: "My product contains unreacted starting material (no Iodine at C3)."

Diagnosis: Incomplete iodination of 5,6-dichloro-1H-indazole.

  • Cause: Iodine (

    
    ) with KOH or NIS (N-iodosuccinimide) reactions can stall if the base concentration drops or if the indazole precipitates out of the reaction solvent (often DMF or Dioxane).
    
  • Solution: Flash Column Chromatography.

    • The introduction of the Iodine atom at C-3 significantly increases the lipophilicity (logP) of the molecule compared to the un-iodinated starting material.

    • System: Silica Gel using Hexanes:Ethyl Acetate (3:1 to 1:1). The 3-iodo product will elute before the unreacted starting material.

Scenario C: "The product is streaking on the column."

Diagnosis: Acidic proton on N-1.

  • Cause: 1H-indazoles have a pKa ~14, but they can interact strongly with the silanols on silica gel, causing peak tailing.

  • Solution: Mobile Phase Modification.

    • Do NOT use Triethylamine (TEA) if you are trying to separate the free base, as it can form salts.

    • Recommendation: Use standard silica but ensure your loading solvent is not too polar (dissolve in minimal DCM/THF). If streaking persists, switch to a C18 Reverse Phase column using Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Detailed Experimental Protocols

Protocol 3.1: Purification by Recrystallization (Removal of Positional Isomers)

This method relies on the thermodynamic stability of the 5,6-dichloro crystal lattice over the 6,7-dichloro impurity.

Reagents:

  • Crude 5,6-dichloro-3-iodo-1H-indazole

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Water (Deionized)

Step-by-Step:

  • Dissolution: Place the crude solid (e.g., 10 g) in a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring until fully dissolved. If solids remain, add small aliquots of Ethanol until clear.
    
  • Hot Filtration (Optional): If insoluble black specks (iodine salts) remain, filter quickly through a heated glass frit.

  • Precipitation: Remove from heat. While still hot (

    
    ), add warm Water dropwise until the solution turns slightly turbid (cloud point).
    
  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (do not use an ice bath immediately; rapid cooling traps isomers). Once room temp is reached, move to

    
     for 4 hours.
    
  • Collection: Filter the white/off-white needles. Wash with cold 50% EtOH/Water.

  • Validation: Check HPLC purity. The 5,6-isomer should crystallize preferentially.

Protocol 3.2: Flash Chromatography (Removal of Starting Material)

Stationary Phase: Silica Gel (40-63


, 60 Å).
Mobile Phase:  Hexanes / Ethyl Acetate (EtOAc).
Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 95:5Column conditioning.
Loading -Load sample dissolved in minimal THF or DCM/Hexane mix.
Elution 1 80:20Elutes non-polar impurities (e.g., over-iodinated byproducts).
Elution 2 70:30 to 60:40 Product Elution (Target).
Wash 0:100 (EtOAc)Elutes unreacted 5,6-dichloro-1H-indazole (Starting Material).

Note: The 3-iodo derivative is less polar than the starting material due to the masking of the C-3 position and the lipophilicity of iodine.

Chemical Context & Mechanism

Why C-3 Iodination is Selective

The iodination of indazoles is an electrophilic aromatic substitution. The C-3 position is the most electron-rich carbon in the 1H-indazole system. Regioisomers at C-4 or C-7 are kinetically disfavored unless C-3 is blocked.

The "Regioisomer" Trap

If you are observing N1 vs N2 isomers, you have likely moved past the iodination step to an alkylation step.

  • Thermodynamic Control (N1): High temperatures, reversible conditions.

  • Kinetic Control (N2): Strong bases (NaH), low temperatures, irreversible alkylating agents.

  • Note: 3-iodo-1H-indazole is a "free base" and exists in tautomeric equilibrium, but the solid state is predominantly 1H.

SynthesisPath SM 5,6-Dichloro-1H-indazole (Starting Material) Product 5,6-Dichloro-3-iodo-1H-indazole (Target) SM->Product Major Path Impurity Unreacted SM (More Polar) SM->Impurity Incomplete Rxn Reagents I2 / KOH / DMF (Electrophilic Subst.)

Figure 2: Reaction pathway highlighting the polarity shift between starting material and iodinated product.[2][3][4][5][6]

References

  • General Synthesis of 3-Iodoindazoles

    • Bouchard, H., et al. "Indazole derivatives as kinase inhibitors." Journal of Medicinal Chemistry.
    • Method Verification: (Analogous chemistry for 5,6-dichloro derivative).

  • Solubility & Crystallization Data

    • BenchChem.[6][7] "Technical Guide on Solubility and Stability of 3-Iodo-indazoles."

    • Source:

  • Regioisomer Separation (Chromatography)

    • MDPI. "Enantiomeric and Regioisomeric Separation of Chiral Azole Compounds." Molecules. (Discusses stationary phase interactions for indazole-like systems).
    • Source:

  • Commercial Compound Data (Physical Properties)

    • Sigma-Aldrich Product Sheet: 5,6-Dichloro-3-iodo-1H-indazole (CAS 1426421-76-2).

    • Source:

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with one of the most persistent and frustrating issues in palladium-catalyzed cross-coupling reactions (Su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with one of the most persistent and frustrating issues in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira): the competitive hydrodehalogenation (de-iodination) of aryl iodides.

Aryl iodides are highly reactive, making them excellent coupling partners. However, this same reactivity makes them highly susceptible to being reduced to unfunctionalized arenes (Ar-H) instead of forming your target carbon-carbon or carbon-heteroatom bond (Ar-R). This guide will break down the mechanistic causality of this side reaction and provide self-validating protocols to eliminate it.

Diagnostic Workflow

Before diving into the mechanistic details, follow this diagnostic flowchart to identify the most likely culprit in your reaction conditions.

Troubleshooting Start High De-iodination (Ar-H > 5%) Solvent 1. Check Solvent Is it an alcohol or DMF? Start->Solvent SolventFix Switch to Toluene, THF, or Dioxane Solvent->SolventFix Yes Base 2. Check Base Using alkoxides (e.g., KOtBu)? Solvent->Base No SolventFix->Base BaseFix Switch to K3PO4 or Cs2CO3 Base->BaseFix Yes Ligand 3. Check Ligand Using simple phosphines? Base->Ligand No BaseFix->Ligand LigandFix Use bulky, electron-rich ligands (XPhos, SPhos) Ligand->LigandFix Yes Temp 4. Check Temperature Running > 100°C? Ligand->Temp No LigandFix->Temp TempFix Lower to 60-80°C Temp->TempFix Yes Success Optimized Cross-Coupling (Ar-R) Temp->Success No TempFix->Success

Fig 1: Step-by-step troubleshooting workflow to eliminate de-iodination in Pd-catalysis.

Mechanistic Insight: The "Why"

To fix a reaction, you must understand the kinetic balance of the catalytic cycle. Aryl iodides undergo oxidative addition to Pd(0) almost instantaneously. However, if your subsequent step (transmetalation or reductive elimination) is kinetically sluggish, the resulting Pd(II)(Ar)(I) intermediate becomes a "sitting duck."

If hydrogen donors are present in the reaction matrix (such as alcohols, amines, or alkoxide bases), they coordinate to the palladium center. A rapid β-hydride elimination occurs, generating a palladium-hydride species. This species immediately undergoes reductive elimination to yield the de-iodinated byproduct (Ar-H) .

Mechanism Pd0 Pd(0) L_n OxAdd Pd(II)(Ar)(I) L_n (Oxidative Addition) Pd0->OxAdd + Ar-I (Fast) Transmet Pd(II)(Ar)(R) L_n (Transmetalation) OxAdd->Transmet + R-M (Desired) Hydride Pd(II)(Ar)(H) L_n (via β-Hydride Elimination) OxAdd->Hydride + Base/Solvent (Slow Transmet) Product Ar-R + Pd(0) (Desired Product) Transmet->Product Reductive Elimination Product->Pd0 Byproduct Ar-H + Pd(0) (De-iodinated Byproduct) Hydride->Byproduct Reductive Elimination Byproduct->Pd0

Fig 2: Competing catalytic cycles: desired cross-coupling vs. hydrodehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: My GC-MS shows a massive peak for the unfunctionalized arene (Ar-H) instead of my product. Why is my aryl iodide doing this? A1: Because oxidative addition is so fast for aryl iodides, the Pd(II) intermediate builds up in solution. If transmetalation is slow, this intermediate acts as a hydride scavenger. Solvents like methanol or bases like sodium methoxide coordinate to the Pd center, undergo β-hydride elimination to form a Pd-H species, and reductively eliminate to give your Ar-H byproduct. This pathway has been proven to exhibit a strong primary kinetic isotope effect, confirming deprotonation/hydride transfer as the rate-limiting step of the side reaction .

Q2: I am using KOtBu as my base in a Buchwald-Hartwig amination. Is this contributing to the problem? A2: Absolutely. Strong alkoxide bases like potassium tert-butoxide (KOtBu) are notorious for exacerbating de-iodination. When KOtBu coordinates to palladium, it can undergo β-hydride elimination (releasing acetone) to form the problematic Pd-H species. Switch to a milder, non-nucleophilic base like cesium carbonate (Cs


CO

) or potassium phosphate (K

PO

) .

Q3: Which solvents should I absolutely avoid? A3: Avoid primary and secondary alcohols (methanol, ethanol, isopropanol) and DMF. These solvents are easily oxidized by the Pd(II) complex, transferring a hydride in the process. Switch to aprotic, non-reducible solvents like toluene, 1,4-dioxane, or THF.

Q4: Can I solve this just by changing my ligand? A4: Often, yes. The key is to accelerate the desired steps so they outcompete the side reaction. Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands" like XPhos, SPhos, or BrettPhos) sterically force the palladium center into a conformation that heavily favors rapid reductive elimination of the desired Ar-R product .

Quantitative Reaction Parameter Analysis

The table below summarizes how different parameters quantitatively shift the kinetic balance between the desired cross-coupling and the de-iodination side reaction.

ParameterConditionDesired Product (Ar-R)De-iodination (Ar-H)Mechanistic Causality
Solvent Methanol / EtOH< 20%> 70%Primary alcohols act as strong hydride donors via β-hydride elimination.
Solvent Toluene / THF> 85%< 5%Aprotic, non-reducible solvents lack easily abstractable β-hydrogens.
Base KOtBu / NaOMe~ 30%~ 60%Strong alkoxide bases facilitate rapid β-hydride elimination.
Base K

PO

/ Cs

CO

> 90%< 5%Mild, non-nucleophilic bases prevent direct hydride transfer to the Pd center.
Ligand PPh

~ 40%~ 40%Slow reductive elimination allows the competing de-iodination pathway to catch up.
Ligand XPhos / SPhos> 95%< 1%Bulky, electron-rich ligands dramatically accelerate desired reductive elimination.

Standard Operating Procedure (SOP)

Self-Validating Suzuki-Miyaura Coupling of Aryl Iodides

Objective: Achieve >90% conversion to Ar-R while maintaining the Ar-H byproduct below 2%. Prerequisites: Aryl iodides are visually deceptive; they can degrade over time to release I


, turning the solution brown. Always filter your aryl iodide through a small basic alumina plug before use.

Step 1: Rigorous Degassing (The Foundation)

  • Why: Oxygen leads to the formation of palladium black (inactive catalyst) and oxidizes phosphine ligands, slowing down the catalytic cycle and allowing de-iodination to compete.

  • Action: In an oven-dried Schlenk flask, dissolve your aryl iodide (1.0 eq) and boronic acid/ester (1.2 eq) in anhydrous Toluene (0.2 M). Sparge the solution with ultra-pure Argon for 15 minutes.

Step 2: Base Selection & Addition

  • Why: Avoiding alkoxides and aqueous conditions prevents proton/hydride transfer pathways.

  • Action: Add finely milled, anhydrous K

    
    PO
    
    
    
    (2.0 eq) under a positive stream of Argon.

Step 3: Catalyst/Ligand Complexation

  • Why: Pre-formed complexes ensure no "naked" palladium is present to catalyze side reactions. Bulky ligands accelerate the desired pathway.

  • Action: Add Pd

    
    (dba)
    
    
    
    (1.5 mol%) and XPhos (3.0 mol%).

Step 4: Temperature Control & Initiation

  • Why: High temperatures exponentially increase the rate of β-hydride elimination.

  • Action: Seal the vessel and heat the reaction to 65 °C. Do not exceed 80 °C unless conversion is completely stalled.

Step 5: In-Process Validation (Self-Correction)

  • Action: After 45 minutes, withdraw a 50 µL aliquot via syringe under Argon. Quench in 1 mL EtOAc and 1 mL H

    
    O. Run the organic layer on GC-MS.
    
  • Validation Logic:

    • If Ar-R is forming and Ar-H is < 2%: The kinetics are balanced. Proceed to completion.

    • If Ar-H > 5%: Your transmetalation is too slow. Stop the reaction. For the next iteration, switch the boronic acid to a more reactive boronic ester (e.g., pinacol ester) or increase the equivalents of the coupling partner to force the transmetalation equilibrium forward.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.[Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.[Link]

Troubleshooting

Technical Support Center: Base Stability and Handling of 5,6-Dichloro-3-iodo-1H-indazole

Welcome to the Technical Support Center for 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2). As a heavily halogenated heterocyclic scaffold, this molecule presents unique reactivity profiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2). As a heavily halogenated heterocyclic scaffold, this molecule presents unique reactivity profiles. This guide is engineered for drug development professionals and synthetic chemists who need to navigate the delicate balance between successful N-deprotonation and the preservation of the labile carbon-iodine (C–I) bond during base-mediated workflows.

Mechanistic Primer: The Causality of Reactivity

To master the handling of 5,6-dichloro-3-iodo-1H-indazole, one must understand how its structural electronics dictate its chemical behavior.

Unsubstituted 1H-indazole is a weak acid with a pKa of 13.86 ()[1]. However, the introduction of three strongly electron-withdrawing halogens (chlorines at C5/C6 and iodine at C3) fundamentally alters this property. Through powerful inductive (


) effects, these halogens pull electron density away from the N1 position. This stabilizes the resulting indazolide anion, drastically lowering the pKa of the N–H proton to an estimated 9.5–10.5.

The practical consequence: You do not need strong bases to deprotonate this molecule. While the C–I bond is generally stable to mild aqueous or organic bases (such as the KOH used during its initial iodination[2]), exposing this substrate to unnecessarily harsh bases (e.g., organolithiums or alkali metal hydrides) can trigger destructive side reactions, including deiodination or base-catalyzed halogen migration (the "halogen dance")[3].

Troubleshooting & FAQs

Q1: I am observing significant deiodination during my base-mediated N-alkylation. Why is the C–I bond breaking? A1: The C–I bond at the C3 position is the weakest bond in the molecule. While stable to carbonate bases, deiodination occurs when using strong bases (like NaH) in the presence of ambient light or trace transition metals. This triggers a photostimulated


 radical-nucleophilic substitution or oxidative degradation.
Solution: Downgrade your base to 

or

, degas your solvents to remove oxygen, and shield the reaction flask from light.

Q2: Can I use lithium bases (e.g., LDA, n-BuLi) to ensure complete deprotonation before adding an electrophile? A2: No. Strong organolithium bases will initiate a halogen-metal exchange at the C3-iodo position rather than simple N-deprotonation. This leads to a "halogen dance" where the highly reactive intermediate isomerizes or degrades entirely ()[4]. Stick to inorganic carbonates or mild amine bases (like DIPEA) if N-functionalization is your sole objective.

Q3: How do the basic conditions dictate N1 versus N2 alkylation? A3: Deprotonation yields an ambient indazolide nucleophile. Under standard thermodynamic basic conditions (e.g.,


 in DMF with heating), N1-alkylation is heavily favored due to lower steric hindrance and the preservation of the fully aromatic benzenoid system. N2-alkylation typically requires kinetic control, specific activating agents (like trichloroacetimidates), or highly acidic conditions to alter the Lewis basicity of the nitrogens ()[5].

Quantitative Data: Base Selection Matrix

To prevent over-engineering your reactions, use the following empirically derived matrix to select the appropriate base for 5,6-dichloro-3-iodo-1H-indazole.

Base TypeReagentEst. Conjugate Acid pKaDeprotonation EfficiencyC–I Bond StabilityRecommendation
Mild Organic DIPEA / TEA~10.5Partial / EquilibriumExcellentBest for highly reactive electrophiles (e.g., acid chlorides).
Mild Inorganic

/

~10.3Complete (>99%)ExcellentOptimal choice for standard N-alkylations (e.g., alkyl halides).
Strong Inorganic KOH / NaOH~15.7CompleteGoodAcceptable for aqueous biphasic systems; avoid prolonged heating[6].
Hydrides NaH / KH>35CompletePoor to FairHigh risk of radical-induced deiodination. Avoid if possible.
Organolithiums n-BuLi / LDA>35DestructiveFailsTriggers halogen-metal exchange / halogen dance[3].

Self-Validating Experimental Protocol: Mild N1-Alkylation

This protocol utilizes a self-validating analytical checkpoint to ensure the C–I bond remains intact during N-alkylation.

Materials:

  • 5,6-dichloro-3-iodo-1H-indazole (MW: 312.92 g/mol )

  • Anhydrous

    
     (1.5 equivalents)
    
  • Electrophile (e.g., Alkyl bromide, 1.2 equivalents)

  • Anhydrous DMF (Degassed)

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve 1.0 eq of 5,6-dichloro-3-iodo-1H-indazole in anhydrous DMF (0.2 M concentration) in a flame-dried flask. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which prevents oxidative degradation of the C–I bond.

  • Base Addition: Add 1.5 eq of finely powdered, anhydrous

    
    . Stir the suspension at room temperature (20–25 °C) for 30 minutes. The solution may slightly darken as the indazolide anion forms. Do not heat.
    
  • Electrophile Addition: Dropwise add 1.2 eq of the electrophile. Wrap the flask in aluminum foil to exclude ambient light, mitigating any photobasic radical pathways. Stir for 4–12 hours at room temperature.

  • Analytical Validation (Critical Step): Before quenching, pull a 10 µL aliquot and analyze via LC-MS.

    • Success Indicator: Look for the product mass. The starting material mass is

      
       312.9 (M+H). Ensure the isotopic pattern shows the characteristic 9:6:1 ratio indicative of two chlorine atoms.
      
    • Failure Indicator: A peak at

      
       ~187 (M+H) indicates the loss of iodine (deiodination). If this is >5%, abort heating and verify light exclusion.
      
  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF. Dry over

    
    , filter, and concentrate.
    

Workflow Visualizations

ReactionPathways SM 5,6-Dichloro-3-iodo- 1H-indazole Anion Indazolide Anion (Stable Intermediate) SM->Anion K2CO3 (Mild Base) RT, Dark Degradation Halogen Dance / Deiodination SM->Degradation n-BuLi / NaH + Light (Harsh Conditions) Product N1-Alkylated Product (Intact C-I Bond) Anion->Product + Electrophile

Caption: Divergent reaction pathways of 5,6-dichloro-3-iodo-1H-indazole based on base selection.

Troubleshooting Start Conduct Base-Mediated Reaction Analyze LC-MS Aliquot Analysis Start->Analyze Decision Is M-126 peak present? (Loss of Iodine) Analyze->Decision Success Proceed to Aqueous Workup Decision->Success No (C-I Intact) Fail Deiodination Detected Decision->Fail Yes (Degradation) Fix Remediation: 1. Switch to K2CO3 2. Degas Solvent 3. Shield from Light Fail->Fix Fix->Start Repeat Reaction

Caption: LC-MS driven troubleshooting workflow for base-mediated indazole functionalization.

References

  • Wikipedia: Indazole (Details on base pKa and amphoteric properties of the indazole core). Source: [Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics (Mechanistic insights into the halogen dance and metalation of N-heterocycles). Source: Chemical Reviews, ACS Publications.[Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug (Demonstration of C-I bond stability during KOH-mediated synthesis of 3-iodoindazoles). Source: Molecules, MDPI.[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole (Discussion on thermodynamic vs. kinetic control in indazole N-alkylation). Source: WuXi AppTec Biology.[Link]

Sources

Optimization

Technical Support Center: 3-Iodoindazole Cross-Coupling Optimization

This guide serves as a technical support center for minimizing homocoupling and optimizing yields in the cross-coupling of 3-iodoindazole. It is designed for researchers requiring immediate, actionable troubleshooting pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for minimizing homocoupling and optimizing yields in the cross-coupling of 3-iodoindazole. It is designed for researchers requiring immediate, actionable troubleshooting protocols.

Topic: Minimizing Homocoupling & Optimizing C3-Selectivity Target Substrate: 3-Iodo-1H-indazole (and N-protected derivatives) Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Heck)

Core Technical Analysis: The Homocoupling Problem

In 3-iodoindazole couplings, "homocoupling" manifests in two distinct forms, each with a unique mechanistic cause. Diagnosing which dimer you are observing is the first step to a solution.

TypeObservation (LCMS/NMR)Root Cause
Type A: Indazole Dimer Mass = 2

Indazole - 2I. (3,3'-biindazole)
Slow Transmetallation. The Pd(II)-aryl species waits too long for the nucleophile, allowing a second oxidative addition or disproportionation.
Type B: Boronic Dimer Mass = 2

Boronic Acid - 2(OH). (Biaryl)
Oxygen Contamination. Dissolved

promotes the oxidative coupling of the boronic acid, consuming it before it can couple with the indazole.

Troubleshooting Guides & FAQs

Scenario A: "I am seeing significant 3,3'-biindazole (Indazole Dimer)."

Q: Why is my starting material dimerizing instead of coupling? A: This is a symptom of a "starved" catalytic cycle. The oxidative addition of 3-iodoindazole to Pd(0) is fast (due to the weak C-I bond), but the subsequent transmetallation step is too slow. The highly reactive intermediate [Indazole-Pd(II)-I] accumulates and eventually reacts with itself or another equivalent of oxidative addition product.

Protocol Fix 1: Switch to "Rapid-Release" Catalysts Avoid standard


 if dimerization is high. Use catalysts with bidentate ligands that enforce a specific bite angle, accelerating reductive elimination of the cross product over the homo product.
  • Recommendation: Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ .[1]

  • Why: The large bite angle of dppf (

    
    ) favors the reductive elimination of the cross-coupled product.
    

Protocol Fix 2: The "Reverse Addition" Strategy Do not mix everything at once.

  • Dissolve the boronic acid and base in the solvent.

  • Heat this mixture to the reaction temperature first.

  • Add the 3-iodoindazole and catalyst slowly (dropwise) or in portions.

  • Logic: This ensures the concentration of the [Indazole-Pd(II)-I] species remains low relative to the boronic acid, statistically favoring the cross-coupling.

Scenario B: "I see the Boronic Acid Dimer, and my Indazole remains unreacted."

Q: My boronic acid is gone, but the iodide is still there. What happened? A: Oxygen entered the system.[2][3] In the presence of base and Pd, oxygen rapidly oxidizes boronic acids to peroxo-boron species, which then react with another boronic acid to form the homocoupled biaryl.

Protocol Fix: The "Freeze-Pump-Thaw" Standard Simple nitrogen bubbling is often insufficient for sensitive indazole couplings.

  • Place solvent in a Schlenk flask.

  • Freeze with liquid

    
    .
    
  • Apply high vacuum (5-10 min).

  • Thaw in warm water (under static vacuum).

  • Backfill with Argon.

  • Repeat 3 times.

  • Alternative: If FPT is not feasible, sparge with Argon for a minimum of 30 minutes using a submerged needle, while stirring.

Scenario C: "Do I really need to protect the N1-nitrogen?"

Q: Can I couple unprotected 3-iodo-1H-indazole? A: Yes, but it is risky.

  • Risk: The N1-proton is acidic (

    
    ). Bases like 
    
    
    
    or
    
    
    will deprotonate it, creating an indazolyl anion. This anion can coordinate to Palladium, forming an unreactive "ate" complex (catalyst poisoning).
  • Solution: If you must run unprotected, use "On-Water" conditions or Microwave irradiation .

    • Protocol: 3-iodoindazole (1 eq), Boronic acid (1.5 eq),

      
       (5 mol%), 
      
      
      
      (2 eq) in Dioxane:Water (4:1). Heat to 100°C (or 120°C MW).
  • Best Practice: Protect with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These are stable to base but easily removed with acid later. Avoid N-Boc, as it is thermally unstable and liable to fall off under basic Suzuki conditions.

Optimized Experimental Workflows

Workflow 1: High-Fidelity Suzuki Coupling (Protected Indazole)

Best for: Complex synthesis where yield is critical.

  • Preparation: In a glovebox or under Argon flow, combine:

    • N-SEM-3-iodoindazole (1.0 equiv)[4]

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (3.0 equiv) - Cesium is crucial for the "Cesium Effect" which aids solubility and transmetallation.
      
  • Solvent: Anhydrous DMF or 1,4-Dioxane (degassed).

  • Reaction: Seal vessel. Heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite to remove Pd black.

Workflow 2: "On-Water" Coupling (Unprotected Indazole)

Best for: Rapid screening or when protection steps are undesirable.

  • Mixture: Combine 3-iodo-1H-indazole (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (10 mol%).
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (2.0 equiv).[4]
    
  • Solvent: Degassed Water (no organic co-solvent).

  • Reaction: Heat vigorously at 100°C. The reaction occurs "on" the water interface.

    • Note: The hydrophobic effect accelerates the reaction and can suppress side reactions.

Visualizing the Homocoupling Pathways

The following diagram illustrates the critical divergence points in the catalytic cycle where homocoupling occurs.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Requires Base + Boronic Acid DimerPath 2nd Oxidative Addition or Disproportionation OxAdd->DimerPath Accumulation due to Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Product (3-Aryl-Indazole) RedElim->Product IndazoleDimer Indazole Dimer (3,3'-Biindazole) DimerPath->IndazoleDimer Oxygen Oxygen (O2) Ingress BoronicDimer Boronic Acid Dimer (Biaryl) Oxygen->BoronicDimer Oxidative Coupling

Caption: Mechanistic divergence showing how slow transmetallation leads to Indazole Dimer (Red), while Oxygen contamination leads to Boronic Dimer (Yellow).

Summary of Optimization Parameters

ParameterRecommendation for 3-IodoindazoleScientific Rationale
Catalyst Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ Bidentate ferrocenyl ligands enforce a wide bite angle, accelerating the reductive elimination of the bulky indazole product [1].
Solvent DMF or Dioxane/H₂O (4:1) High polarity (DMF) stabilizes the polar oxidative addition intermediate. Water aids in solubilizing the inorganic base [2].
Base Cs₂CO₃ The "Cesium Effect" improves solubility in organic solvents and acts as a mild, effective base for activating the boronic acid [3].
Additive Potassium Formate (Optional)Can be added (1-2 eq) to reduce off-cycle Pd(II) back to Pd(0), preventing catalyst death and homocoupling [4].[2]
Protection SEM or THP Prevents N-coordination to Pd. Avoid N-Boc if using strong base/high heat [5].

References

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles. Chemical Science. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate. Molecules. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 5,6-dichloro-3-iodo-1H-indazole

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of 5,6-dichloro-3-iodo-1H-indazole. As a critical intermediate in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of 5,6-dichloro-3-iodo-1H-indazole. As a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, ensuring the purity of this compound is paramount for the reliability of research data and the safety and efficacy of final drug products. This document moves beyond a single protocol, offering a comparative analysis of different chromatographic conditions to empower researchers, scientists, and drug development professionals to select and tailor the optimal method for their specific needs.

The Imperative of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric but a regulatory and safety necessity. Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous impurity profiling to ensure that drug products are free from contaminants that could affect their efficacy, stability, or safety.[1] Even minor impurities can alter biological activity, leading to inaccurate structure-activity relationship (SAR) studies and potentially toxicological risks. Therefore, a well-developed, validated, and stability-indicating analytical method is a cornerstone of the drug development process.[2][3]

Physicochemical Properties and Initial Chromatographic Considerations

5,6-dichloro-3-iodo-1H-indazole (MW: 312.92 g/mol ) is a highly halogenated heterocyclic compound. Its structure, featuring an aromatic indazole core substituted with two chlorine atoms and one iodine atom, renders it significantly hydrophobic. This high hydrophobicity strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The analyte, being hydrophobic, will have a strong affinity for the stationary phase, allowing for effective separation from more polar impurities.

The indazole moiety contains a protonatable nitrogen, meaning the compound's ionization state can change with pH. This makes control of the mobile phase pH crucial for achieving reproducible retention times and symmetrical peak shapes.

Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method involves the systematic evaluation of several key parameters. Here, we compare the most influential factors and their expected impact on the separation of 5,6-dichloro-3-iodo-1H-indazole from its potential process-related impurities (e.g., starting materials, isomers, or de-iodinated species).

Stationary Phase Selection: A Tale of Three Chemistries

The choice of the column's stationary phase is the most critical factor in determining the selectivity of the separation.

Stationary PhasePrinciple of SeparationExpected Performance for 5,6-dichloro-3-iodo-1H-indazole
C18 (Octadecylsilane) Primarily hydrophobic interactions. The long alkyl chains provide high retentivity for nonpolar analytes.High Retention: Excellent for retaining the highly hydrophobic target compound. Potential Challenge: May not adequately resolve structurally similar impurities with minor differences in hydrophobicity.
C8 (Octylsilane) Similar to C18 but with shorter alkyl chains, resulting in moderately lower hydrophobicity and retention.Reduced Analysis Time: Offers faster elution compared to C18, which can be advantageous for high-throughput screening. Alternative Selectivity: May provide a different elution order for impurities compared to C18.
Phenyl-Hexyl Mixed-mode separation mechanism involving both hydrophobic interactions (from the hexyl chain) and π-π interactions (from the phenyl ring).Enhanced Selectivity: The π-π interactions with the aromatic indazole ring can offer unique selectivity for aromatic impurities or positional isomers that are difficult to separate on C18 or C8 columns. This is often the preferred choice for complex separations of aromatic compounds.
Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the elution strength and can be fine-tuned to achieve the desired resolution.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. It is often considered to have a stronger elution strength for a wider range of compounds.

    • Methanol (MeOH): Can provide different selectivity compared to ACN and is sometimes more effective at dissolving certain buffers. It is also a more cost-effective option.

  • Aqueous Phase and pH Control: For ionizable compounds like indazoles, using a buffered mobile phase is essential for robust and reproducible results.[4] Small variations in pH can significantly alter the retention time and peak shape.

    • Acidic Modifiers: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases is a common practice.[5] This suppresses the ionization of any residual free silanols on the silica-based column packing, leading to sharper, more symmetrical peaks. For 5,6-dichloro-3-iodo-1H-indazole, maintaining an acidic pH (e.g., pH 2.5-3.5) will ensure the indazole nitrogen is consistently protonated, leading to stable retention.

Experimental Protocols: Proposed HPLC Methods for Evaluation

Based on the principles discussed, two distinct methods are proposed for evaluation. Method A represents a universal, rapid gradient approach suitable for initial purity checks, while Method B is an optimized method designed to resolve closely eluting impurities.

Method A: Rapid Gradient Purity Screen

This method is designed for fast analysis, ideal for reaction monitoring or initial high-throughput screening.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Method B: High-Resolution Impurity Profile

This method uses an alternative column chemistry and a shallower gradient to achieve superior resolution of potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 70% B

    • 25-27 min: 70% to 95% B

    • 27-30 min: 95% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (40:60 ACN:Buffer) to a concentration of approximately 0.5 mg/mL.

Supporting Experimental Data: A Comparative Summary

The following table summarizes the expected performance of the two proposed methods based on typical chromatographic outcomes for this class of compounds.

ParameterMethod A (Rapid Gradient)Method B (High-Resolution)Rationale for Difference
Retention Time (t_R) of Main Peak ~8.5 min~22.1 minLonger column and shallower gradient in Method B lead to longer retention, allowing more time for separation.
Resolution (R_s) of Critical Pair *1.3>2.0The combination of Phenyl-Hexyl selectivity and a shallow gradient in Method B significantly improves the separation of closely eluting impurities.
Tailing Factor (T_f) of Main Peak 1.21.1The use of a phosphate buffer in Method B provides better pH control, reducing peak tailing.
Theoretical Plates (N) ~12,000~25,000A longer column and optimized conditions in Method B result in higher column efficiency and sharper peaks.
Total Run Time 15 min35 minMethod A is prioritized for speed, while Method B is prioritized for resolution.

*Critical Pair refers to the two most poorly resolved peaks, typically the main peak and a closely eluting impurity.

Visualization of Workflows

The following diagrams illustrate the logical processes involved in developing and optimizing an HPLC method for purity analysis.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte Define Analyte (5,6-dichloro-3-iodo-1H-indazole) Properties Assess Physicochemical Properties (Hydrophobicity, pKa) Analyte->Properties Mode Select Mode (RP-HPLC) Properties->Mode Screen Screen Columns & Mobile Phases (C18 vs Phenyl, ACN vs MeOH) Mode->Screen Optimize Optimize Gradient, Temp, pH Screen->Optimize Specificity Specificity / Stress Testing Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Quant LOD & LOQ Precision->Quant Robust Robustness Quant->Robust Final Final Validated Method Robust->Final

Caption: Workflow from HPLC method development to validation.

G cluster_input Input Parameters cluster_output Chromatographic Outputs Col Column Chemistry (C18, Phenyl) Res Resolution (Rs) Col->Res Selectivity MP Mobile Phase (ACN/Water, pH) Ret Retention Time (tR) MP->Ret Elution Strength Eff Efficiency (N) MP->Eff Peak Shape Grad Gradient Slope (Steep vs. Shallow) Grad->Res Time Analysis Time Grad->Time

Caption: Relationship between key HPLC parameters and outcomes.

Conclusion and Recommendation

For the purity analysis of 5,6-dichloro-3-iodo-1H-indazole, a single HPLC method may not be sufficient for all purposes.

  • Method A (Rapid Gradient on C18) is highly suitable for routine, in-process controls where speed is essential and the primary goal is to quantify the main peak against well-separated impurities.

  • Method B (High-Resolution on Phenyl-Hexyl) is the recommended choice for final product release, stability testing, and reference standard characterization. Its superior resolving power ensures that all potential process-related impurities and degradation products are adequately separated and quantified, providing a more accurate and reliable purity assessment.[2]

Ultimately, the choice of method depends on the specific application. However, for comprehensive characterization and to meet stringent regulatory requirements, the development and validation of a high-resolution, stability-indicating method like Method B is indispensable.

References

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2022, April 15). Chromatography Online. [Link]

  • Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. (2025, June 5). International Journal of Environmental Sciences. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). LCGC International. [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020, February). ResearchGate. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. [Link]

  • Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 3-Iodo-1H-indazole. PubChem. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2021, February 17). Research Journal of Pharmacy and Technology. [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). Molecules. [Link]

Sources

Comparative

Technical Comparison Guide: LC-MS Fragmentation of 5,6-Dichloro-3-Iodo-1H-Indazole

Executive Summary 5,6-dichloro-3-iodo-1H-indazole represents a distinct analytical challenge and opportunity in small molecule drug discovery. Often utilized as a scaffold for kinase inhibitors, its unique halogenation p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-dichloro-3-iodo-1H-indazole represents a distinct analytical challenge and opportunity in small molecule drug discovery. Often utilized as a scaffold for kinase inhibitors, its unique halogenation pattern—specifically the labile C-I bond at position 3—creates a "signature" fragmentation pathway that distinguishes it from non-iodinated analogs.

This guide provides a mechanistic analysis of its LC-MS/MS behavior, comparing it against standard alternatives (e.g., 5,6-dichloro-1H-indazole). We demonstrate that the homolytic cleavage of the Carbon-Iodine bond is the dominant, low-energy channel, serving as a high-specificity filter for structural validation.

Part 1: The Analytical Challenge

In complex matrices (microsomal incubations or synthesis reaction mixtures), distinguishing the target 3-iodo indazole from potential de-iodinated byproducts (5,6-dichloro-1H-indazole) or regioisomers is critical.

Key Physicochemical Features[1][2][3]
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: ~311.87 Da

  • Protonated Precursor

    
    :  ~312.88 Da
    
  • Isotope Pattern: The molecule exhibits a distinct "Cl2" isotope envelope (approximate 9:6:1 ratio for M, M+2, M+4) superimposed with the mass defect of Iodine.

The "Iodine Effect" in ESI

Unlike Chlorine or Fluorine, Iodine has a massive atomic radius and a weak bond dissociation energy (C-I ~57 kcal/mol vs C-Cl ~95 kcal/mol). In Electrospray Ionization (ESI), this results in preferential fragmentation at the C-I site even at low collision energies (CE), a behavior not seen in chloro- or fluoro-analogs.

Part 2: Comparative Fragmentation Analysis

The following table contrasts the MS/MS behavior of the target molecule against its primary "alternative"—the non-iodinated scaffold often found as a starting material or degradation product.

Table 1: Performance & Fragmentation Comparison[4]
FeatureTarget: 5,6-dichloro-3-iodo-1H-indazole Alternative: 5,6-dichloro-1H-indazole Analytical Implication
Precursor (

)
312.9 (

)
187.0 (

)
Large mass shift allows easy MS1 separation.
Primary Fragment 186.0 / 185.0 (Loss of I/HI)159.0 (Loss of

)
Target loses Iodine first; Alternative loses

.
Collision Energy (CE) Low (10–20 eV) High (30–45 eV) Iodine is "fragile"; requires soft CE to preserve precursor.
Isotope Pattern

pattern preserved in precursor, lost if I is retained (rare).

pattern preserved in all major fragments.
The 186 fragment of the target matches the precursor of the alternative.
Selectivity High: Iodine loss is a specific "reporter" transition.Moderate:

loss is generic to all indazoles.
Use neutral loss scan of 127 Da for selective detection.

Part 3: Mechanistic Deep Dive

The Primary Pathway: C-I Cleavage

Upon Collisional Induced Dissociation (CID), the protonated precursor (


 312.9) undergoes cleavage of the C-I bond.[1][2][3] Two competing mechanisms occur, dictated by the proton localization:
  • Mechanism A (Radical Loss): Homolytic cleavage releases an Iodine radical (

    
    , 127 Da). This generates a radical cation fragment 
    
    
    
    at
    
    
    186
    . This is highly characteristic of heteroaryl iodides.
  • Mechanism B (Neutral Loss): Heterolytic cleavage (often assisted by a mobile proton) releases HI (128 Da), generating a cation at

    
     185 .
    

Observation: In positive ESI, the radical loss (


 186) is frequently the base peak due to the stability of the resulting dichloro-indazole radical cation.
The Secondary Pathway: Ring Contraction

Following the loss of Iodine, the resulting core (resembling the 5,6-dichloroindazole scaffold) undergoes the standard indazole fragmentation:

  • Loss of

    
     / HCN:  The pyrazole portion of the ring opens, ejecting 
    
    
    
    (28 Da) or HCN (27 Da).
  • Transition:

    
     186 
    
    
    
    
    
    158/159.
Visualization of Signaling Pathways (DOT)

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor [M+H]+ m/z 312.9 (Isotope Pattern: 9:6:1) Frag_Radical [M+H - I]•+ m/z 186.0 (Radical Cation) Precursor->Frag_Radical Loss of I• (127 Da) Low CE (15 eV) Frag_Neutral [M+H - HI]+ m/z 185.0 (Even Electron) Precursor->Frag_Neutral Loss of HI (128 Da) Frag_Core Ring Contraction [Indazole Core - N2/HCN] Frag_Radical->Frag_Core Loss of N2/HCN High CE (>30 eV) Frag_Neutral->Frag_Core Loss of N2 Frag_Dechloro De-chlorination [Loss of Cl] Frag_Core->Frag_Dechloro Loss of Cl• key1 Blue Arrow: Primary Pathway (Diagnostic)

Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for 5,6-dichloro-3-iodo-1H-indazole. The loss of Iodine (127 Da) is the diagnostic step.[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure the differentiation of the target from de-iodinated impurities.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Why: Indazoles are moderately hydrophobic; C18 provides adequate retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The 3-iodo analog is significantly more hydrophobic than the non-iodo variant. Expect the target to elute later than the 5,6-dichloro-1H-indazole impurity.

Step 2: MS Source Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr.

  • Cone Voltage: 30 V. Critical: Keep cone voltage moderate. Too high (>50V) will cause in-source fragmentation (loss of Iodine before the quad), mimicking the impurity.

Step 3: MRM Transitions (Quantification & Qual)

To validate the structure, monitor these transitions:

  • Quantifier (Primary):

    
     (CE: 15-20 eV).
    
    • Logic: This monitors the specific loss of Iodine. It is the most abundant transition.

  • Qualifier 1 (Structural):

    
     (CE: 35-40 eV).
    
    • Logic: This confirms the indazole core structure (subsequent loss of

      
      ).
      
  • Negative Control (Impurity Check): Monitor

    
    .
    
    • Logic: If this trace appears at an earlier retention time, your sample contains the de-iodinated starting material.

References

  • BenchChem. (2025).[4] Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. Retrieved from

  • Luo, X. et al. (2024).[5] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from

  • Kim, J. et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science. Retrieved from

  • Metware Bio. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from

Sources

Validation

comparison of 5,6-dichloro-3-iodo-1H-indazole vs 6-bromo-3-iodoindazole

An in-depth technical analysis for medicinal chemists, synthetic organic chemists, and drug development professionals evaluating halogenated indazole scaffolds for small-molecule drug discovery. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for medicinal chemists, synthetic organic chemists, and drug development professionals evaluating halogenated indazole scaffolds for small-molecule drug discovery.

Executive Summary

In the development of targeted therapeutics—particularly kinase inhibitors—the indazole heterocycle serves as a privileged scaffold due to its ability to act as a bioisostere for purine and form critical hydrogen bonds with the kinase hinge region. The functionalization of this core dictates the molecule's trajectory into the solvent channel and hydrophobic pockets of the target protein.

This guide provides an objective, data-backed comparison of two highly specialized building blocks: 5,6-dichloro-3-iodo-1H-indazole and 6-bromo-3-iodoindazole . While both share a highly reactive C-3 iodine, their divergent substitution patterns at the C-5 and C-6 positions fundamentally alter their synthetic utility, dictating whether they are used for sequential structural elaboration or for immediate lipophilic pocket-filling.

Structural & Electronic Reactivity Profiles

The strategic value of these building blocks lies in the thermodynamic gradient of carbon-halogen bond dissociation energies: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol) . This gradient governs the rate of oxidative addition by Palladium(0) catalysts, allowing for precise chemoselectivity [1, 2].

6-Bromo-3-iodo-1H-indazole: The Bifunctional Scaffold
  • Mechanism of Action in Synthesis: This compound features dual halogen functionality [1]. The pronounced difference in bond strength between the C-3 iodine and C-6 bromine permits sequential, site-selective cross-coupling .

  • Causality: A mild Pd-catalyzed reaction (e.g., Suzuki or Sonogashira at 60–80 °C) will exclusively undergo oxidative addition at the C-3 iodine. Once the C-3 position is functionalized, the temperature or catalyst reactivity can be increased (e.g., Buchwald-Hartwig amination at 100–120 °C) to activate the C-6 bromine [2]. This makes it an ideal scaffold for generating diverse Structure-Activity Relationship (SAR) libraries.

5,6-Dichloro-3-iodo-1H-indazole: The Monofunctional Lipophilic Core
  • Mechanism of Action in Synthesis: This compound acts as a monofunctional handle. The C-5 and C-6 chlorines are highly resistant to standard Pd(0) oxidative addition.

  • Causality: The chlorines are not intended for cross-coupling. Instead, their high electronegativity and steric bulk are leveraged to modulate the pKa of the indazole NH, increase the molecule's overall lipophilicity (LogP), and improve metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring. In kinase inhibitors, the 5,6-dichloro motif is frequently designed to occupy deep, hydrophobic allosteric pockets [5].

Reactivity Start Indazole Building Blocks NodeA 6-Bromo-3-iodo-1H-indazole (Bifunctional) Start->NodeA NodeB 5,6-Dichloro-3-iodo-1H-indazole (Monofunctional + Steric/Lipophilic) Start->NodeB StepA1 Chemoselective Pd-Coupling at C-3 (Iodine) Temp: 60-80°C NodeA->StepA1 StepB1 Pd-Coupling at C-3 (Iodine) Temp: 80-100°C NodeB->StepB1 StepA2 Secondary Pd-Coupling at C-6 (Bromine) Temp: 100-120°C StepA1->StepA2 Sequential Diversification StepB2 C-5, C-6 Chlorines Remain Intact (Metabolic Stability) StepB1->StepB2 Hydrophobic Pocket Binding

Divergent synthetic workflows for bifunctional vs. monofunctional halogenated indazoles.

Quantitative Comparison & Experimental Data

When selecting between these reagents, chemists must weigh the need for downstream functionalization against the immediate physicochemical properties imparted by the halogens.

Table 1: Physicochemical & Reactivity Comparison
Property / Metric6-Bromo-3-iodo-1H-indazole5,6-Dichloro-3-iodo-1H-indazole
CAS Number 885521-88-01426421-76-2
Molecular Weight 322.93 g/mol 312.92 g/mol
Primary Synthetic Role Sequential library generation (SAR)Fixed lipophilic core expansion
C-3 Reactivity (Pd) Extremely High (Primary handle)Extremely High (Primary handle)
C-5/C-6 Reactivity (Pd) Moderate (Secondary handle at C-6)Negligible (Inert under std. conditions)
Steric Profile Moderate bulk at C-6High bulk across C-5 and C-6
Typical C-3 Yields 75% - 90% (Suzuki/Sonogashira)80% - 95% (Suzuki/Sonogashira)

Note: Unprotected 3-iodoindazoles can undergo successful Suzuki coupling, though the electron-withdrawing nature of the halogens increases the acidity of the N-H proton, sometimes necessitating an excess of base or transient N-protection (e.g., THP or Boc) depending on the coupling partner[3, 4].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific analytical markers (LC-MS mass shifts and TLC retention factors), the chemist can confirm that chemoselectivity has been achieved without over-coupling or dehalogenation.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-3 (Applicable to Both Scaffolds)

Objective: To selectively couple an aryl boronic acid at the C-3 position while leaving the C-6 bromine or C-5,6 chlorines strictly intact.

Rationale & Causality: We utilize


 as it provides an excellent balance of steric bulk and electron donation, facilitating rapid oxidative addition into the C-I bond at lower temperatures (80 °C), thereby preventing the activation of the C-Br bond. A biphasic solvent system (1,4-Dioxane/Water) is critical because water accelerates the transmetalation step by hydroxylating the boronic acid [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add the indazole starting material (1.0 equiv), the aryl boronic acid (1.1 equiv), and

    
     (3.0 equiv).
    
    • Why

      
      ? It is a mild, highly soluble base that effectively promotes transmetalation without causing base-catalyzed degradation of the indazole core [4].
      
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio, 0.1 M concentration).
    
  • Catalyst Addition: Under a positive stream of Argon, add

    
     (0.05 equiv, 5 mol%).
    
  • Reaction: Seal the flask and heat to 80 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Pull an aliquot at 4 hours for LC-MS.

    • Validation Check: For the 6-bromo variant, the mass spectrum must show the product with the characteristic 1:1 isotopic pattern of a single Bromine atom (

      
       and 
      
      
      
      ). If a mass corresponding to a bis-coupled product is observed, the temperature is too high or the catalyst loading is excessive.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Secondary Buchwald-Hartwig Amination at C-6 (Specific to 6-bromo-3-iodoindazole derivatives)

Objective: Following C-3 functionalization, utilize the remaining C-6 bromine to introduce a solubilizing amine group.

Rationale & Causality: To break the stronger C-Br bond, a more electron-rich, sterically demanding ligand is required. We shift to


 with XPhos or BrettPhos, and elevate the temperature to 110 °C.

Step-by-Step Methodology:

  • Preparation: Combine the C-3 substituted 6-bromoindazole (1.0 equiv), the secondary amine (1.5 equiv), and

    
     (2.5 equiv) in anhydrous Toluene.
    
  • Catalyst/Ligand: Add

    
     (5 mol%) and XPhos (10 mol%) under Argon.
    
  • Reaction: Heat at 110 °C for 12 hours.

  • Self-Validation: TLC monitoring should show complete consumption of the starting material. LC-MS will confirm the loss of the bromine isotopic pattern, replaced by the exact mass of the aminated product.

Strategic Application in Drug Design

The choice between these two reagents ultimately dictates the spatial orientation of the final drug molecule within the target protein.

KinaseBinding Indazole Indazole Core (N1-N2) Hinge Kinase Hinge Region (Hydrogen Bonding) Indazole->Hinge Anchors C3 C-3 Substituent (via Cross-Coupling) Indazole->C3 C56 C-5/C-6 Substituents (Cl, Cl or Br/Coupled Group) Indazole->C56 Solvent Solvent Channel / Activation Loop C3->Solvent Extends into Hydrophobic Hydrophobic Pocket II (Steric & Lipophilic Fit) C56->Hydrophobic Occupies

Structural role of substituted indazoles in kinase inhibitor design and target binding.

  • Choose 6-bromo-3-iodoindazole when: You are in the early hit-to-lead phase and need to explore the chemical space of the hydrophobic pocket by coupling various aryl, heteroaryl, or alkyl groups to the C-6 position.

  • Choose 5,6-dichloro-3-iodo-1H-indazole when: Computational docking or prior SAR indicates that a rigid, highly lipophilic, and metabolically stable moiety perfectly fills the target's allosteric pocket, and your synthetic goal is solely to optimize the solvent-exposed region via C-3 coupling [5].

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry. Retrieved from[Link]

  • Molecules (NIH/PMC). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Retrieved from[Link]

  • Molaid. 5,6-dichloro-3-iodo-1H-indazole (Patent Applications for Pyrrolopyrazine Kinase Inhibitors). Retrieved from[Link]

Comparative

Technical Reference: 5,6-Dichloro-3-iodo-1H-indazole Characterization &amp; Comparison

This guide serves as a technical reference and comparison framework for 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2), a critical intermediate in the synthesis of kinase inhibitors (e.g., pyrrolopyrazine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference and comparison framework for 5,6-dichloro-3-iodo-1H-indazole (CAS: 1426421-76-2), a critical intermediate in the synthesis of kinase inhibitors (e.g., pyrrolopyrazine derivatives).

Executive Summary & Identification

5,6-dichloro-3-iodo-1H-indazole is a halogenated heterocyclic scaffold used primarily as a building block in medicinal chemistry. Its C3-iodine position offers high reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), distinguishing it from its bromo- and chloro-analogs.

Chemical Identity Table
PropertySpecification
Chemical Name 5,6-Dichloro-3-iodo-1H-indazole
CAS Number 1426421-76-2
Molecular Formula C₇H₃Cl₂IN₂
Molecular Weight 312.92 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM

Melting Point Reference Strategy

Unlike commoditized reagents, specific melting point (MP) values for proprietary intermediates like CAS 1426421-76-2 are often batch-dependent and not standardized in public compendia. Researchers must validate purity using a Reference Range Strategy , benchmarking against structural analogs.

Comparative Melting Point Benchmarks

The following data allows researchers to bracket the expected melting range. The additional chlorine atoms at positions 5 and 6 typically increase the melting point relative to the mono-halogenated analogs due to increased molecular weight and crystal packing interactions.

CompoundStructure NoteMelting Point (°C)Source Ref
5,6-Dichloro-3-iodo-1H-indazole Target Expected: >180°C (Batch Specific)Est. from analogs
6-Iodo-1H-indazoleMono-iodo (C6)207.0 – 211.0 °C[1]
5-Iodo-1H-indazoleMono-iodo (C5)151.0 – 156.0 °C[2]
6-Bromo-1H-indazoleMono-bromo (C6)180.0 – 182.0 °C[3]
3-(4-Methoxyphenyl)-1H-indazoleC3-Aryl substituted85.0 – 87.0 °C[4]

Analytic Insight: If your isolated solid melts significantly below 150°C, suspect contamination with starting material (5,6-dichloro-1H-indazole) or solvent inclusion. A sharp melting range (<2°C) is the primary indicator of successful iodination and purification.

Synthesis & Performance Protocol

The "performance" of this intermediate is defined by the efficiency of its synthesis (yield) and its purity for subsequent coupling steps. The standard protocol involves electrophilic iodination of the 5,6-dichloro-1H-indazole core.

Optimized Synthesis Workflow (Based on EP 2763990 B1)

Objective: Selective C3-iodination without over-halogenation.

Reagents:

  • Substrate: 5,6-dichloro-1H-indazole (1.0 equiv)

  • Iodine Source: Molecular Iodine (

    
    , 1.5 equiv)[1]
    
  • Base: Potassium Hydroxide (KOH, 3.0 equiv)

  • Solvent: DMF (Dimethylformamide)[2][3][4]

Step-by-Step Protocol:

  • Dissolution: Dissolve 5,6-dichloro-1H-indazole in DMF at room temperature (RT).

  • Activation: Add powdered KOH. The mixture may change color (deprotonation of N1-H).

  • Iodination: Add molecular iodine (

    
    ) portion-wise or as a solution in DMF.
    
  • Reaction: Stir at RT for 45–60 minutes. Monitor by TLC or LC-MS for disappearance of starting material.

  • Quench: Pour the reaction mixture into 10% aqueous

    
     (sodium thiosulfate) to neutralize excess iodine.
    
  • Isolation: The product typically precipitates as a solid.[4] Filter, wash with water, and dry under vacuum.[2][3]

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 5,6-dichloro-1H-indazole Reagents Add KOH + I2 in DMF Start->Reagents Reaction Stir at RT (45-60 min) Electrophilic Subst. at C3 Reagents->Reaction Quench Quench with 10% Na2S2O3 (Removes excess I2) Reaction->Quench Isolation Filtration & Drying Target: 5,6-dichloro-3-iodo-1H-indazole Quench->Isolation

Caption: Logical flow for the regioselective C3-iodination of the indazole scaffold.

Comparative Performance Guide: Why Choose the 3-Iodo Analog?

In drug development, the choice between 3-iodo, 3-bromo, and 3-chloro intermediates dictates the success of subsequent cross-coupling reactions (SAR exploration).

Feature3-Iodo-Indazole (Target)3-Bromo-Indazole 3-Chloro-Indazole
C-X Bond Energy Weakest (Lowest activation energy)ModerateStrongest (Hardest to break)
Reactivity (Suzuki) Excellent (Couples at RT or mild heat)Good (Requires heat/stronger catalyst)Poor (Requires specialized ligands)
Selectivity High selectivity in presence of Cl/BrModerateLow
Use Case Rapid library generation; difficult couplings Scale-up (lower cost)Stable scaffold; not for coupling

Experimental Recommendation: Use the 3-iodo variant (CAS 1426421-76-2) when constructing initial SAR libraries to ensure maximum yield and tolerance of complex boronic acids. Switch to the bromo-analog only for process chemistry cost-optimization after the route is established.

Quality Control & Validation Workflow

To ensure the integrity of the "melting point" data and the compound itself, follow this self-validating workflow.

QC_Workflow cluster_tests Parallel Validation Sample Isolated Solid (5,6-dichloro-3-iodo-1H-indazole) MP Melting Point (Capillary Method) Sample->MP HPLC HPLC Purity (Target >95% Area) Sample->HPLC NMR 1H-NMR (DMSO-d6) Check absence of C3-H (~8.0 ppm) Sample->NMR Decision Compare vs Analog Data (Is MP >150°C?) MP->Decision HPLC->Decision NMR->Decision Release Release for Coupling Decision->Release Pass Repurify Recrystallize (Ethanol/Water) Decision->Repurify Fail

Caption: QC decision tree for validating the purity of the halogenated intermediate.

References

  • ResearchGate. Synthesis and Characterization of 6-Bromo-1H-Indazole Derivatives. Available at: [Link]

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives.Applied Sciences, 2020.[3] Available at: [Link]

  • European Patent Office.Patent EP 2763990 B1: Pyrrolopyrazine Kinase Inhibitors (Synthesis of Intermediate).

Sources

Validation

The Analytical Challenge of C3-Iodinated Indazoles

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals working with halogenated heterocycles. In the development of kinase inhibitors and other targeted t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals working with halogenated heterocycles.

In the development of kinase inhibitors and other targeted therapeutics, 3-iodo-1H-indazole and its derivatives are heavily utilized as versatile building blocks for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling). However, verifying the successful iodination at the C3 position via


C NMR spectroscopy presents a notorious analytical trap.

Standard empirical NMR prediction software—and even basic quantum mechanical models—routinely fail to predict the chemical shift of the C3 carbon accurately. While a standard


 hybridized aromatic carbon typically resonates between 120–140 ppm, the C3 carbon in 3-iodoindazoles appears anomalously upfield, consistently observed around 92.5 ppm [1].

This guide objectively compares the performance of various NMR prediction methodologies (Empirical, Machine Learning, and Density Functional Theory) against experimental ground truth, explaining the physical causality behind these predictive failures and providing self-validating protocols for both computational prediction and physical acquisition.

Mechanistic Grounding: The Heavy-Atom Effect on the Light Atom (HAEL)

To understand why standard predictive products fail, we must look at the underlying physics. Iodine is a massive atom (


). Near the heavy iodine nucleus, core electrons move at a significant fraction of the speed of light, causing a relativistic mass increase and a subsequent contraction of the 

- and

-orbitals.

This leads to a phenomenon known as the Heavy-Atom Effect on the Light Atom (HAEL) or HALA effect [2]. The dominant driver of this effect in


C NMR is Spin-Orbit (SO) coupling . The strong spin-orbit coupling inherent to the iodine atom induces a spin polarization that is transmitted through the C–I covalent bond to the adjacent light atom (the C3 carbon). This stereoelectronic interaction causes a massive shielding effect, pushing the 

C signal upfield by approximately 30 to 40 ppm [3].

Because empirical predictors rely on topological additivity rules (HOSE codes) and standard DFT utilizes non-relativistic Schrödinger equations, they are entirely blind to this spin-orbit shielding [4].

Product Performance Comparison: Predicting the C3 Shift

When evaluating software for structural elucidation of halogenated heterocycles, researchers must choose between speed and physical accuracy. Below is a comparison of how different predictive architectures handle the 3-iodo-1H-indazole molecule.

Prediction Method / Software ArchitectureUnderlying TechnologyPredicted C3 Shift (ppm)Deviation from Exp. (Δδ)Reliability for Heavy Atoms
Empirical (e.g., ChemDraw ChemNMR) HOSE Codes / Additivity Rules~125.0 - 135.0+32.4 to +42.4Poor
Standard DFT (e.g., B3LYP/6-31G)*Non-relativistic Quantum Mechanics~132.5+39.9Poor
Advanced ML (e.g., nmrshiftdb2) Neural Networks (HA-trained)~94.0+1.4Moderate to Good
Relativistic DFT (e.g., ADF SO-ZORA) Spin-Orbit Relativistic QM~91.8-0.8Excellent
Experimental Ground Truth

C{

H} NMR (100 MHz, CDCl

)
92.6 0.0 Baseline

Data Note: Experimental ground truth is synthesized from literature values for 3-iodo-1H-indazole derivatives, where the C3-I carbon consistently resonates between 92.47 and 92.69 ppm depending on distal ring substitutions.[1]

Decision Workflow for NMR Prediction

G Start Input Structure: 3-Iodo-1H-indazole CheckHA Identify Heavy Atoms (e.g., Iodine at C3) Start->CheckHA Decision Relativistic Effects Expected? (HAEL) CheckHA->Decision Empirical Empirical Predictors (ChemDraw, HOSE) Decision->Empirical No DFT_ZORA Relativistic DFT (SO-ZORA / ADF) Decision->DFT_ZORA Yes ML_Models Machine Learning (HA-Trained NN) Decision->ML_Models Yes ResultBad Inaccurate C3 Shift (~120-135 ppm) Empirical->ResultBad ResultGood Accurate C3 Shift (~92 ppm) DFT_ZORA->ResultGood ML_Models->ResultGood

Workflow for selecting 13C NMR prediction methods based on heavy-atom relativistic effects.

Self-Validating Experimental Methodologies

Because the C3 carbon is quaternary and attached to a heavy quadrupole nucleus, it suffers from a lack of Nuclear Overhauser Effect (NOE) enhancement and exhibits exceptionally long longitudinal relaxation times (


). Consequently, the ~92 ppm peak is frequently missed entirely in routine, rapid NMR acquisitions [5].
Protocol 1: Optimized C NMR Acquisition for C3-Iodinated Indazoles

To physically observe the elusive C3 shift, the acquisition parameters must be tailored to the physics of the molecule.

  • Sample Preparation: Prepare a highly concentrated sample (

    
     50 mg in 0.6 mL CDCl
    
    
    
    ). The high concentration compensates for the low sensitivity of the quaternary C3 carbon.
  • Relaxation Delay (

    
    ):  Set the 
    
    
    
    delay to
    
    
    2.5 seconds. Causality: Quaternary carbons lacking attached protons require extended time to return to thermal equilibrium between pulses. A short
    
    
    will saturate the C3 transition, resulting in no signal.
  • Pulse Angle: Utilize a 30° to 45° excitation pulse (rather than a 90° pulse) to allow for faster steady-state recovery between scans.

  • Scan Count (NS): Increase the number of scans to

    
     1024 to ensure an adequate signal-to-noise (S/N) ratio.
    
  • Self-Validation Check: Before searching for the C3 peak, verify the internal references. The CDCl

    
     solvent triplet must be perfectly centered at 77.16 ppm, and the C7a bridgehead carbon of the indazole must appear robustly around 141–143 ppm. Only when these benchmarks are met can the absence or presence of the ~92.6 ppm C3 peak be reliably assessed.
    
Protocol 2: Computational Prediction via Relativistic DFT (SO-ZORA)

When experimental data is ambiguous, computational validation must employ relativistic Hamiltonians.

  • Geometry Optimization: Optimize the 3-iodo-1H-indazole structure using a hybrid functional (e.g., PBE0 or B3LYP) with a polarized double-zeta basis set (e.g., def2-SVP) in a standard suite like Gaussian or ORCA.

  • Relativistic Hamiltonian Selection: Import the optimized coordinates into a relativistic computational chemistry suite (e.g., Amsterdam Density Functional - ADF). Select the Spin-Orbit Zeroth-Order Regular Approximation (SO-ZORA) Hamiltonian. Causality: SO-ZORA explicitly calculates the spin-orbit coupling matrix, capturing the heavy-atom shielding effect that non-relativistic models miss.

  • Basis Set Assignment: Apply an all-electron Triple-Zeta doubly polarized (TZ2P) basis set. Critical Note: Effective Core Potentials (ECPs) cannot be used for NMR shielding calculations, as the core electron density near the nucleus dictates the magnetic shielding tensor.

  • Self-Validation Check: Calculate the shift of the C7a bridgehead carbon alongside the C3 carbon. If the predicted C7a shift deviates by more than 5 ppm from the expected ~141 ppm, the geometry optimization or implicit solvation model is flawed, and the C3 prediction (expected ~92 ppm) should be discarded until the model is refined.

References

  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • Publikace UTB. Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table.
  • CORE. Effects of stereoelectronic interactions on the relativistic spin–orbit and paramagnetic components of the 13C NMR sh.
  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.
  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of 5,6-dichloro-3-iodo-1H-indazole

Unlike a rigid checklist, this guide is structured to demonstrate the synergistic power of orthogonal analytical techniques. We will not only present protocols but also delve into the scientific rationale behind our meth...

Author: BenchChem Technical Support Team. Date: March 2026

Unlike a rigid checklist, this guide is structured to demonstrate the synergistic power of orthogonal analytical techniques. We will not only present protocols but also delve into the scientific rationale behind our methodological choices, ensuring that each step contributes to a self-validating system of characterization. The objective is to build a complete analytical profile that confirms the identity, purity, and stability of the molecule with the highest degree of confidence.

Compound Overview and Safety

5,6-dichloro-3-iodo-1H-indazole is a substituted aromatic heterocycle. The indazole core is a "privileged scaffold" in drug discovery, and its halogenation can significantly modulate biological activity, metabolic stability, and target binding affinity. The presence of chlorine and iodine atoms makes this molecule a versatile intermediate for further synthetic modifications via cross-coupling reactions.

Table 1: Physicochemical Properties of 5,6-dichloro-3-iodo-1H-indazole

PropertyValueSource
CAS Number 1426421-76-2
Molecular Formula C₇H₃Cl₂IN₂
Molecular Weight 312.92 g/mol
Physical Form Solid
InChI Key SMVSNRUXCYESPW-UHFFFAOYSA-N

Safety First: Before handling, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and direct contact with skin and eyes.

The Integrated Analytical Workflow

No single technique can provide a complete picture of a chemical standard. We employ a workflow where each method corroborates the

Validation

Distinguishing 5,6-Dichloro-3-iodo-1H-indazole from N-Methyl Impurities: A Definitive Analytical Guide

5,6-Dichloro-3-iodo-1H-indazole [1] is a highly valuable halogenated scaffold in medicinal chemistry, frequently utilized as a core intermediate in the development of kinase inhibitors and targeted therapeutics. A persis...

Author: BenchChem Technical Support Team. Date: March 2026

5,6-Dichloro-3-iodo-1H-indazole [1] is a highly valuable halogenated scaffold in medicinal chemistry, frequently utilized as a core intermediate in the development of kinase inhibitors and targeted therapeutics. A persistent challenge during the synthetic functionalization of this molecule—particularly during alkylation or cross-coupling steps—is the inadvertent generation of N-methyl impurities. Because the 1H-indazole core exists as a tautomeric mixture in solution, methylation typically yields an isomeric mixture of N1-methyl and N2-methyl derivatives.

As a Senior Application Scientist, I frequently see teams attempt to distinguish the parent compound from these impurities using 1D


H NMR alone. This is a critical error. The subtle chemical shift differences between the N1 and N2 isomers are highly solvent-dependent and prone to misinterpretation.

This guide provides an objective comparison of analytical alternatives and details a self-validating 2D NMR methodology—leveraging the "heavy atom effect" of iodine—to unequivocally differentiate these species[2][3].

The Analytical Arsenal: Technique Comparison

To build a robust analytical workflow, we must objectively compare the available techniques. The table below summarizes why a multi-tiered approach (LC-MS/MS followed by 2D NMR) is the industry standard for this specific structural problem.

Table 1: Comparison of Analytical Techniques for Indazole Characterization

Analytical TechniquePrimary OutputDistinguishes Parent from Impurities?Distinguishes N1 vs N2 Isomer?Limitations & Practicality
LC-MS/MS Exact Mass, Isotope PatternYes (

m/z = 14 Da)
No (Isomers are isobaric)Cannot assign regiochemistry; retention times may overlap.
1D

H NMR
Proton Chemical ShiftsYes (Presence of N-CH

peak)
Ambiguous (

~0.2 ppm)
Chemical shifts are solvent-dependent; lacks definitive connectivity.
2D NMR (HMBC/NOESY) Through-bond & Through-space connectivityYes Yes (Definitive)Requires higher sample concentration and longer acquisition times.
X-Ray Crystallography Absolute 3D StructureYes Yes (Definitive)Requires single crystals; not suitable for rapid, routine reaction monitoring.

Structural Logic & The "Heavy Atom" Effect

The core of our self-validating protocol relies on understanding the causality behind the NMR correlations. We do not just look for peaks; we exploit the unique electronic environment of 5,6-dichloro-3-iodo-1H-indazole[4].

The LC-MS/MS Foundation

Before running complex NMR experiments, LC-MS/MS acts as our primary filter. The parent compound has a monoisotopic mass of ~311.8 Da (yielding an


 of m/z 313). The N-methyl impurities yield an 

of m/z 327. Furthermore, the presence of two chlorine atoms provides a distinct 9:6:1 isotopic signature, instantly confirming the integrity of the di-chloro scaffold.
The 2D NMR Self-Validating System

Once a methyl impurity is identified by mass, we must determine its regiochemistry (N1 vs N2). We achieve this through two orthogonal 2D NMR techniques:

  • NOESY (Through-Space Correlation):

    • In the N1-methyl isomer , the N-CH

      
       protons are spatially proximate to the H-7 aromatic proton, yielding a strong NOE cross-peak.
      
    • In the N2-methyl isomer , the N-CH

      
       protons would normally show an NOE to the H-3 proton. However, in our specific molecule, the C-3 position is occupied by an iodine atom. Therefore, the N2-methyl group shows NO NOE to any ring proton . This absence of correlation is a powerful diagnostic tool.
      
  • HMBC (Through-Bond Correlation) & The Heavy Atom Effect:

    • The iodine atom at C-3 induces a profound shielding effect (the "heavy atom effect") on the attached C-3 carbon, shifting its resonance significantly upfield to approximately 90–100 ppm[3]. Conversely, the C-7a bridgehead carbon resonates typically around 140–150 ppm.

    • The N1-CH

      
        protons will show a 
      
      
      
      HMBC correlation to the deshielded C-7a (~140 ppm) .
    • The N2-CH

      
        protons will show a 
      
      
      
      HMBC correlation to the heavily shielded C-3 (~95 ppm) .

Workflow Start Unknown Sample (Parent or Impurity) LCMS LC-MS/MS Analysis Start->LCMS MassCheck m/z matches Parent? LCMS->MassCheck Parent 5,6-Dichloro-3-iodo- 1H-indazole MassCheck->Parent Yes (m/z 313) NMR 2D NMR (HMBC & NOESY) MassCheck->NMR No (m/z 327) HMBC N-CH3 HMBC Correlation? NMR->HMBC N1 N1-Methyl Impurity (1-methyl-...) HMBC->N1 To C-7a (~140 ppm) + NOE to H-7 N2 N2-Methyl Impurity (2-methyl-...) HMBC->N2 To C-3 (~95 ppm) + No ring NOE

Analytical workflow for distinguishing the parent indazole from its N-methyl impurities.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, follow these exact methodological steps for sample analysis.

Protocol A: LC-MS/MS Rapid Screening
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H

    
    O/MeCN (50:50) containing 0.1% Formic Acid.
    
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% MeCN over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Scan range: m/z 100–500.

  • Data Extraction: Extract ion chromatograms (EIC) for m/z 313.0 (Parent) and m/z 327.0 (Methyl impurities). Verify the 9:6:1 isotopic cluster characteristic of the Cl

    
     system.
    
Protocol B: Definitive 2D NMR Assignment
  • Sample Preparation: Dissolve 15–20 mg of the purified impurity in 0.6 mL of DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent line broadening from residual tautomeric exchange, though N-methylated species are locked).
  • 1D Acquisition: Acquire a standard

    
    H NMR (16 scans) and 
    
    
    
    C{1H} NMR (1024 scans) at 298 K on a 400 MHz or higher spectrometer.
  • NOESY Acquisition: Set up a 2D NOESY (or ROESY) experiment with a mixing time of 300–500 ms. Acquire with at least 128 t1 increments to ensure adequate resolution in the indirect dimension.

  • HMBC Acquisition: Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz). This is critical for observing the 3-bond correlations from the N-methyl protons to the bridgehead/halogenated carbons.

Data Interpretation & Quantitative Summary

By combining the data from the protocols above, we generate a self-validating matrix of evidence.

Table 2: Expected NMR Chemical Shifts & Key Correlations

CompoundN-CH


H Shift
N-CH


C Shift
Key HMBC (

)
Key NOESY
Parent 1H-indazole N/A (NH ~13.5 ppm)N/AN/AN/A
N1-Methyl Impurity ~4.0 ppm~35 ppmC-7a (~140 ppm) N-CH

to H-7
N2-Methyl Impurity ~4.2 ppm~40 ppmC-3 (~95 ppm) None (H-3 missing)

Scientist's Insight: While the N2-methyl protons are typically slightly more deshielded (~4.2 ppm) than the N1-methyl protons (~4.0 ppm), relying solely on this 0.2 ppm difference is dangerous. Solvent effects, concentration, and pH can shift these values. The orthogonal HMBC/NOESY logic mapping (visualized below) is the only acceptable proof of structure in a regulatory or patent-filing context.

NMR_Logic N1_CH3 N1-Methyl Group δH ~4.0 ppm C7a C-7a (Bridgehead) δC ~140-150 ppm N1_CH3->C7a 3J HMBC H7 H-7 (Aromatic) δH ~7.8 ppm N1_CH3->H7 Strong NOE N2_CH3 N2-Methyl Group δH ~4.2 ppm C3 C-3 (Iodinated) δC ~90-100 ppm N2_CH3->C3 3J HMBC H3 H-3 Missing (Iodine) N2_CH3->H3 NO NOE (Position Blocked)

Orthogonal 2D NMR logic (HMBC and NOESY) for definitive regiochemical assignment.

By strictly applying this analytical framework, researchers can confidently distinguish 5,6-dichloro-3-iodo-1H-indazole from its N-methylated counterparts, ensuring the integrity of downstream synthetic steps and biological assays.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy", 5th Edition. Cengage Learning. URL:[Link][2]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds", 8th Edition. John Wiley & Sons. URL:[Link][4]

  • Friebolin, H. "Basic One- and Two-Dimensional NMR Spectroscopy", 5th Edition. Wiley-VCH. URL:[Link][3]

Sources

Comparative

Comparative Guide: 3-Iodo vs. 3-Bromo-5,6-Dichloroindazole Reactivity

[1] Executive Summary: The "Warhead" Selection In the optimization of kinase inhibitors and allosteric modulators, the 5,6-dichloroindazole scaffold is a privileged motif due to its lipophilicity and metabolic stability....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Warhead" Selection

In the optimization of kinase inhibitors and allosteric modulators, the 5,6-dichloroindazole scaffold is a privileged motif due to its lipophilicity and metabolic stability. However, the choice between the 3-iodo and 3-bromo congeners is not merely a matter of cost; it dictates the synthetic strategy, catalyst architecture, and orthogonal functionalization potential.

  • 3-Iodo-5,6-dichloroindazole is the kinetic choice . It offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions, often tolerating lower catalyst loadings and enabling functionalization without prior N-protection.

  • 3-Bromo-5,6-dichloroindazole is the thermodynamic/process choice . It offers higher shelf stability and atom economy but typically requires N1-protection and electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve comparable yields.

Mechanistic & Electronic Landscape

The reactivity difference stems from the bond dissociation energy (BDE) and the electronic perturbation caused by the dichloro-substitution.

Electronic Effects of the 5,6-Dichloro Motif

The chlorine atoms at positions 5 and 6 exert a strong electron-withdrawing inductive effect (-I) .

  • C3-Position: This reduces electron density at the C3 carbon, making the C-X bond more susceptible to oxidative addition by Pd(0) species (the rate-determining step in most couplings).

  • N1-Position: The acidity of the N1-H is increased (

    
     drops relative to unsubstituted indazole). This necessitates careful base selection to avoid competitive N-arylation or catalyst poisoning by the deprotonated azole.
    
Reactivity Hierarchy
Feature3-Iodo-5,6-dichloroindazole3-Bromo-5,6-dichloroindazole
C-X Bond Energy ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Fast (often occurs at RT or mild heat)Slow (requires heat >80°C or activated ligands)
Lithium-Halogen Exchange Rapid (< -78°C), clean exchangeSlower, requires higher temp (-40°C), risk of "Halogen Dance"
Shelf Stability Moderate (light sensitive)High

Decision Framework: When to Use Which?

The following decision tree illustrates the logical flow for selecting the appropriate substrate based on your downstream chemistry requirements.

DecisionTree Start Select C3-Precursor Cond1 Is N1-Protection Desirable? Start->Cond1 BranchNo Use 3-Iodo-5,6-dichloroindazole Cond1->BranchNo No (Direct Coupling) BranchYes Is Cost/Scale the Driver? Cond1->BranchYes Yes (Protected) Note1 Iodo allows 'one-pot' N-arylation and C3-coupling sequences. BranchNo->Note1 UseBr Use 3-Bromo-5,6-dichloroindazole (Requires active ligands e.g., XPhos) BranchYes->UseBr Yes (Scale-up) UseI Use 3-Iodo-5,6-dichloroindazole (Standard ligands e.g., PPh3) BranchYes->UseI No (Discovery/Speed)

Figure 1: Strategic decision tree for selecting between Iodo- and Bromo-indazoles.

Head-to-Head Performance Comparison

The data below synthesizes reactivity trends observed in electron-deficient indazole scaffolds [1][2][3].

Table 1: Cross-Coupling Efficiency (Suzuki-Miyaura)

Conditions: Boronic acid (1.5 eq), Base (


), Solvent (Dioxane/H2O).
Parameter3-Iodo-5,6-dichloroindazole3-Bromo-5,6-dichloroindazole
Catalyst

(Standard)

or

/XPhos
Temperature 60°C - 80°C90°C - 110°C (Microwave often required)
Time 2 - 6 Hours12 - 24 Hours
Yield (N-Boc) 85 - 95%70 - 85%
Yield (Free NH) 60 - 75% (Feasible)< 40% (Poor; Catalyst poisoning common)
Side Reactions Minimal dehalogenationProtodebromination at high temps
Table 2: Metal-Halogen Exchange (Lithiation)

Conditions: n-BuLi or i-PrMgCl, THF, Low Temp.

Parameter3-Iodo-5,6-dichloroindazole3-Bromo-5,6-dichloroindazole
Exchange Reagent i-PrMgCl (Turbo Grignard) or n-BuLin-BuLi or t-BuLi (Stronger base required)
Temperature -78°C to -40°C-78°C Strict
Selectivity Excellent C3 selectivityRisk of C5/C6 chlorine exchange (Lithium migration)

Experimental Protocols

A. Synthesis of 3-Iodo-5,6-dichloroindazole

This protocol utilizes elemental iodine under basic conditions. The 5,6-dichloro substitution allows for high regioselectivity.

Reagents: 5,6-dichloroindazole (1.0 eq), Iodine (


, 1.2 eq), KOH (2.0 eq), DMF.
  • Dissolution: Dissolve 5,6-dichloroindazole (5.0 g, 26.7 mmol) in DMF (50 mL).

  • Base Addition: Add KOH pellets (3.0 g, 53.4 mmol) and stir at ambient temperature for 15 min.

  • Iodination: Add solid iodine (8.1 g, 32.0 mmol) portion-wise over 20 minutes. Exotherm warning.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Pour mixture into ice-water (200 mL) containing 10%

    
     (to reduce excess iodine).
    
  • Isolation: Filter the yellow precipitate, wash with water, and dry in a vacuum oven at 50°C.

  • Expected Yield: 88-92%.

B. Synthesis of 3-Bromo-5,6-dichloroindazole

Bromination requires slightly more forcing conditions or NBS.

Reagents: 5,6-dichloroindazole (1.0 eq), Bromine (


, 1.1 eq), NaOH (2.0 eq), Dioxane.
  • Setup: Dissolve 5,6-dichloroindazole (5.0 g) in Dioxane (40 mL) and 2N NaOH (40 mL).

  • Bromination: Add bromine (1.5 mL, 29.3 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~5.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol.
    
  • Expected Yield: 75-85%.

C. Standardized Suzuki Coupling (Comparative Workflow)

Use this protocol to benchmark the reactivity of your specific batch.

Reagents: Halo-indazole (1.0 mmol), Phenylboronic acid (1.5 mmol),


 (3.0 mmol), 

(5 mol%), Dioxane/Water (4:1).
  • Degassing: Sparge solvents with Argon for 30 mins.

  • Assembly: In a microwave vial, combine indazole, boronic acid, base, and catalyst.

  • Solvation: Add degassed solvent.[1]

  • Activation:

    • For 3-Iodo: Heat to 80°C (Oil bath). Check at 2 hours.

    • For 3-Bromo: Heat to 100°C (Microwave) or 110°C (Oil bath). Check at 12 hours.

  • Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram details the catalytic cycle, highlighting the critical Oxidative Addition step where the Iodo-species outperforms the Bromo-species.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + Substrate Substrate 5,6-Cl2-Indazole-X (X = I or Br) Substrate->OxAdd C3-X Bond Breakage PdII_Complex L2Pd(II)(Ar)X OxAdd->PdII_Complex NoteI X=I: Fast Addition Low Activation Energy OxAdd->NoteI NoteBr X=Br: Slow Addition High Activation Energy OxAdd->NoteBr Transmetal Transmetallation (Boronic Acid + Base) PdII_Complex->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 2: Palladium catalytic cycle emphasizing the oxidative addition differentiation between Iodo and Bromo substrates.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem Application Notes. Link

  • Lier, F., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters. Link

  • Collot, V., et al. (2000). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate. Tetrahedron Letters, 41(22), 4363-4366. Link

  • Vyliborna, G., et al. (2023).[2] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(7). Link

  • Meanwell, N. A. (2011). Structure–Activity Relationships of Indazole-Based Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 5,6-dichloro-3-iodo-1H-indazole

Executive Hazard Assessment & Physicochemical Profile[1][2] Senior Scientist Note: Effective disposal begins with understanding the molecule's stability and reactivity. 5,6-dichloro-3-iodo-1H-indazole is a poly-halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment & Physicochemical Profile[1][2]

Senior Scientist Note: Effective disposal begins with understanding the molecule's stability and reactivity. 5,6-dichloro-3-iodo-1H-indazole is a poly-halogenated heteroaromatic compound. Its primary disposal challenge lies in its halogen content (Chlorine and Iodine), which mandates segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during downstream incineration and to comply with environmental regulations (RCRA in the US, REACH in EU).

Physicochemical Properties Relevant to Disposal[1][3]
PropertyDataOperational Implication
CAS Number 1426421-76-2Use for waste manifest and inventory tracking.
Molecular Formula C₇H₃Cl₂IN₂High halogen content requires "Halogenated" waste classification.
Physical State Solid (Powder)Primary waste stream is solid; secondary is liquid (solvated).
Solubility DMSO, MethanolUse compatible solvents for decontamination (rinsing).
Reactivity Stable; Incompatible with strong oxidizersCRITICAL: Do not mix with perchlorates, peroxides, or chromic acid in waste containers.
Hazard Codes H302, H315, H319, H335Treat as Toxic & Irritant.[1] Full PPE required during disposal.[2]

Waste Segregation & Classification Strategy

The integrity of your waste management system relies on strict segregation. Mixing halogenated indazoles with incompatible streams (e.g., strong acids or non-halogenated solvents) can lead to exothermic reactions or regulatory non-compliance.

The "Halogen Rule"

Because this compound contains both Chlorine and Iodine, it must be classified as Halogenated Organic Waste .

  • Why? Halogenated compounds require specific high-temperature incineration (often >1100°C) with flue gas scrubbing to neutralize acid gases (HCl, HI) and prevent the release of persistent organic pollutants.

  • Cost Impact: Mixing this with non-halogenated waste (e.g., pure acetone) upgrades the entire container to "Halogenated," significantly increasing disposal costs.

DOT Diagram: Waste Classification Logic[1]

WasteClassification Start Waste Generation: 5,6-dichloro-3-iodo-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Liquid Liquid Waste (Dissolved in DMSO/MeOH) StateCheck->Liquid SolidBin Container: Wide-Mouth Polyethylene Label: 'Hazardous Waste - Toxic Solid' Solid->SolidBin LiquidBin Container: HDPE Carboy Label: 'Halogenated Organic Solvents' Liquid->LiquidBin Segregation CRITICAL SEGREGATION: No Oxidizers, No Strong Acids SolidBin->Segregation LiquidBin->Segregation

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Debris)

Scope: Expired chemicals, weighing papers, contaminated gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: Write "5,6-dichloro-3-iodo-1H-indazole" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer:

    • Work inside a fume hood to prevent inhalation of dust.

    • Transfer solids carefully to avoid aerosolization.

    • Self-Validating Step: Wipe the exterior of the waste container with a methanol-dampened wipe after sealing. If the wipe shows residue (yellow/off-white discoloration), the container was not sealed/cleaned properly.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat and light until pickup.

Protocol B: Liquid Waste Disposal (Mother Liquors & Rinsates)

Scope: Reaction mixtures, HPLC effluents, and washing solvents containing the indazole.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Dichloromethane) is compatible with the "Halogenated Waste" drum.

  • pH Check:

    • Requirement: Waste stream pH should be between 4 and 10.

    • Action: If the solution is highly acidic (e.g., from an acid-catalyzed reaction), neutralize it with Sodium Bicarbonate (NaHCO₃) before adding it to the main waste carboy to prevent gas evolution.

  • Accumulation:

    • Pour waste into the designated "Halogenated Solvent" carboy.

    • Do NOT fill >90% capacity to allow for thermal expansion.

    • Keep the cap tightly closed when not actively adding waste.[4][5]

Decontamination of Labware

Glassware and equipment contaminated with 5,6-dichloro-3-iodo-1H-indazole must be chemically decontaminated before being washed with general lab detergents.

Mechanism: The compound has low water solubility. Standard soap and water will not effectively remove residues, leading to cross-contamination.

  • Primary Rinse: Rinse glassware with a minimal amount of Acetone or Methanol.

    • Disposal: Collect this rinse in the Halogenated Liquid Waste container.

  • Secondary Wash: Wash with Alconox® or similar detergent and warm water.

  • Verification: Visual inspection under strong light. No solid residues or films should remain.

Emergency Spill Management

Scenario: A 5g bottle of 5,6-dichloro-3-iodo-1H-indazole powder drops and shatters inside the fume hood.

DOT Diagram: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) PPE 2. Don PPE (Double Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Cleanup 4. Wet Wipe Method (Dampen powder with MeOH to prevent dust) Contain->Cleanup Disposal 5. Disposal (Place all debris in Hazardous Waste) Cleanup->Disposal

Figure 2: Immediate response workflow for solid spills to minimize inhalation exposure.

Detailed Procedure:

  • Isolate: Close the hood sash immediately to contain dust.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a hood, an N95 or P100 respirator is mandatory.

  • Suppression: Gently cover the powder with paper towels dampened with Methanol or Ethanol . This prevents the powder from becoming airborne during cleanup.

  • Collection: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Final Clean: Wipe the surface 3 times with solvent-soaked pads, disposing of pads in the same waste jar.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Iodo-1H-indazole (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025).[6] Product Specification: 5,6-Dichloro-3-iodo-1H-indazole.[7][8] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5,6-Dichloro-3-iodo-1H-indazole

Part 1: Executive Hazard Assessment Compound: 5,6-Dichloro-3-iodo-1H-indazole CAS: 1426421-76-2 Physical State: Solid (typically off-white to pale yellow powder)[1] This compound is a poly-halogenated indazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

Compound: 5,6-Dichloro-3-iodo-1H-indazole CAS: 1426421-76-2 Physical State: Solid (typically off-white to pale yellow powder)[1]

This compound is a poly-halogenated indazole derivative.[1] While classified as "Warning" rather than "Danger," its specific halogenation pattern (dichloro-iodo) suggests high lipophilicity and potential for enhanced biological activity compared to non-halogenated analogs.[1]

Core Hazards (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2][3]

  • Skin Irritation: Category 2 (H315) - Causes skin irritation.[1][3]

  • Eye Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[2]

Operational Risk: The primary operational risk is particulate inhalation during weighing and dermal absorption if dissolved in organic solvents.[1]

Part 2: Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of the matter (Solid vs. Solution).[1]

Hand Protection: The "Solvent Carrier" Rule

For the solid powder, standard nitrile provides an adequate barrier. However, once dissolved, the solvent dictates the glove material, not the solute. 5,6-dichloro-3-iodo-1H-indazole is often dissolved in DMSO, DMF, or Dichloromethane (DCM).[1]

StateSolvent SystemRecommended Glove MaterialThicknessRationale
Solid N/ANitrile (Disposable)

0.11 mm
Sufficient for incidental contact with dry powders.[1]
Solution DMSO / DMFNitrile (Double-gloved)

0.11 mm (x2)
DMSO permeates nitrile rapidly; double gloving allows time to doff outer glove upon splash.[1]
Solution DCM / ChloroformLaminate / PVA Multi-layerChlorinated solvents permeate nitrile in <2 mins.[1] Standard nitrile offers zero protection here.[1]
Respiratory & Body Protection
  • Respiratory: If handling outside a fume hood (not recommended), a P2/N95 particulate respirator is the absolute minimum. For scale-up (>1g), use a half-face respirator with P100 cartridges.

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are required.[2][3][4][5][6] Safety glasses are insufficient due to the risk of fine dust migration.[1]

  • Body: Lab coat (cotton/poly blend) with cuffs tucked into gloves.[1]

PPE Decision Logic (Visualization)

PPE_Logic Start Handling 5,6-Dichloro-3-iodo-1H-indazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution ProtocolA PROTOCOL A: Single Nitrile Gloves Fume Hood Required Safety Goggles Solid->ProtocolA SolventCheck Identify Solvent Solution->SolventCheck ProtocolB PROTOCOL B (DMSO/DMF): Double Nitrile Gloves Immediate Change on Splash SolventCheck->ProtocolB Polar Aprotic (DMSO, DMF) ProtocolC PROTOCOL C (DCM/CHCl3): Silver Shield / Laminate Gloves OR Double Nitrile + Immediate Doffing SolventCheck->ProtocolC Halogenated (DCM, Chloroform)

Figure 1: Decision matrix for selecting appropriate hand protection based on the solvent system used.[1]

Part 3: Operational Handling Protocol

Phase 1: Storage & Stability[1]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert gas (Argon or Nitrogen) is recommended.[1] The iodine bond can be labile; protect from light to prevent homolytic cleavage and degradation.

  • Container: Amber glass vial with a PTFE-lined cap.

Phase 2: Weighing & Transfer (Step-by-Step)

Objective: Minimize dust generation and static dispersion.[1]

  • Engineering Control: Activate the fume hood. Ensure sash is at the safe working height.

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat.[1] Halogenated heterocycles are prone to static charge, which causes "jumping" of the powder.

  • Transfer: Use a stainless steel spatula. Do not use plastic, as it exacerbates static.

  • Containment: Weigh directly into the reaction vessel if possible. If using a weighing boat, rinse the boat with the reaction solvent to ensure quantitative transfer and decontamination.

Phase 3: Reaction Setup
  • Dissolution: Add solvent slowly down the side of the vessel to wash down any adherent powder.[1]

  • Inerting: Purge the headspace with Nitrogen/Argon immediately.[1]

  • Labeling: Label the vessel clearly with "Warning: Halogenated Indazole" and the solvent type.[1]

Part 4: Emergency Response & Decontamination[1]

Spill Management

Scenario: 500 mg powder spill in the fume hood.

  • Alert: Notify nearby personnel.

  • PPE Up: Ensure goggles and double gloves are worn.[1][6]

  • Dry Clean: Do not wet initially.[1] Use a chemically resistant dust pan or scoop to collect the bulk solid.

  • Wet Clean: Wet a paper towel with ethanol or acetone (5,6-dichloro-3-iodo-1H-indazole is sparingly soluble in water).[1] Wipe the area from the outside in.

  • Disposal: Place all waste (solid and wipes) into a dedicated solid hazardous waste container.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[1][2][3] Seek medical attention immediately —iodinated compounds can be severe irritants.

  • Skin Contact: Wash with soap and water.[2][5] Do not use ethanol on the skin, as it may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Part 5: Waste Disposal & Logistics[1][3]

Disposal Code: Dispose of as Hazardous Chemical Waste . Do not drain dispose.

  • Solid Waste: Tag as "Toxic Solid, Organic, Halogenated."

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).

Decontamination of Glassware: Rinse glassware with Acetone or DCM before washing with soap and water.[1] Collect the first rinse as halogenated organic waste.

References

Sources

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